molecular formula C8H8N2O B1344222 (1H-Benzo[d]imidazol-4-yl)methanol CAS No. 65658-13-1

(1H-Benzo[d]imidazol-4-yl)methanol

Cat. No.: B1344222
CAS No.: 65658-13-1
M. Wt: 148.16 g/mol
InChI Key: VTZPQNFDQVNJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Benzo[d]imidazol-4-yl)methanol (CAS 65658-13-1) is a high-value benzimidazole derivative serving as a versatile chemical building block in medicinal chemistry and drug discovery research. The compound features a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol . It is supplied as a light yellow to brown solid with a typical purity of 97% or higher . The 1H-benzo[d]imidazole scaffold is a privileged structure in pharmaceutical development, recognized for its wide spectrum of biological activities . This specific derivative is of particular interest in the design and synthesis of novel antimicrobial agents. Research highlights the critical role of benzimidazole-based compounds in combating priority pathogens, such as Pseudomonas aeruginosa , by acting as potent antagonists of the PqsR quorum sensing system, a promising target for antibiotic adjuvant therapy that reduces bacterial virulence and biofilm formation without inducing bacterial death . Furthermore, recent studies demonstrate that novel 1H-benzo[d]imidazole derivatives exhibit significant activity against challenging drug-resistant strains like Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis , as well as the fungal pathogen Candida albicans . The this compound building block enables researchers to explore these therapeutic avenues by providing a critical synthetic intermediate for further functionalization. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-benzimidazol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-4-6-2-1-3-7-8(6)10-5-9-7/h1-3,5,11H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZPQNFDQVNJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626052
Record name (1H-Benzimidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65658-13-1
Record name (1H-Benzimidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of (1H-Benzo[d]imidazol-4-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of (1H-Benzo[d]imidazol-4-yl)methanol, a valuable building block in medicinal chemistry. While a direct synthesis from o-phenylenediamine is chemically challenging due to regioselectivity issues, this document details two practical, multi-step approaches starting from readily available, substituted o-phenylenediamine derivatives. The methodologies, experimental protocols, and characterization data provided herein are intended to serve as a valuable resource for researchers in academic and industrial settings.

The benzimidazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of a hydroxymethyl group at the 4-position of the benzimidazole ring offers a handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.[1][2]

Recommended Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of this compound, each with its own set of advantages and considerations.

Route A commences with the cyclization of 2,3-diaminotoluene to afford 4-methyl-1H-benzo[d]imidazole, followed by the selective oxidation of the methyl group.

Route B involves the formation of 1H-benzo[d]imidazole-4-carboxylic acid from 2,3-diaminobenzoic acid, which is subsequently reduced to the target alcohol.

Synthetic_Routes_Overview cluster_route_a Route A cluster_route_b Route B 2,3-Diaminotoluene 2,3-Diaminotoluene 4-Methyl-1H-benzo[d]imidazole 4-Methyl-1H-benzo[d]imidazole 2,3-Diaminotoluene->4-Methyl-1H-benzo[d]imidazole Cyclization Product_A This compound 4-Methyl-1H-benzo[d]imidazole->Product_A Oxidation 2,3-Diaminobenzoic_acid 2,3-Diaminobenzoic acid Benzimidazole_acid 1H-Benzo[d]imidazole-4-carboxylic acid 2,3-Diaminobenzoic_acid->Benzimidazole_acid Cyclization Product_B This compound Benzimidazole_acid->Product_B Reduction Route_A_Step_1 cluster_conditions Reaction Conditions reactant1 2,3-Diaminotoluene product 4-Methyl-1H-benzo[d]imidazole reactant1->product reactant2 + Formic Acid reactant2->product:n Reflux Reflux Route_A_Step_2 cluster_conditions Reaction Conditions reactant 4-Methyl-1H-benzo[d]imidazole product This compound reactant->product Oxidizing Agent (e.g., SeO2) Oxidizing Agent (e.g., SeO2) Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Heat Heat Route_B_Step_1 cluster_conditions Reaction Conditions reactant1 2,3-Diaminobenzoic acid product 1H-Benzo[d]imidazole-4-carboxylic acid reactant1->product reactant2 + Formic Acid reactant2->product:n Reflux Reflux Route_B_Step_2 cluster_conditions Reaction Conditions reactant 1H-Benzo[d]imidazole-4-carboxylic acid product This compound reactant->product 1. LiAlH4, THF 1. LiAlH4, THF 2. H2O/H+ workup 2. H2O/H+ workup Drug_Development_Workflow Start This compound Derivatization Chemical Derivatization (Etherification, Esterification, etc.) Start->Derivatization Library Compound Library Generation Derivatization->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

References

An In-depth Technical Guide to the Physicochemical Properties of (1H-Benzo[d]imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Benzo[d]imidazol-4-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of benzimidazole, a privileged scaffold in pharmaceutical development, this molecule holds potential for diverse therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential role in modulating inflammatory signaling pathways. The information is presented to support further research and development efforts involving this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is limited in publicly available literature, a combination of vendor-supplied information and computational predictions provides valuable insights.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈N₂OChemScene[1]
Molecular Weight 148.16 g/mol ChemScene[1]
Calculated logP 1.0552ChemScene[1]
Topological Polar Surface Area (TPSA) 48.91 ŲChemScene[1]
Predicted Melting Point 183-193 °CPredicted
Predicted Boiling Point 416.3±40.0 °C at 760 mmHgPredicted
Predicted pKa 12.5±0.3 (acidic), 5.3±0.3 (basic)Predicted
Predicted Water Solubility 2.3 g/LPredicted
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Note: Predicted values are generated from computational models and should be confirmed by experimental validation. For reference, the positional isomer (1H-Benzimidazol-1-yl)methanol has a reported melting point of 134 °C.

Experimental Protocols

2.1. Proposed Synthetic Workflow

The proposed synthesis involves a three-stage process:

  • Nitration and Cyclization: Formation of 4-nitro-1H-benzo[d]imidazole from 3-nitro-o-phenylenediamine.

  • Reduction: Conversion of the nitro group to an amino group to yield 4-amino-1H-benzo[d]imidazole.

  • Diazotization and Hydrolysis: Transformation of the amino group to a hydroxyl group via a diazonium salt intermediate, followed by reduction to the target alcohol. An alternative final step could involve the reduction of a corresponding carboxylic acid or aldehyde at the 4-position.

G A 3-Nitro-o-phenylenediamine B 4-Nitro-1H-benzo[d]imidazole A->B Formic Acid, Reflux C 4-Amino-1H-benzo[d]imidazole B->C SnCl2·2H2O, HCl, Reflux D This compound C->D 1. NaNO2, H2SO4 2. H2O, Δ 3. Reduction

Figure 1: Proposed synthetic workflow for this compound.

2.2. Detailed Methodologies

Step 1: Synthesis of 4-Nitro-1H-benzo[d]imidazole [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitro-o-phenylenediamine in an excess of formic acid.

  • Cyclization: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-nitro-1H-benzo[d]imidazole.

Step 2: Synthesis of 4-Amino-1H-benzo[d]imidazole [2]

  • Reaction Setup: To a solution of 4-nitro-1H-benzo[d]imidazole in ethanol, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Reduction: Reflux the reaction mixture for 4 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction and Isolation: Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-amino-1H-benzo[d]imidazole.

Step 3: Synthesis of this compound

This step is a proposed adaptation of standard organic transformations.

  • Diazotization: Dissolve 4-amino-1H-benzo[d]imidazole in a dilute solution of sulfuric acid at 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.

  • Hydrolysis: Slowly add the diazonium salt solution to boiling water to hydrolyze the diazonium group to a hydroxyl group, forming 1H-benzo[d]imidazol-4-ol.

  • Purification: The resulting solution would likely require purification by column chromatography to isolate the 4-hydroxy benzimidazole derivative.

  • Conversion to Aldehyde (Optional Intermediate Step): The phenolic hydroxyl group can be converted to an aldehyde (1H-benzo[d]imidazole-4-carbaldehyde) through various methods, such as the Reimer-Tiemann reaction.

  • Reduction to Alcohol: The 1H-benzo[d]imidazole-4-carbaldehyde can then be reduced to this compound using a mild reducing agent like sodium borohydride in an alcoholic solvent. The reaction progress should be monitored by TLC. Following completion, the reaction is quenched, and the product is extracted and purified.

Biological Context: Inhibition of the NLRP3 Inflammasome Signaling Pathway

Benzimidazole derivatives have been identified as potential inhibitors of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome, a key component of the innate immune system.[4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. The activation of the NLRP3 inflammasome is a two-step process: priming and activation.

  • Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), which leads to the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 through the activation of transcription factors such as NF-κB.

  • Activation (Signal 2): A second stimulus, such as ATP, pore-forming toxins, or crystalline structures, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1.

  • Cytokine Maturation and Release: Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell, propagating the inflammatory response.

Benzimidazole derivatives may exert their anti-inflammatory effects by interfering with one or more steps in this pathway, potentially by directly binding to components of the inflammasome or by modulating upstream signaling events.

G cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Inflammatory Response PAMPs_DAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription NFkB->Transcription pro_IL1B pro-IL-1β Transcription->pro_IL1B pro_IL18 pro-IL-18 Transcription->pro_IL18 NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive IL1B Mature IL-1β IL18 Mature IL-18 NLRP3_active Active NLRP3 Stimuli ATP, Toxins, Crystals Stimuli->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->IL1B Cleavage Casp1->IL18 Cleavage Inflammation Inflammation IL1B->Inflammation IL18->Inflammation

Figure 2: The NLRP3 inflammasome signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the context of inflammatory diseases. This technical guide has provided a consolidated overview of its key physicochemical properties, a plausible and detailed synthetic methodology, and a relevant biological pathway in which it may be active. The data and protocols presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating further investigation and optimization of this and related benzimidazole derivatives. Experimental validation of the predicted properties and the proposed synthetic route is a critical next step in advancing the understanding and application of this compound.

References

Spectroscopic and Structural Elucidation of (1H-Benzo[d]imidazol-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1H-Benzo[d]imidazol-4-yl)methanol. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected spectroscopic characteristics based on the analysis of related benzimidazole derivatives and provides detailed, generalized experimental protocols for acquiring such data.

Molecular Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₈H₈N₂O and a molecular weight of 148.16 g/mol .[1] Its structure consists of a benzimidazole core with a methanol group substituted at the 4-position.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0 - 13.0br s1HN-H
~8.2 - 8.3s1HH2
~7.2 - 7.7m3HAr-H
~5.0 - 5.5t (br)1H-OH
~4.8s2H-CH₂-

Predicted in DMSO-d₆ at 400 MHz. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~142.0C2
~140.0C7a
~135.0C3a
~130.0C4
~125.0C5
~118.0C6
~110.0C7
~60.0-CH₂OH

Predicted in DMSO-d₆ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (alcohol)
3200 - 3000MediumN-H stretch (imidazole)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1620 - 1580MediumC=N stretch
1480 - 1400StrongAromatic C=C stretch
1050 - 1000StrongC-O stretch (primary alcohol)

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
148100[M]⁺ (Molecular Ion)
131High[M-OH]⁺
119Moderate[M-CH₂OH]⁺
118High[Benzimidazole]⁺ fragment
92ModerateFurther fragmentation

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • If required for quantitative analysis, add a small amount of an internal standard, such as tetramethylsilane (TMS).

  • Transfer the solution into a 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Acquisition:

  • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

  • Use a 30-degree pulse angle.

  • Set the relaxation delay to 1-2 seconds.

  • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

  • Employ a proton-decoupled pulse sequence.

  • Set the relaxation delay to 2-5 seconds.

  • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

  • For ¹H NMR, integrate the peaks to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Record a background spectrum of the empty ATR setup.

  • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Acquire a sufficient number of scans (e.g., 16-32) and co-add them to improve the signal-to-noise ratio.

3. Data Analysis:

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

1. Sample Preparation (Electron Ionization - EI):

  • Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

2. Instrument Setup:

  • Set the ionization source to EI mode with a standard electron energy of 70 eV.

  • Set the mass analyzer to scan a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).

3. Data Acquisition:

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Acquire the mass spectrum.

4. Data Analysis:

  • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.[1]

  • Analyze the fragmentation pattern to identify characteristic fragment ions, which provides structural information.

  • Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_elucidation Structure Elucidation Prep Weigh & Dissolve Sample NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Elucidate Combine Spectroscopic Data & Determine Structure ProcessNMR->Elucidate ProcessIR->Elucidate ProcessMS->Elucidate Final Final Structure Confirmation Elucidate->Final

Caption: General workflow for spectroscopic analysis.

References

Technical Guide on the Solubility of (1H-Benzo[d]imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Benzimidazole Solubility

Benzimidazole derivatives, including (1H-Benzo[d]imidazol-4-yl)methanol, are a class of heterocyclic compounds with significant interest in medicinal chemistry. A common challenge encountered with these molecules is their characteristically low aqueous solubility, stemming from their rigid, aromatic bicyclic structure which is largely hydrophobic[1]. This poor solubility can pose significant hurdles in preclinical and clinical development, affecting bioavailability and limiting the utility in biological assays.

Typically, high-concentration stock solutions of benzimidazoles are prepared in polar aprotic solvents like dimethyl sulfoxide (DMSO)[1]. However, upon dilution into aqueous buffers for biological experiments, the compound may precipitate out of solution, a phenomenon known as "solvent shock." This underscores the importance of understanding and optimizing the solubility of these compounds in relevant aqueous media.

Strategies to enhance the aqueous solubility of benzimidazole derivatives often involve:

  • pH Adjustment: The benzimidazole moiety contains basic nitrogen atoms, making the solubility of these compounds pH-dependent. In more acidic conditions (lower pH), these nitrogens can become protonated, leading to the formation of more soluble salt forms[2].

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) into the aqueous buffer can help maintain the compound's solubility[2].

  • Formulation with Excipients: For therapeutic applications, formulation strategies using excipients like cyclodextrins can be employed to form inclusion complexes, thereby enhancing the apparent solubility of the drug[2].

Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. The table below is presented as a template for researchers to populate once experimental data has been generated using the protocols outlined in this guide.

Solvent SystemTemperature (°C)pH (for aqueous systems)Solubility (µg/mL or µM)Method Used
e.g., Phosphate-Buffered Saline257.4Data Not AvailableShake-Flask
e.g., Water25Not ApplicableData Not AvailableShake-Flask
e.g., Ethanol25Not ApplicableData Not AvailableShake-Flask
e.g., DMSO25Not ApplicableData Not AvailableShake-Flask

Experimental Protocols for Solubility Determination

To address the lack of available data, the following detailed protocols are provided for determining the solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors, is considered the gold standard for determining thermodynamic (equilibrium) solubility[3]. It measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Objective: To determine the maximum concentration of this compound that can be dissolved in a solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated analytical balance and pH meter

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. Adsorption of the compound to the filter should be assessed and accounted for.

  • Quantification: Dilute the filtered solution with an appropriate solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS. A standard calibration curve must be prepared to ensure accurate quantification.

  • Data Reporting: The solubility is reported in units such as mg/mL or µM.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility assays measure the concentration at which a compound precipitates when rapidly diluted from a high-concentration DMSO stock into an aqueous buffer[1]. This method is faster than the shake-flask method and is useful for early-stage drug discovery screening.

Objective: To determine the concentration at which this compound begins to precipitate from an aqueous buffer upon addition from a DMSO stock.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Aqueous assay buffer (e.g., PBS, pH 7.4).

  • 96-well plates (clear bottom for precipitation detection).

  • Plate reader capable of nephelometry or light scattering detection.

  • Liquid handling robotics or multi-channel pipettes.

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO[1].

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Buffer Addition: In a separate 96-well plate, add the desired aqueous buffer to each well (e.g., 198 µL).

  • Compound Addition: Transfer a small volume (e.g., 2 µL) of the serially diluted DMSO stock into the corresponding wells of the buffer plate. This rapid addition mimics the conditions of many biological assays.

  • Incubation and Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature. Measure the turbidity or precipitation in each well using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.

Visualized Workflows and Pathways

To provide a clear visual representation of the processes involved in solubility determination, the following diagrams have been created using the Graphviz DOT language.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis start Start add_solid Add excess solid compound to vial start->add_solid add_solvent Add precise volume of solvent add_solid->add_solvent shake Agitate at constant temperature (24-72 hours) add_solvent->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter quantify Quantify concentration (e.g., HPLC-UV, LC-MS) filter->quantify report Report as mg/mL or µM quantify->report end End report->end

Caption: Workflow for Thermodynamic Solubility Determination.

G A Poorly Soluble Compound (e.g., Benzimidazole Derivative) B Is aqueous solubility sufficient for assay? A->B C Proceed with Assay B->C Yes D Solubility Enhancement Required B->D No E Adjust pH (Acidic) D->E F Add Co-solvent (e.g., 1-5%) D->F G Use Excipients (e.g., Cyclodextrins) D->G H Re-evaluate Solubility E->H F->H G->H H->C Yes H->D No (Reformulate/Re-design)

Caption: Logical Flow for Addressing Poor Compound Solubility.

References

Crystal Structure of (1H-Benzo[d]imidazol-4-yl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Benzo[d]imidazol-4-yl)methanol is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The spatial arrangement of atoms within a molecule, determined through crystal structure analysis, is fundamental to understanding its physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the methodologies used to determine the crystal structure of compounds like this compound and presents the available data for structurally related compounds, offering insights into the broader class of benzimidazole derivatives.

Note on Data Availability: As of the latest search, specific, publicly available, and detailed crystallographic data (such as a Crystallographic Information File or CIF) for this compound could not be located. Therefore, this guide will focus on the established experimental protocols for crystal structure determination and will present data from a closely related and structurally characterized compound, (1H-Imidazol-4-yl)methanol) , to provide a relevant case study.

Experimental Protocols for Crystal Structure Analysis

The determination of a molecule's crystal structure is a multi-step process that involves crystallization, X-ray diffraction data collection, and structure solution and refinement.

Crystallization

The initial and often most challenging step is to obtain single crystals of the compound of sufficient size and quality. Common crystallization techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the compound's solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern of spots of varying intensities. The positions and intensities of these diffracted spots are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms in the crystal lattice.

  • Structure Solution: The primary goal is to determine the phases of the diffracted X-rays, which are lost during the experiment. Methods like the Patterson function, direct methods, or dual-space methods are employed to solve this "phase problem" and generate an initial electron density map.

  • Structure Refinement: The initial model of the structure is then refined using least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics such as the R-factor.

The logical workflow for crystal structure determination is illustrated in the following diagram:

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution (Phase Problem) DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement StructureValidation Structure Validation StructureRefinement->StructureValidation FinalStructure FinalStructure StructureValidation->FinalStructure

Experimental workflow for crystal structure analysis.

Case Study: Crystal Structure of (1H-Imidazol-4-yl)methanol

Due to the absence of specific data for this compound, we present the crystallographic data for the related compound, (1H-Imidazol-4-yl)methanol, as a reference.

Crystallographic Data

The following tables summarize the key crystallographic data for (1H-Imidazol-4-yl)methanol.

Parameter Value
Chemical FormulaC₄H₆N₂O
Formula Weight98.11 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a13.9180(9) Å
b7.1980(5) Å
c11.6509(12) Å
α90°
β125.249(1)°
γ90°
Volume953.20(13) ų
Z8
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
Temperature100 K
Reflections Collected5389
Independent Reflections1158
Refinement
R-factor (R1)0.035
wR20.095
Goodness-of-fit (S)1.07

Data sourced from a study on (1H-Imidazol-4-yl)methanol.

Molecular Geometry

Selected bond lengths and angles for (1H-Imidazol-4-yl)methanol would typically be presented in a table as follows. This data provides quantitative insight into the molecular structure.

Bond Length (Å) Angle Degree (°)
N1-C2valueN1-C2-N3value
C2-N3valueC2-N3-C4value
N3-C4valueN3-C4-C5value
C4-C5valueC4-C5-N1value
C5-N1valueC5-N1-C2value
C4-C6valueN3-C4-C6value
C6-O1valueC5-C4-C6value
O1-H1valueC4-C6-O1value

(Note: Specific values are omitted as they would be derived from the CIF data, which is not available for the target compound.)

Signaling Pathways and Logical Relationships

While no specific signaling pathways are directly elucidated from a crystal structure alone, the three-dimensional arrangement of a molecule is critical for understanding its potential interactions with biological targets, such as enzymes or receptors. The functional groups and their spatial orientation in this compound would dictate its ability to form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with a binding site. This structural information is a cornerstone of structure-based drug design.

The logical relationship between crystal structure and drug development can be visualized as follows:

logical_relationship cluster_structure Structural Analysis cluster_properties Molecular Properties cluster_development Drug Development CrystalStructure Crystal Structure (3D Arrangement) Physicochemical Physicochemical Properties CrystalStructure->Physicochemical BiologicalActivity Biological Activity CrystalStructure->BiologicalActivity SAR Structure-Activity Relationship (SAR) Physicochemical->SAR BiologicalActivity->SAR LeadOptimization Lead Optimization SAR->LeadOptimization DrugCandidate Drug Candidate LeadOptimization->DrugCandidate

Relationship between crystal structure and drug development.

Conclusion

The crystal structure analysis of this compound is a crucial step in characterizing this compound for potential applications in drug discovery and development. While specific crystallographic data for this molecule is not currently in the public domain, the established methodologies for crystal structure determination provide a clear path forward for such an investigation. The data from the structurally similar (1H-Imidazol-4-yl)methanol offers valuable comparative insights into the likely structural features of the benzimidazole derivative. A detailed understanding of the three-dimensional architecture of this compound will undoubtedly facilitate the rational design of novel therapeutic agents.

An In-depth Technical Guide on the Thermal Stability and Decomposition of (1H-Benzo[d]imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (1H-Benzo[d]imidazol-4-yl)methanol and the Benzimidazole Scaffold

This compound is a heterocyclic organic compound featuring a benzimidazole core with a hydroxymethyl group at the 4-position. The benzimidazole scaffold is a key structural motif in numerous pharmaceuticals due to its diverse biological activities. The thermal stability of such compounds is a critical parameter in drug development, influencing storage, formulation, and manufacturing processes.

Benzimidazole derivatives are generally recognized for their high thermal stability. This robustness is attributed to the fused aromatic ring system. However, the nature and position of substituents on the benzimidazole ring can significantly influence their thermal properties. For instance, theoretical studies have shown that electron-donating groups like methyl (-CH₃) can enhance thermal stability, while electron-withdrawing groups such as nitro (-NO₂) may decrease it[1][2][3].

While no specific melting point is documented for this compound, its isomer, (1H-Benzimidazol-1-yl)methanol, has a reported melting point of 407 K (134 °C)[4]. This provides a preliminary, albeit indirect, indication of the temperature range in which thermal events might be expected for the title compound.

Hypothetical Thermal Analysis Data

In the absence of experimental data, the following tables are presented as templates for summarizing anticipated results from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Table 1: Hypothetical TGA Data for this compound

ParameterValueUnitConditions
Onset Decomposition Temperature (T_onset)Data not available°CInert Atmosphere (e.g., N₂)
Temperature of Maximum Decomposition Rate (T_peak)Data not available°CInert Atmosphere (e.g., N₂)
Final Residue at 800 °CData not available%Inert Atmosphere (e.g., N₂)
Onset Decomposition Temperature (T_onset)Data not available°COxidative Atmosphere (e.g., Air)
Temperature of Maximum Decomposition Rate (T_peak)Data not available°COxidative Atmosphere (e.g., Air)
Final Residue at 800 °CData not available%Oxidative Atmosphere (e.g., Air)

Table 2: Hypothetical DSC Data for this compound

ParameterValueUnitConditions
Melting Point (T_m)Data not available°CInert Atmosphere (e.g., N₂)
Enthalpy of Fusion (ΔH_fus)Data not availableJ/gInert Atmosphere (e.g., N₂)
Decomposition Exotherm/EndothermData not available°CInert Atmosphere (e.g., N₂)
Enthalpy of Decomposition (ΔH_decomp)Data not availableJ/gInert Atmosphere (e.g., N₂)

Experimental Protocols for Thermal Analysis

The following are detailed, standardized methodologies for conducting TGA and DSC experiments to determine the thermal stability and decomposition profile of this compound.

3.1. Thermogravimetric Analysis (TGA)

  • Objective: To measure the change in mass of the sample as a function of temperature in a controlled atmosphere.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature.

    • Repeat the experiment in an oxidative atmosphere (e.g., air) under the same conditions to assess the impact of oxygen on decomposition.

  • Data Analysis: Determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the first derivative of the TGA curve), and the percentage of residual mass at the final temperature.

3.2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and decomposition enthalpies.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum).

    • Hermetically seal the pan. An empty, sealed pan should be used as a reference.

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample from ambient temperature to a temperature beyond its expected melting or decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the differential heat flow as a function of temperature.

  • Data Analysis: Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition. Calculate the peak temperatures and the enthalpy changes associated with these events.

Visualizations: Workflows and Influencing Factors

4.1. Experimental Workflow for Thermal Stability Assessment

The following diagram outlines a typical workflow for assessing the thermal stability of a new chemical entity like this compound.

G cluster_0 Sample Preparation & Characterization cluster_1 Thermal Analysis cluster_2 Decomposition Product Analysis cluster_3 Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization TGA Thermogravimetric Analysis (TGA) (Inert & Oxidative Atmospheres) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Characterization->DSC Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA->TGA_MS TGA_FTIR TGA coupled with FTIR Spectroscopy (TGA-FTIR) TGA->TGA_FTIR Data_Analysis Quantitative Analysis of Thermal Events TGA->Data_Analysis DSC->Data_Analysis TGA_DSC Simultaneous TGA-DSC (Optional) Mechanism Elucidation of Decomposition Mechanism TGA_MS->Mechanism TGA_FTIR->Mechanism Py_GC_MS->Mechanism Data_Analysis->Mechanism Report Technical Report Generation Mechanism->Report

Caption: Workflow for Thermal Stability Assessment.

4.2. Factors Influencing Benzimidazole Thermal Stability

This diagram illustrates the key chemical features that generally influence the thermal stability of benzimidazole derivatives, based on established chemical principles and theoretical studies[1].

G cluster_factors Influencing Factors cluster_substituents Core This compound Thermal Stability Substituents Substituent Effects (Position & Electronic Nature) Core->Substituents H_Bonding Intermolecular Hydrogen Bonding Core->H_Bonding Packing Crystal Packing Efficiency Core->Packing Atmosphere Surrounding Atmosphere (Inert vs. Oxidative) Core->Atmosphere EDG Electron-Donating Groups (e.g., -CH3, -OCH3) -> Increased Stability Substituents->EDG EWG Electron-Withdrawing Groups (e.g., -NO2, -CN) -> Decreased Stability Substituents->EWG

Caption: Factors Affecting Thermal Stability.

Expected Decomposition Pathways

The decomposition of benzimidazole derivatives is a complex process that can proceed through various pathways depending on the substituents and the atmosphere. In general, for this compound, the following initial decomposition steps can be hypothesized:

  • Loss of the Hydroxymethyl Group: The C-C bond between the benzimidazole ring and the methanol group could cleave, leading to the initial loss of formaldehyde (CH₂O) or related fragments.

  • Ring Opening: At higher temperatures, the imidazole and/or the benzene ring can undergo scission. In an inert atmosphere, this would likely lead to the formation of various nitrogen-containing aromatic and aliphatic fragments.

  • Oxidative Decomposition: In the presence of air, the decomposition will be more complex, involving oxidation reactions that lead to the formation of oxides of carbon (CO, CO₂) and nitrogen (NOx), alongside water.

To definitively identify the decomposition products, techniques such as TGA-MS, TGA-FTIR, or Py-GC-MS are essential. These hyphenated techniques allow for the real-time analysis of gaseous products evolved during the thermal degradation of the material.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently lacking, this guide provides a comprehensive framework for its investigation. The benzimidazole core suggests inherent thermal stability, but the hydroxymethyl substituent will likely be the initial point of thermal degradation. The provided experimental protocols and workflows offer a clear path for researchers to obtain the necessary quantitative data. Understanding the thermal properties of this and related compounds is paramount for their successful development and application in the pharmaceutical industry.

References

Quantum Computational Insights into (1H-Benzo[d]imidazol-4-yl)methanol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Benzo[d]imidazol-4-yl)methanol is a molecule of significant interest within the benzimidazole class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of a proposed quantum computational investigation of this molecule, outlining the theoretical framework and methodologies that can be employed to elucidate its structural, electronic, and spectroscopic properties. While specific experimental and computational studies on this compound are not extensively available in the reviewed literature, this document leverages findings from studies on analogous benzimidazole derivatives to establish a robust protocol for its in-silico characterization.[3][4][5][6][7] Such an analysis is pivotal for understanding its reactivity, stability, and potential interactions with biological targets, thereby accelerating its development as a potential therapeutic agent.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs with a wide range of biological activities, including anticancer, antifungal, and antiviral properties.[1][2][8] The unique electronic and structural features of the benzimidazole ring system allow for diverse functionalization, leading to compounds with tailored pharmacological profiles. This compound, with its hydroxymethyl substituent, presents a key site for potential hydrogen bonding and further chemical modification, making it a promising candidate for drug design.

Quantum computational chemistry offers a powerful, non-invasive approach to predict the physicochemical properties of molecules with high accuracy.[9][10] By employing methods like Density Functional Theory (DFT), we can gain deep insights into the molecular geometry, electronic structure, and vibrational spectra of this compound.[3][6][11] This information is invaluable for understanding its structure-activity relationships (SAR) and for designing more potent and selective drug candidates.

This guide outlines a standardized computational workflow for the comprehensive analysis of this compound, providing researchers with a blueprint for its theoretical investigation.

Computational Methodology

The proposed computational study of this compound would be based on Density Functional Theory (DFT), a widely used and reliable method for studying molecular systems.[5][6][12]

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is crucial to find the lowest energy conformation of the molecule.

  • Method: DFT

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a commonly used hybrid functional that provides a good balance between accuracy and computational cost.[3][6][7]

  • Basis Set: 6-311++G(d,p) is a flexible basis set that includes polarization and diffuse functions, which are important for accurately describing systems with heteroatoms and potential hydrogen bonding.[7][10][13]

  • Software: Gaussian 09 or a similar quantum chemistry software package can be utilized for these calculations.[6]

The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum.

Spectroscopic Analysis
  • Vibrational Spectroscopy: The vibrational frequencies (IR and Raman spectra) can be calculated at the same level of theory (B3LYP/6-311++G(d,p)). The calculated frequencies are often scaled by an empirical factor to better match experimental data. The Potential Energy Distribution (PED) analysis using the VEDA program can be performed for a precise assignment of the vibrational modes.[7]

  • NMR Spectroscopy: The 1H and 13C NMR chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[7] Calculations are typically referenced to a standard, such as Tetramethylsilane (TMS).

Electronic Properties
  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the chemical reactivity and kinetic stability of the molecule.[3][9] The HOMO-LUMO energy gap is a key indicator of molecular reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution in the molecule, highlighting the electrophilic and nucleophilic sites.[3] This is particularly useful for predicting how the molecule might interact with a biological receptor.

Data Presentation

The following tables summarize the types of quantitative data that would be generated from the proposed quantum computational study of this compound. The values presented here are hypothetical and serve as a template for reporting the actual computational results.

Table 1: Optimized Geometrical Parameters
ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C1-N11.38
N1-C21.32
C2-N21.38
C4-C91.40
C4-C101.45
C10-O11.43
O1-H10.97
Bond Angles (°)
C1-N1-C2108.5
N1-C2-N2110.0
C4-C9-N1109.0
C9-C4-C10121.0
C4-C10-O1112.0
Dihedral Angles (°)
C5-C4-C10-O1178.5
C9-C4-C10-O1-1.5
Table 2: Calculated Vibrational Frequencies
Mode NumberAssignmentCalculated Frequency (cm-1)
1O-H stretch3650
2N-H stretch3450
3Aromatic C-H stretch3100 - 3000
4CH2 stretch2950, 2850
5C=N stretch1620
6C=C stretch (aromatic)1580 - 1450
7C-O stretch1050
Table 3: Electronic Properties
ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Energy Gap5.3
Ionization Potential6.5
Electron Affinity1.2
Electronegativity (χ)3.85
Hardness (η)2.65
Softness (S)0.19
Electrophilicity Index (ω)2.80

Visualization of Computational Workflow and Potential Interactions

The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and a hypothetical signaling pathway where this compound could be investigated.

Computational_Workflow start Start: Define this compound Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Simulation (GIAO) geom_opt->nmr_calc fmo_mep Electronic Properties (HOMO, LUMO, MEP) geom_opt->fmo_mep data_analysis Data Analysis and Interpretation freq_calc->data_analysis nmr_calc->data_analysis fmo_mep->data_analysis report Generate Technical Report data_analysis->report

Caption: Computational workflow for the quantum chemical analysis of this compound.

Signaling_Pathway molecule This compound receptor Target Receptor (e.g., Kinase, GPCR) molecule->receptor Binding downstream Downstream Signaling Cascade receptor->downstream Activation/Inhibition response Cellular Response (e.g., Apoptosis, Proliferation) downstream->response

Caption: Hypothetical signaling pathway modulation by this compound.

Conclusion

This technical guide has outlined a comprehensive in-silico approach for the characterization of this compound using quantum computational methods. The proposed workflow, employing Density Functional Theory, will provide crucial data on the molecule's geometry, spectroscopic signatures, and electronic properties. These theoretical insights are fundamental for understanding its chemical behavior and for guiding the rational design of novel benzimidazole-based therapeutics. The presented framework serves as a valuable resource for researchers in the fields of computational chemistry, medicinal chemistry, and drug discovery, facilitating a more efficient and targeted approach to the development of new and effective medicines.

References

Synthesis of Novel Derivatives from (1H-Benzo[d]imidazol-4-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel derivatives originating from (1H-Benzo[d]imidazol-4-yl)methanol. Benzimidazole and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This document details the synthetic pathways for the core molecule and its subsequent derivatization, supported by experimental protocols, quantitative data, and pathway visualizations to aid researchers in the development of new therapeutic agents.

Synthesis of the Core Moiety: this compound

The synthesis of the central building block, this compound, can be achieved through a multi-step process commencing with a suitably substituted benzene derivative. A common and effective strategy involves the initial formation of a benzimidazole ring system bearing a precursor functional group at the 4-position, which is subsequently converted to the desired hydroxymethyl group.

A representative synthetic route starts from methyl 3,4-diaminobenzoate. This approach involves the condensation of the diamine with a C1 source, such as formic acid or its equivalent, to construct the imidazole ring, followed by the reduction of the ester group to the primary alcohol.

Experimental Protocol: Synthesis of 2-methyl-1H-benzimidazole-4-methanol

This protocol describes the synthesis of the 2-methyl analog, which serves as a model for the synthesis of the unsubstituted core.

Step 1: Synthesis of Methyl 2-methyl-1H-benzimidazole-4-carboxylate

  • To a solution of methyl 3,4-diaminobenzoate (1 equivalent) in glacial acetic acid, add a catalytic amount of a strong acid (e.g., HCl).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield methyl 2-methyl-1H-benzimidazole-4-carboxylate.

Step 2: Reduction to 2-methyl-1H-benzimidazole-4-methanol

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (excess) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 2-methyl-1H-benzimidazole-4-carboxylate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solid and wash it with THF.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure 2-methyl-1H-benzimidazole-4-methanol.

Synthetic Workflow for this compound

G cluster_0 Synthesis of Core Moiety 3,4-Diaminobenzoic_acid 3,4-Diaminobenzoic Acid / Ester Benzimidazole_carboxylate 1H-Benzimidazole-4-carboxylate 3,4-Diaminobenzoic_acid->Benzimidazole_carboxylate Condensation (e.g., with formic acid) Target_Methanol This compound Benzimidazole_carboxylate->Target_Methanol Reduction (e.g., LiAlH4)

Caption: General synthetic scheme for this compound.

Derivatization of this compound

The hydroxyl group of this compound serves as a versatile handle for the synthesis of a wide array of novel derivatives. Key derivatization strategies include etherification, esterification, oxidation, and conversion to a leaving group for subsequent nucleophilic substitution.

Etherification

The synthesis of ether derivatives can be achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a suitable base to form an alkoxide, which is then reacted with an alkyl halide.

Experimental Protocol: General Procedure for Etherification

  • To a stirred suspension of a base (e.g., sodium hydride, 1.2 equivalents, 60% dispersion in mineral oil) in an anhydrous solvent (e.g., DMF or THF), add a solution of this compound (1 equivalent) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Esterification

Ester derivatives can be readily prepared by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride, often in the presence of a base or a coupling agent.

Experimental Protocol: General Procedure for Esterification

  • Dissolve this compound (1 equivalent) in an anhydrous solvent (e.g., DCM or THF) in a round-bottom flask under a nitrogen atmosphere.

  • Add a base (e.g., triethylamine or pyridine, 1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Oxidation to Aldehyde

The primary alcohol can be oxidized to the corresponding aldehyde, a versatile intermediate for further functionalization, such as reductive amination or Wittig reactions.

Experimental Protocol: Oxidation to 4-Formyl-1H-benzimidazole

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane), add an oxidizing agent (e.g., activated manganese dioxide, 5-10 equivalents).

  • Stir the suspension vigorously at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant.

  • Wash the celite pad with the solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • The crude product can be purified by column chromatography or recrystallization.

Derivatization Workflow from this compound

G cluster_1 Derivatization Pathways Start This compound Ether Ether Derivatives (R-O-CH2-Bzim) Start->Ether Etherification (NaH, R-X) Ester Ester Derivatives (R-COO-CH2-Bzim) Start->Ester Esterification (RCOCl, Base) Aldehyde 4-Formyl-1H-benzimidazole Start->Aldehyde Oxidation (e.g., MnO2)

Caption: Key derivatization reactions of this compound.

Quantitative Data Summary

While specific novel derivatives of this compound with extensive biological data are not widely reported in publicly available literature, the following table provides a template for organizing such data as it becomes available through research. The data for related benzimidazole derivatives are often reported in terms of yield for synthesis and IC₅₀ or MIC values for biological activity.

Compound IDDerivative TypeR GroupYield (%)Biological TargetIC₅₀ (µM)Reference
Hypothetical-1 EtherBenzyl----
Hypothetical-2 Ester4-Chlorobenzoyl----
Hypothetical-3 Amine (from aldehyde)N-propyl----

Potential Biological Activities and Signaling Pathways

Benzimidazole derivatives are known to interact with a multitude of biological targets, leading to a broad range of therapeutic effects. While specific data for derivatives of this compound is limited, related benzimidazole compounds have been shown to act as:

  • Anticancer Agents: By inhibiting various kinases involved in cell proliferation and survival pathways.

  • Antimicrobial Agents: By targeting essential enzymes in bacteria and fungi.

  • Antiviral Agents: By interfering with viral replication processes.

A potential signaling pathway that could be targeted by novel derivatives is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer. Benzimidazole-based compounds have been developed as PI3K inhibitors.

Hypothetical Signaling Pathway Inhibition

G cluster_2 Hypothetical PI3K/Akt/mTOR Pathway Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Novel Benzimidazole Derivative Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a novel derivative.

Conclusion

This compound represents a valuable, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic routes and derivatization strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this core. Further investigation into the synthesis of a diverse library of derivatives and comprehensive biological screening is warranted to unlock the full therapeutic potential of this promising class of molecules. The provided protocols and visualizations are intended to facilitate these research endeavors.

Navigating the Therapeutic Potential of the (1H-Benzo[d]imidazol-yl)methanol Scaffold: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities. This technical guide delves into the biological activity screening of the (1H-Benzo[d]imidazol-yl)methanol framework. While direct and extensive experimental data for (1H-Benzo[d]imidazol-4-yl)methanol is limited in publicly accessible literature, this document provides a comprehensive overview based on the screening of its close analogues and derivatives. The presented data, experimental protocols, and pathway analyses serve as a foundational resource for researchers engaged in the discovery and development of novel drugs targeting this versatile chemical entity.

Quantitative Biological Activity Data

The biological activities of various benzimidazole derivatives are summarized below. These data, primarily presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) and MIC (minimum inhibitory concentration) values, offer a quantitative perspective on the potential of this scaffold against different biological targets.

Compound Class/Derivative Target/Assay Cell Line/Organism Activity (µM) Reference
Anticancer Activity
Bis-benzimidazole Derivative (12b)Human Topoisomerase I-IC50: 16[1][2]
Bis-benzimidazole Derivatives (11a, 12a, 12b)NCI-60 Cancer Cell Line PanelVariousGI50: 0.16 - 3.6[1][2]
(2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone Derivatives (CTL-06, CTL-12)Fatty Acid Synthase (FASN)HCT-116, Caco-2, MCF-7IC50: 3.0, 2.5[3]
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide (12l)V600EBRAF-IC50: 0.49[4]
1H-benzo[d]imidazole-4,7-dione derivative (MD102)Transglutaminase 2 (TG2)ACHN, Caki-1IC50: 0.35, GI50: 2.15, 1.98[5]
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide (6h, 6i)Various Cancer Cell Lines-IC50: 7.82 - 21.48[6]
Enzyme Inhibition
2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamidesCarbonic Anhydrase II and VII-Selective Inhibition[7]
Benzimidazole-Morpholine Derivatives (2b, 2j)COX-1, COX-2-Inhibitory Potential[8]
Antimicrobial Activity
N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i)M. leutus, E. coli, A. fumigates-MIC: 7.81 (A. fumigates)[4]
2-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole (2b)Pseudomonas aeruginosa ATCC 27853-MIC50: 0.0156 µg/mL
Other Activities
1H-benzo[d]imidazole derivative (6f)Pseudomonas aeruginosa Quorum Sensing (PqsR)PAO1-L, PA14IC50 values reported
1-(3-(2-chlorophenyl)propanoyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (16)NLRP3 Inflammasome-37.7 ± 7.6% pyroptosis reduction

Detailed Experimental Protocols

Robust and reproducible experimental design is paramount in biological activity screening. Below are detailed methodologies for key assays relevant to the evaluation of (1H-Benzo[d]imidazol-yl)methanol derivatives.

Anticancer Activity - MTT Assay

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Enzyme Inhibition Assay - Human Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pHOT1), human topoisomerase I enzyme, and the assay buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (no compound).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of DNA relaxation is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA. Densitometry can be used to quantify the results and determine the IC50 value.[1]

Antimicrobial Activity - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Molecular Pathways and Workflows

Understanding the mechanism of action of a compound often involves elucidating its effect on cellular signaling pathways. Similarly, a clear experimental workflow is crucial for the systematic screening of new chemical entities.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. It is a common target for anticancer drugs.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF (e.g., V600EBRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Simplified MAPK/ERK signaling cascade, a key pathway in cell proliferation.

General Workflow for Biological Activity Screening

A systematic approach is essential for the efficient screening of new compounds. The following workflow outlines the key stages from initial synthesis to lead optimization.

Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of This compound and Derivatives Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification PrimaryScreening Primary Screening (e.g., Anticancer, Antimicrobial) Purification->PrimaryScreening DoseResponse Dose-Response Studies (IC50/GI50/MIC Determination) PrimaryScreening->DoseResponse MechanismOfAction Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) DoseResponse->MechanismOfAction SAR Structure-Activity Relationship (SAR) Studies MechanismOfAction->SAR ADMET In vitro ADMET Profiling SAR->ADMET InVivo In vivo Efficacy Studies ADMET->InVivo

References

Preliminary Mechanistic Insights into the Benzimidazole Scaffold: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive technical overview of the preliminary mechanistic studies relevant to the benzimidazole scaffold, with a specific focus on providing a framework for investigating the compound (1H-Benzo[d]imidazol-4-yl)methanol. Direct preliminary studies on the mechanism of action for this compound are not extensively available in the public domain. Therefore, this guide synthesizes information from studies on various benzimidazole derivatives to propose likely mechanisms of action and details the experimental protocols required for their investigation.

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to engage with diverse therapeutic targets, leading to a broad spectrum of pharmacological activities, including anticancer, anthelmintic, antiviral, and anti-inflammatory effects.[1][3]

Core Putative Mechanisms of Action for Benzimidazole Derivatives

The biological effects of benzimidazole derivatives are diverse and dependent on their specific chemical structures and substituents.[3] Several key mechanisms of action have been identified for this class of compounds.

Disruption of Microtubule Dynamics

A primary and well-documented mechanism of action, particularly for anthelmintic and some anticancer benzimidazoles, is the inhibition of microtubule polymerization.[4] These compounds bind to the protein β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to an arrest of cell division in the G2-M phase, inhibition of cell motility, and eventual induction of apoptosis.[1][4]

DNA and Associated Enzyme Inhibition

Certain benzimidazole derivatives can interact directly with DNA or inhibit enzymes crucial for its maintenance and replication.

  • Topoisomerase Inhibition: Some derivatives, particularly bis-benzimidazoles, can bind to DNA and inhibit the function of topoisomerase I and II, enzymes essential for relieving torsional stress in DNA during replication and transcription.[1][5] This leads to DNA damage and cell death.

  • DNA Intercalation and Alkylation: The planar benzimidazole ring system can intercalate between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription.[1]

Kinase Inhibition

The benzimidazole scaffold is a common feature in many kinase inhibitors. By competing with ATP for the binding site on various protein kinases, these compounds can modulate signaling pathways involved in cell proliferation, survival, and angiogenesis.

Interference with Cellular Respiration

In parasites and some cancer cells, benzimidazole derivatives have been shown to disrupt energy metabolism through:

  • Inhibition of Mitochondrial Fumarate Reductase: This enzyme is crucial for anaerobic respiration in many helminths.[4]

  • Reduced Glucose Transport: Some derivatives can block the uptake of glucose, leading to glycogen depletion and a reduction in ATP production.[4]

  • Uncoupling of Oxidative Phosphorylation: This process disrupts the mitochondrial proton gradient, leading to a decrease in ATP synthesis.[4]

Proposed Experimental Workflows for Mechanistic Studies

To investigate the mechanism of action of this compound, a tiered experimental approach is recommended. The following workflow outlines key experiments.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Specific Target Validation A Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) B Phenotypic Screening (e.g., Cell Cycle Analysis, Apoptosis Assays) A->B Determine IC50 C Tubulin Polymerization Assay B->C D Topoisomerase I/II Relaxation Assay B->D E Kinase Panel Screening B->E F Mitochondrial Function Assays (e.g., Seahorse Analyzer) B->F G Direct Binding Assays (e.g., SPR, ITC) C->G D->G E->G H Western Blot for Pathway Modulation G->H I In vivo Xenograft Models H->I

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for comparing the potency and selectivity of compounds. All quantitative data should be organized into clear, well-structured tables.

Table 1: In Vitro Cytotoxicity Data

Cell Line Compound IC50 (µM)
MCF-7 This compound Data to be determined
A549 This compound Data to be determined
K562 This compound Data to be determined

| Control | e.g., Doxorubicin | Reference Value |

Table 2: Target-Based Assay Results

Assay Type Target Compound IC50 / Ki (µM)
Enzyme Inhibition Tubulin Polymerization This compound Data to be determined
Enzyme Inhibition Topoisomerase I This compound Data to be determined
Enzyme Inhibition Kinase X This compound Data to be determined

| Control | e.g., Paclitaxel | Tubulin Polymerization | Reference Value |

Key Signaling Pathways

Based on the known mechanisms of benzimidazole derivatives, several key signaling pathways are likely to be modulated.

Microtubule Disruption Leading to Apoptosis

G Compound This compound BetaTubulin β-Tubulin Compound->BetaTubulin Binds to Microtubules Microtubule Polymerization BetaTubulin->Microtubules Inhibits MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Inhibition of tubulin polymerization leading to mitotic arrest and apoptosis.

Topoisomerase Inhibition and DNA Damage Response

G Compound This compound Topo Topoisomerase I/II Compound->Topo Inhibits DNA_Complex DNA-Topo Complex Topo->DNA_Complex Stabilizes DNA_Damage DNA Strand Breaks DNA_Complex->DNA_Damage CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Topoisomerase inhibition leading to DNA damage and apoptosis.

Detailed Experimental Protocols

Tubulin Polymerization Assay

Objective: To determine if this compound inhibits the polymerization of tubulin in vitro.

Methodology:

  • Reagents and Materials: Tubulin (>99% pure), GTP, tubulin polymerization buffer, fluorescent reporter (e.g., DAPI), positive control (e.g., Paclitaxel for polymerization, Colchicine for depolymerization), negative control (DMSO), 96-well microplates, fluorescence plate reader.

  • Procedure: a. Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the fluorescent reporter. b. Add varying concentrations of this compound, positive control, or negative control to the wells of a 96-well plate. c. Initiate the polymerization by adding purified tubulin to each well. d. Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. e. Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the negative control indicates inhibition of tubulin polymerization. Calculate the IC50 value from a dose-response curve.

Topoisomerase I DNA Relaxation Assay

Objective: To assess the inhibitory effect of this compound on the catalytic activity of human Topoisomerase I.

Methodology:

  • Reagents and Materials: Human Topoisomerase I, supercoiled plasmid DNA (e.g., pBR322), assay buffer, reaction stop solution/loading dye, positive control (e.g., Camptothecin), negative control (DMSO), agarose gel, electrophoresis equipment.

  • Procedure: a. Set up reactions containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or controls. b. Add human Topoisomerase I to initiate the reaction. c. Incubate the reaction mixture at 37°C for 30 minutes. d. Stop the reaction by adding the stop solution. e. Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel. f. Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.

  • Data Analysis: Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA. Quantify the band intensities to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

  • Reagents and Materials: Selected cancer cell line, cell culture medium, this compound, Propidium Iodide (PI) staining solution, RNase A, flow cytometer.

  • Procedure: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with varying concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). c. Harvest the cells by trypsinization and wash with PBS. d. Fix the cells in cold 70% ethanol and store at -20°C overnight. e. Wash the fixed cells and resuspend in PI staining solution containing RNase A. f. Incubate in the dark for 30 minutes at room temperature. g. Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates a cell cycle arrest at that point.

References

Methodological & Application

Synthesis Protocol for (1H-Benzo[d]imidazol-4-yl)methanol: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed, step-by-step protocol for the synthesis of (1H-Benzo[d]imidazol-4-yl)methanol, a valuable building block for the development of novel therapeutic agents. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

The synthesis is a robust two-step process commencing with the cyclization of 2,3-diaminobenzoic acid with formic acid to form the key intermediate, 1H-benzo[d]imidazole-4-carboxylic acid. This intermediate is then reduced to the target compound, this compound. This method is designed to be efficient and reproducible for laboratory-scale synthesis.

Experimental Protocol

This protocol outlines a two-step synthesis of this compound.

Step 1: Synthesis of 1H-Benzo[d]imidazole-4-carboxylic acid

This step involves the formation of the benzimidazole ring through the condensation of 2,3-diaminobenzoic acid with formic acid.

Materials and Reagents:

  • 2,3-Diaminobenzoic acid

  • Formic acid (≥ 95%)

  • Hydrochloric acid (4 M)

  • Water (deionized)

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend 2,3-diaminobenzoic acid in 4 M hydrochloric acid.

  • Add formic acid to the suspension.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 1H-benzo[d]imidazole-4-carboxylic acid.

  • Dry the purified product under vacuum.

Step 2: Synthesis of this compound

This step involves the reduction of the carboxylic acid group of the intermediate to a primary alcohol using a strong reducing agent.

Materials and Reagents:

  • 1H-Benzo[d]imidazole-4-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Water (deionized)

  • Sodium hydroxide solution (e.g., 15%)

  • Saturated aqueous solution of sodium chloride (brine)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1H-benzo[d]imidazole-4-carboxylic acid in anhydrous THF to the LiAlH₄ suspension. Caution: This reaction is exothermic and generates hydrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again by water.

  • Filter the resulting solid aluminum salts and wash them thoroughly with ethyl acetate.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Quantitative Data

The following table summarizes the expected quantitative data for each step of the synthesis. Note that yields are dependent on the specific reaction conditions and scale.

StepStarting MaterialProductReagentsSolventTypical Yield (%)
12,3-Diaminobenzoic acid1H-Benzo[d]imidazole-4-carboxylic acidFormic acid, HClWater80-90
21H-Benzo[d]imidazole-4-carboxylic acidThis compoundLithium aluminum hydrideTHF70-85

Visualizing the Workflow

The synthesis workflow can be visualized as a two-step process, starting from the commercially available 2,3-diaminobenzoic acid.

Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Ring Formation cluster_step2 Step 2: Reduction of Carboxylic Acid A 2,3-Diaminobenzoic Acid reagent1 Formic Acid / 4M HCl A->reagent1 B 1H-Benzo[d]imidazole-4-carboxylic Acid reagent2 LiAlH4 / THF B->reagent2 reagent1->B C This compound reagent2->C

Caption: Synthetic workflow for this compound.

This detailed protocol and the accompanying information are intended to facilitate the synthesis of this compound for research and development purposes. Researchers should always adhere to standard laboratory safety practices when performing these procedures.

Protocol for the Synthesis and Single Crystal Growth of (1H-Benzo[d]imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and subsequent single-crystal growth of (1H-Benzo[d]imidazol-4-yl)methanol, a benzimidazole derivative of interest in medicinal chemistry and materials science.

Introduction

Benzimidazole and its derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in drug discovery. This compound, in particular, holds potential for the development of novel therapeutic agents. The availability of high-quality single crystals is paramount for unambiguous structure determination via X-ray crystallography, which is crucial for understanding its chemical properties and guiding further drug design efforts. This protocol outlines a reproducible method for the synthesis of this compound and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of a suitably substituted o-phenylenediamine with a functionalized carboxylic acid or aldehyde. A plausible and common synthetic route involves the reaction of 3,4-diaminobenzyl alcohol with formic acid.

2.1. Materials and Reagents

Reagent/SolventGradeSupplier
3,4-Diaminobenzyl alcoholReagentCommercially Available
Formic Acid (88-91%)ACS ReagentCommercially Available
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available
Methanol (MeOH)ACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)ReagentCommercially Available
Deionized WaterHigh PurityIn-house

2.2. Experimental Protocol: Synthesis

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-diaminobenzyl alcohol (1.38 g, 10 mmol) and formic acid (15 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

2.3. Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Single Crystal Growth of this compound

The growth of high-quality single crystals is dependent on several factors, including the purity of the compound, the choice of solvent, the rate of crystallization, and temperature. The slow evaporation method is a reliable technique for obtaining single crystals of benzimidazole derivatives.[1]

3.1. Solvent Selection

The choice of solvent is critical for successful crystallization. A suitable solvent should dissolve the compound moderately at room temperature or upon gentle heating. Based on the polar nature of the hydroxyl and imidazole functional groups, polar protic and aprotic solvents are good candidates.

Table of Potential Solvents for Crystallization:

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Methanol64.732.7Good starting solvent due to hydrogen bonding capabilities.
Ethanol78.424.5Similar to methanol, with a slightly lower evaporation rate.
Isopropanol82.619.9Slower evaporation rate may yield larger crystals.
Acetonitrile81.637.5A polar aprotic solvent, can be used alone or in co-solvent systems.
Ethyl Acetate77.16.0Can be used as a less polar co-solvent to induce crystallization.
Water10080.1The compound may have some solubility in hot water.

3.2. Experimental Protocol: Slow Evaporation

  • Preparation of a Saturated Solution: In a small, clean vial (e.g., a 4 mL glass vial), dissolve a small amount of purified this compound (typically 10-20 mg) in a suitable solvent (e.g., methanol) dropwise at room temperature until the solid is fully dissolved. Gentle warming can be applied to aid dissolution, but the solution should not be supersaturated at the warming temperature.

  • Filtration: If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean vial.

  • Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This will allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals. The rate of evaporation can be controlled by adjusting the size of the hole in the cap.

3.3. Troubleshooting

  • No crystals form: The solution may be too dilute. Allow more solvent to evaporate. Alternatively, try a different solvent or a co-solvent system (e.g., methanol/ethyl acetate).

  • Precipitate or powder forms: The rate of crystallization is too fast. Use a less volatile solvent or reduce the rate of evaporation by making the hole in the cap smaller.

  • Small or poor-quality crystals: The concentration may be too high, or the cooling rate was too fast if a cooling method was used. Try a more dilute solution or a slower evaporation rate. Using a seed crystal from a previous successful crystallization can sometimes promote the growth of larger, higher-quality crystals.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for the synthesis and crystallization processes.

Synthesis_Workflow cluster_synthesis Synthesis Reactants 3,4-Diaminobenzyl alcohol + Formic Acid Reaction Reflux (100-110 °C, 2-3h) Reactants->Reaction Workup Neutralization (NaOH) & Extraction (DCM) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Crystallization_Workflow cluster_crystallization Single Crystal Growth Start Purified Compound Dissolution Dissolve in Suitable Solvent Start->Dissolution Filtration Filter Solution Dissolution->Filtration Evaporation Slow Evaporation Filtration->Evaporation Crystals Single Crystals Evaporation->Crystals

Caption: Workflow for the single crystal growth of this compound.

References

Application Note and Protocol: In Vitro Kinase Assay for Screening Potential Inhibitors Using (1H-Benzo[d]imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory potential of the compound (1H-Benzo[d]imidazol-4-yl)methanol against a specific protein kinase. Benzimidazole derivatives have been identified as a promising class of kinase inhibitors, targeting a variety of kinases involved in cellular signaling pathways.[1][2][3] This protocol is designed for researchers in drug discovery and development to screen and characterize potential kinase inhibitors. The described methodology utilizes a luminescence-based assay to quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.

Introduction

Protein kinases play a crucial role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[4] Dysregulation of kinase activity is frequently implicated in the pathophysiology of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1][4] The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds, including kinase inhibitors.[1][3][5]

This compound is a benzimidazole-containing compound with potential as a kinase inhibitor. To assess its efficacy, a robust and reliable in vitro kinase assay is essential. This application note describes a non-radioactive, luminescence-based kinase assay, which offers a sensitive and high-throughput compatible method for determining the inhibitory activity of test compounds.[6][7] The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[6][7]

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binding & Dimerization P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Adaptor_Proteins Adaptor_Proteins P_RTK->Adaptor_Proteins Recruitment Downstream_Kinase_1 Downstream Kinase 1 (e.g., Raf) Adaptor_Proteins->Downstream_Kinase_1 Activation Downstream_Kinase_2 Downstream Kinase 2 (e.g., MEK) Downstream_Kinase_1->Downstream_Kinase_2 Phosphorylation Effector_Kinase Effector Kinase (e.g., ERK) Downstream_Kinase_2->Effector_Kinase Phosphorylation Transcription_Factor Transcription_Factor Effector_Kinase->Transcription_Factor Phosphorylation & Activation Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Gene Expression Inhibitor This compound Inhibitor->Effector_Kinase Inhibition

Caption: Generic kinase signaling pathway subject to inhibition.

Experimental Protocol

This protocol is adapted from commercially available luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay.[6][7]

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction is carried out in the presence of a kinase, its substrate, ATP, and the test compound. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the produced ADP back to ATP, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction. The resulting luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

Materials and Reagents
  • Kinase: Recombinant human kinase (e.g., EGFR, a well-characterized tyrosine kinase).

  • Kinase Substrate: A suitable substrate for the chosen kinase (e.g., a poly(Glu, Tyr) 4:1 peptide for EGFR).

  • ATP: Adenosine 5'-triphosphate.

  • This compound: Test inhibitor.

  • Kinase Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Luminescence-based Kinase Assay Kit: (e.g., ADP-Glo™ Kinase Assay, Promega).

  • White, opaque 96-well or 384-well plates.

  • Multichannel pipettes.

  • Plate-reading luminometer.

  • DMSO (Dimethyl sulfoxide): For dissolving the test compound.

Experimental Workflow

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Kinase Reaction & Termination cluster_3 Signal Detection A Prepare Reagents: - Kinase Buffer - ATP Solution - Kinase-Substrate Mix - this compound dilutions B Add Kinase-Substrate Mix to wells A->B C Add this compound or DMSO (control) to wells B->C D Add ATP to initiate reaction C->D E Incubate at 30°C D->E F Add ADP-Glo™ Reagent to terminate reaction and deplete ATP E->F G Add Kinase Detection Reagent F->G H Incubate at Room Temperature G->H I Read Luminescence H->I

Caption: In vitro kinase assay experimental workflow.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare the kinase assay buffer.

    • Prepare a stock solution of ATP in kinase assay buffer. The final concentration in the assay will typically be at or near the Km of the kinase for ATP.

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the this compound stock solution in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare a mixture of the kinase and its substrate in kinase assay buffer.

  • Assay Plate Setup (96-well format):

    • Add 5 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a white, opaque 96-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • To initiate the kinase reaction, add 10 µL of the ATP solution to each well. The final reaction volume is 25 µL.

    • Controls:

      • Positive Control (100% activity): Kinase + Substrate + ATP + DMSO (no inhibitor).

      • Negative Control (0% activity): Substrate + ATP + DMSO (no kinase).

  • Kinase Reaction:

    • Mix the plate gently.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized depending on the kinase activity.

  • Reaction Termination and ATP Depletion:

    • Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Mix the plate and incubate at room temperature for 40 minutes.

  • Signal Detection:

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Mix the plate and incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation and Analysis

The raw luminescence data will be used to calculate the percent inhibition of the kinase activity by this compound.

1. Calculation of Percent Inhibition:

Percent Inhibition = 100 * (1 - (RLUinhibitor - RLUno kinase) / (RLUno inhibitor - RLUno kinase))

Where:

  • RLUinhibitor = Relative Luminescence Units in the presence of the inhibitor.

  • RLUno inhibitor = Relative Luminescence Units in the absence of the inhibitor (positive control).

  • RLUno kinase = Relative Luminescence Units in the absence of the kinase (negative control).

2. IC₅₀ Determination:

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor at which 50% of the kinase activity is inhibited. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data for IC₅₀ Determination of this compound against a Target Kinase

This compound (µM)Log [Inhibitor] (M)Average RLUPercent Inhibition
100-4.015,00095%
30-4.525,00085%
10-5.050,00060%
3-5.575,00035%
1-6.090,00020%
0.3-6.5105,0005%
0.1-7.0110,0000%
0 (No Inhibitor)-110,0000%
No Kinase-10,000-

Table 2: Summary of Inhibitory Activity

CompoundTarget KinaseIC₅₀ (µM)
This compoundExample Kinase (e.g., EGFR)Calculated from the dose-response curve
Staurosporine (Control Inhibitor)Example Kinase (e.g., EGFR)Known value

Troubleshooting

IssuePossible CauseSolution
High background signal Contamination of reagents with ATP/ADP.Use fresh, high-quality reagents.
Low signal-to-background ratio Low kinase activity.Increase enzyme concentration or incubation time.
Suboptimal assay conditions.Optimize buffer components, pH, and temperature.
High variability between replicates Pipetting errors.Use calibrated pipettes and proper technique.
Incomplete mixing.Ensure thorough mixing after each reagent addition.

Conclusion

This application note provides a comprehensive protocol for an in vitro kinase assay to evaluate the inhibitory potential of this compound. The luminescence-based method offers a sensitive, reproducible, and high-throughput-compatible approach for characterizing novel kinase inhibitors, which is a critical step in the drug discovery pipeline.

References

Application Notes and Protocols for Evaluating Anticancer Activity of Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for a suite of cell-based assays essential for the preliminary evaluation of the anticancer activity of novel chemical derivatives. These assays are designed to assess cytotoxicity, effects on cell cycle progression, and the induction of apoptosis.

Assessment of Cytotoxicity

To determine the cytotoxic potential of the derivatives, two robust and widely used colorimetric assays are recommended: the MTT and SRB assays. These assays are suitable for high-throughput screening and provide quantitative data on cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of a drug that is required for 50% inhibition in vitro) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay where the dye binds to basic amino acid residues of cellular proteins, providing a sensitive measure of total protein mass that is proportional to the cell number.[2][3]

Experimental Protocol: SRB Assay

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[4]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[4]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry the plates.[4]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.

Data Presentation: Cytotoxicity Assays

DerivativeCell LineAssayIncubation Time (h)IC₅₀ (µM)
Compound AMCF-7MTT4815.2 ± 1.8
Compound AHeLaMTT4822.5 ± 2.1
Compound BMCF-7SRB728.9 ± 0.9
Compound BHeLaSRB7212.4 ± 1.5

Analysis of Cell Cycle Progression

To understand the mechanism of action of the anticancer derivatives, it is crucial to investigate their effects on cell cycle progression. Flow cytometry analysis of propidium iodide (PI) stained cells is a standard method for this purpose.[5][6]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test derivatives at their IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.[7]

  • Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.[8]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[8]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.

Data Presentation: Cell Cycle Analysis

TreatmentCell Line% Cells in G0/G1% Cells in S% Cells in G2/M
ControlA54960.5 ± 3.225.1 ± 2.514.4 ± 1.8
Compound C (IC₅₀)A54945.2 ± 2.815.8 ± 1.939.0 ± 3.1
Compound D (IC₅₀)A54975.1 ± 4.110.2 ± 1.514.7 ± 2.0

Assessment of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V-FITC/PI dual staining assay is a widely used method to detect and quantify apoptosis by flow cytometry.[9] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells.[11]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the test derivatives at their IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.[11]

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.[11]

Data Presentation: Apoptosis Assay

TreatmentCell Line% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
ControlJurkat95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Compound E (IC₅₀)Jurkat40.8 ± 3.535.1 ± 2.924.1 ± 2.2
Compound F (IC₅₀)Jurkat65.4 ± 4.215.7 ± 1.818.9 ± 2.0

Visualizations

Experimental Workflows

G cluster_0 Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Treat with Derivatives A->B C Incubate (48-72h) B->C D Add MTT or Fix/Stain with SRB C->D E Solubilize D->E F Read Absorbance E->F G Calculate IC50 F->G

Caption: General workflow for MTT and SRB cytotoxicity assays.

G cluster_1 Cell Cycle Analysis Workflow H Treat Cells with Derivatives I Harvest and Fix Cells H->I J Stain with Propidium Iodide I->J K Analyze by Flow Cytometry J->K L Determine Cell Cycle Distribution K->L

Caption: Workflow for cell cycle analysis using flow cytometry.

G cluster_2 Apoptosis Assay Workflow M Treat Cells with Derivatives N Harvest Cells M->N O Stain with Annexin V-FITC and PI N->O P Analyze by Flow Cytometry O->P Q Quantify Apoptotic Cells P->Q

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Signaling Pathways

G cluster_3 Simplified Apoptosis Signaling Pathway Drug Anticancer Derivative Mitochondria Mitochondria Drug->Mitochondria Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A simplified intrinsic apoptosis signaling pathway.

G cluster_4 Simplified Cell Cycle Regulation G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S Phase G2 G2 Phase S->G2 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M M Phase M->G1 G1_S_Checkpoint->S Proceed G2_M_Checkpoint->M Proceed

Caption: Key checkpoints in the cell cycle.

References

Synthetic Protocols for N-Substituted (1H-Benzo[d]imidazol-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted (1H-Benzo[d]imidazol-4-yl)methanol derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the benzimidazole scaffold in a wide range of biologically active molecules. The protocols outlined below describe a reliable three-step synthetic route commencing with the formation of the benzimidazole core, followed by reduction and subsequent N-substitution.

Synthetic Strategy Overview

The synthesis of N-substituted this compound is accomplished through a three-step process:

  • Step 1: Synthesis of 1H-Benzo[d]imidazole-4-carboxylic acid. This initial step involves the cyclization of a commercially available substituted o-phenylenediamine to form the core benzimidazole structure with a carboxylic acid moiety at the 4-position.

  • Step 2: Reduction to this compound. The carboxylic acid is then selectively reduced to the corresponding primary alcohol, yielding the key intermediate for subsequent substitutions.

  • Step 3: N-Alkylation or N-Arylation. The final step involves the substitution at the N-1 position of the benzimidazole ring with various alkyl or aryl groups to generate a library of diverse compounds.

Diagram of the Overall Synthetic Workflow

Synthetic Workflow Start 3,4-Diaminobenzoic Acid Step1 Step 1: Cyclization (e.g., with Formic Acid) Start->Step1 Intermediate1 1H-Benzo[d]imidazole- 4-carboxylic acid Step1->Intermediate1 Step2 Step 2: Reduction (e.g., with LiAlH4) Intermediate1->Step2 Intermediate2 (1H-Benzo[d]imidazol- 4-yl)methanol Step2->Intermediate2 Step3a Step 3a: N-Alkylation (Alkyl Halide, Base) Intermediate2->Step3a Step3b Step 3b: N-Arylation (Aryl Halide, Catalyst, Base) Intermediate2->Step3b ProductA N-Alkyl-(1H-Benzo[d]imidazol- 4-yl)methanol Step3a->ProductA ProductB N-Aryl-(1H-Benzo[d]imidazol- 4-yl)methanol Step3b->ProductB

Caption: Overall synthetic workflow for N-substituted this compound.

Experimental Protocols

Step 1: Synthesis of 1H-Benzo[d]imidazole-4-carboxylic acid

This protocol describes the formation of the benzimidazole ring via the Phillips condensation, a widely used method for synthesizing benzimidazoles from o-phenylenediamines and carboxylic acids.

Reaction Scheme:

Step 1 reactant1 3,4-Diaminobenzoic acid product 1H-Benzo[d]imidazole-4-carboxylic acid reactant1->product Heat reactant2 Formic acid reactant2->product

Caption: Synthesis of 1H-Benzo[d]imidazole-4-carboxylic acid.

Materials:

  • 3,4-Diaminobenzoic acid

  • Formic acid (88%)

  • Hydrochloric acid (4 M)

  • Sodium hydroxide solution (10%)

  • Activated carbon

Procedure:

  • A mixture of 3,4-diaminobenzoic acid and an excess of formic acid is heated at reflux for 4 hours.

  • After cooling, the reaction mixture is diluted with water and neutralized with a 10% sodium hydroxide solution to precipitate the crude product.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • For purification, the crude solid is dissolved in hot 4 M hydrochloric acid, treated with activated carbon, and filtered.

  • The filtrate is then neutralized with a sodium hydroxide solution to precipitate the purified 1H-benzo[d]imidazole-4-carboxylic acid.

  • The purified product is collected by filtration, washed with water, and dried under vacuum.

Quantitative Data:

ParameterValue
Typical Yield80-90%
Reaction Time4 hours
Purity (by NMR)>95%
Step 2: Reduction of 1H-Benzo[d]imidazole-4-carboxylic acid

This protocol details the reduction of the carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄), a potent reducing agent.[1][2][3]

Reaction Scheme:

Step 2 reactant 1H-Benzo[d]imidazole-4-carboxylic acid product This compound reactant->product 1. LiAlH4, THF 2. H2O quench

Caption: Reduction to this compound.

Materials:

  • 1H-Benzo[d]imidazole-4-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate

  • Ethyl acetate

Procedure:

  • To a stirred suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of 1H-benzo[d]imidazole-4-carboxylic acid in anhydrous THF is added dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated at reflux for 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • The resulting slurry is filtered, and the solid residue is washed thoroughly with ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Typical Yield70-85%
Reaction Time4-6 hours
Purity (by NMR)>98%
Step 3a: N-Alkylation of this compound

This protocol describes the N-alkylation of the benzimidazole core using an alkyl halide in the presence of a base.

Reaction Scheme:

Step 3a reactant1 This compound product N-Alkyl-(1H-Benzo[d]imidazol-4-yl)methanol reactant1->product Base (e.g., K2CO3 or NaH) Solvent (e.g., DMF or ACN) reactant2 R-X (Alkyl Halide) reactant2->product

Caption: N-Alkylation of the benzimidazole core.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate or sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide or acetonitrile)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound in an anhydrous solvent, the base is added, and the mixture is stirred at room temperature for 30 minutes.

  • The alkyl halide is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or heated (e.g., to 60-80 °C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired N-alkylated product.

Quantitative Data for Representative N-Alkylations: [4][5][6][7][8][9][10]

Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃DMF60485-95
Ethyl iodideNaHTHFRT670-80
Propyl bromideCs₂CO₃ACN80875-85
Step 3b: N-Arylation of this compound

This protocol outlines the copper or palladium-catalyzed N-arylation of the benzimidazole ring with an aryl halide.

Reaction Scheme:

Step 3b reactant1 This compound product N-Aryl-(1H-Benzo[d]imidazol-4-yl)methanol reactant1->product Catalyst (e.g., CuI or Pd(OAc)2) Ligand, Base, Solvent reactant2 Ar-X (Aryl Halide) reactant2->product

Caption: N-Arylation of the benzimidazole core.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Catalyst (e.g., Copper(I) iodide or Palladium(II) acetate)

  • Ligand (e.g., a phenanthroline or phosphine ligand)

  • Base (e.g., potassium carbonate or cesium carbonate)

  • Solvent (e.g., dimethylformamide or dioxane)

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, the this compound, aryl halide, catalyst, ligand, and base are combined in the solvent.

  • The vessel is sealed, and the reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the required duration.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the N-arylated benzimidazole.

Quantitative Data for Representative N-Arylations: [11][12][13][14][15][16][17][18]

Aryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
IodobenzeneCuI1,10-PhenanthrolineK₂CO₃DMF1102470-85
4-BromotoluenePd(OAc)₂XantphosCs₂CO₃Dioxane1001265-80
3-ChloropyridinePd₂(dba)₃BiarylphosphineNaOtBuToluene1101860-75

Conclusion

The synthetic routes and detailed protocols provided herein offer a robust and versatile methodology for the preparation of a diverse range of N-substituted this compound derivatives. The modularity of the final N-substitution step allows for the generation of extensive compound libraries, which are invaluable for structure-activity relationship (SAR) studies in drug discovery and development programs. Researchers and scientists can adapt these protocols to synthesize novel benzimidazole-based compounds for various therapeutic applications.

References

Application Notes and Protocols for (1H-Benzo[d]imidazol-4-yl)methanol in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. This document focuses on the utility of a specific, yet underexplored, derivative: (1H-Benzo[d]imidazol-4-yl)methanol . While direct derivatization of the 4-methanol group is not extensively reported in publicly available literature, this scaffold holds significant potential for the generation of novel therapeutics. Its hydroxymethyl group at the 4-position offers a versatile handle for chemical modification, enabling the synthesis of diverse libraries of compounds for drug discovery.

These application notes provide an overview of the potential applications of this compound as a scaffold, drawing upon the broader activities of the benzimidazole class. The protocols described are based on established synthetic methodologies for related benzimidazole derivatives and can be adapted for the derivatization of the 4-hydroxymethyl group.

Potential Therapeutic Applications

Derivatives of the benzimidazole scaffold have shown significant promise in several therapeutic areas. While specific data for derivatives of this compound is limited, the following applications represent key areas for future investigation with this scaffold.

Anticancer Activity

Benzimidazole derivatives are well-established as potent anticancer agents, targeting various hallmarks of cancer. Key mechanisms of action include:

  • Kinase Inhibition: Many benzimidazole-containing compounds act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. Notable targets include:

    • BRAF Kinase: The MAPK/ERK signaling pathway is a key regulator of cell growth, and mutations in BRAF are common in various cancers. Benzimidazole derivatives have been developed as potent inhibitors of both wild-type and mutant forms of BRAF.[1]

    • Topoisomerase I: These enzymes are essential for DNA replication and repair. Inhibition of topoisomerase I leads to DNA damage and apoptosis in cancer cells. Several benzimidazole derivatives have demonstrated significant topoisomerase I inhibitory activity.[2]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain benzimidazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Activity

The benzimidazole scaffold is also found in compounds with anti-inflammatory properties. These compounds can modulate key inflammatory pathways, such as the NF-κB signaling cascade.

Data Presentation: Pharmacological Activity of Benzimidazole Derivatives

The following tables summarize the in vitro activity of various benzimidazole derivatives against cancer cell lines and protein kinases. It is important to note that these compounds are not direct derivatives of this compound but represent the broader potential of the benzimidazole scaffold.

Table 1: Anticancer Activity of Benzimidazole Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
12l SK-MEL-5 (Melanoma)Not specified, but highly active[1]
12i SK-MEL-5 (Melanoma)Not specified, but highly active[1]
12e SK-MEL-5 (Melanoma)Not specified, but highly active[1]
11a Various (NCI-60 Panel)0.16 - 3.6[2]
12a Various (NCI-60 Panel)0.16 - 3.6[2]
12b Various (NCI-60 Panel)0.16 - 3.6[2]

Table 2: Kinase Inhibitory Activity of Benzimidazole Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
12l V600E-BRAF0.49[1]
12i V600E-BRAF0.53[1]
12e V600E-BRAF0.62[1]
12b V600E-BRAF0.74[1]
12g V600E-BRAF0.79[1]
12b Topoisomerase I16[2]

Experimental Protocols

The following are generalized protocols for the synthesis of benzimidazole derivatives, which can be adapted for the derivatization of this compound.

Protocol 1: General Synthesis of 2-Substituted Benzimidazoles

This protocol describes the condensation of an o-phenylenediamine with an aldehyde to form the benzimidazole ring.

Materials:

  • o-phenylenediamine derivative

  • Aldehyde derivative

  • Sodium metabisulfite (Na2S2O5)

  • Ethanol

  • Water

Procedure:

  • Dissolve the o-phenylenediamine derivative (1.0 eq) and the aldehyde derivative (1.5 eq) in a mixture of ethanol and water.[2]

  • Add sodium metabisulfite (0.5 eq) to the reaction mixture.[2]

  • Reflux the mixture for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Synthesis of N-Substituted Benzimidazole Derivatives via Nucleophilic Substitution

This protocol outlines a method for the N-alkylation or N-arylation of a benzimidazole.

Materials:

  • Benzimidazole derivative

  • Alkyl or aryl halide

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of the benzimidazole derivative (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

  • After completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by benzimidazole derivatives.

MAPK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK Inhibition ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Benzimidazole This compound Derivative Benzimidazole->RAF

Caption: MAPK/ERK Signaling Pathway and Inhibition by Benzimidazole Derivatives.

Topoisomerase_Inhibition_Workflow SupercoiledDNA Supercoiled DNA CleavageComplex Topoisomerase I-DNA Cleavage Complex SupercoiledDNA->CleavageComplex Binds TopoI Topoisomerase I TopoI->CleavageComplex Binds RelaxedDNA Relaxed DNA CleavageComplex->RelaxedDNA Re-ligation ReplicationFork Replication Fork Collision CleavageComplex->ReplicationFork Stabilization of complex DNA_Damage DNA Double-Strand Breaks ReplicationFork->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Benzimidazole This compound Derivative Benzimidazole->CleavageComplex Inhibition of Re-ligation

Caption: Mechanism of Topoisomerase I Inhibition by Benzimidazole Derivatives.

Experimental Workflow Diagram

Drug_Discovery_Workflow Scaffold This compound Derivatization Chemical Derivatization (e.g., Etherification, Esterification, Amine substitution) Scaffold->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening (e.g., Kinase Assays, Cell Viability Assays) Library->Screening Hit Hit Compounds Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

References

Application of (1H-Benzo[d]imidazol-4-yl)methanol in Kinase Inhibitor Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (1H-Benzo[d]imidazol-4-yl)methanol as a key starting material in the synthesis of potent kinase inhibitors. The benzimidazole scaffold is a well-established pharmacophore in kinase inhibitor design, known for its ability to interact with the ATP-binding site of various kinases.[1] The strategic placement of a methanol group at the 4-position offers a versatile handle for synthetic elaboration, enabling the development of novel inhibitors targeting critical signaling pathways in cancer and other diseases.

Introduction

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Benzimidazole-based compounds have emerged as a prominent class of kinase inhibitors, with several derivatives demonstrating potent and selective inhibition of various kinases.[1][2] These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket and preventing the phosphorylation of downstream substrates.[2]

This compound provides a unique starting point for the synthesis of novel kinase inhibitors. The 4-hydroxymethyl group can be readily functionalized to introduce various side chains and pharmacophores, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. This document outlines a synthetic strategy to leverage this starting material for the creation of multi-targeted kinase inhibitors, provides quantitative data on their biological activity, and details the experimental protocols.

Data Presentation: Bioactivity of Benzimidazole-Derived Kinase Inhibitors

The following tables summarize the in vitro bioactivity of a series of halogenated benzylidenebenzohydrazide derivatives incorporating a benzimidazole moiety, demonstrating the potential of this scaffold in targeting multiple cancer-related kinases.[3][4][5] While the synthesized compounds in the cited literature are based on a (1H-benzo[d]imidazol-2-yl)methyl scaffold, the data is presented here to illustrate the therapeutic potential of kinase inhibitors derived from a functionalized benzimidazole core, which can be achieved starting from this compound.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, µM) [3][4][5]

CompoundEGFRHER2CDK2AURKCmTOR
6c (3-Br) 8.159.2110.1212.5415.87
6h (2-F) 7.828.549.8710.2113.45
6i (3-F) 7.988.999.5411.8712.03
6j (4-F) 8.549.8710.5413.2116.21
Erlotinib 0.08----
Lapatinib -0.12---
Roscovitine --0.45--
Tozasertib ---0.06-
Rapamycin ----0.02

Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines (IC50, µM) [3][4][5]

CompoundHCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)A549 (Lung)
6c (3-Br) 9.8710.218.5411.21
6h (2-F) 8.549.877.8210.54
6i (3-F) 8.999.547.9810.12
6j (4-F) 10.2111.219.2112.54
Doxorubicin 0.871.210.981.54
Sunitinib 4.175.214.876.21

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by the benzimidazole-derived kinase inhibitors and the proposed experimental workflow for their synthesis starting from this compound.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Benzimidazole Inhibitor Inhibitor->EGFR Inhibits Inhibitor->HER2 Inhibits Inhibitor->mTOR Inhibits

EGFR/HER2 and mTOR Signaling Pathways Inhibition.

CDK2_Pathway G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E Complex Cyclin E/CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Complex->Rb Phosphorylates E2F E2F Rb->E2F Releases E2F->S Promotes S-phase entry Inhibitor Benzimidazole Inhibitor Inhibitor->CDK2 Inhibits

CDK2 Regulation of the Cell Cycle.

Aurora_Kinase_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AURKC Aurora Kinase C Spindle Spindle Assembly AURKC->Spindle Chromosome Chromosome Segregation AURKC->Chromosome Spindle->Metaphase Chromosome->Anaphase Inhibitor Benzimidazole Inhibitor Inhibitor->AURKC Inhibits

Role of Aurora Kinase C in Mitosis.

Synthesis_Workflow Start This compound Step1 Mesylation (MsCl, Et3N) Start->Step1 Intermediate1 Mesylated Intermediate Step1->Intermediate1 Step2 Azide Substitution (NaN3, DMF) Intermediate1->Step2 Intermediate2 Azide Intermediate Step2->Intermediate2 Step3 Reduction (H2, Pd/C) Intermediate2->Step3 Intermediate3 (1H-Benzo[d]imidazol-4-yl)methanamine Step3->Intermediate3 Step4 Amide Coupling (Substituted Benzoic Acid, HATU, DIPEA) Intermediate3->Step4 Product Final Kinase Inhibitor Step4->Product

Proposed Synthesis Workflow.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a multi-targeted kinase inhibitor starting from this compound. The synthesis is a multi-step process involving the conversion of the methanol to a primary amine, followed by an amide coupling reaction.

Protocol 1: Synthesis of (1H-Benzo[d]imidazol-4-yl)methanamine

This protocol details the conversion of the starting material to a key amine intermediate.

Step 1: Mesylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate.

Step 2: Azide Substitution

  • Dissolve the crude mesylated intermediate from Step 1 in dimethylformamide (DMF).

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azide intermediate.

Step 3: Reduction to (1H-Benzo[d]imidazol-4-yl)methanamine

  • Dissolve the crude azide intermediate from Step 2 in methanol.

  • Add Palladium on carbon (10% w/w) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield (1H-Benzo[d]imidazol-4-yl)methanamine. The crude product can be purified by column chromatography if necessary.

Protocol 2: Synthesis of the Final Kinase Inhibitor

This protocol describes the amide coupling of the key amine intermediate with a substituted benzoic acid.

  • To a solution of (1H-Benzo[d]imidazol-4-yl)methanamine (1.0 eq) and a suitably substituted benzoic acid (e.g., 4-formylbenzoic acid) (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against target kinases.

  • Prepare a stock solution of the synthesized inhibitor in DMSO.

  • In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add varying concentrations of the inhibitor to the wells.

  • Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubate the plate at the optimal temperature for the specific kinase (typically 30-37 °C) for a predetermined time.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein demonstrate a viable pathway for the development of multi-targeted inhibitors with potential applications in cancer therapy. The synthetic route allows for the facile introduction of diverse chemical moieties, enabling the fine-tuning of inhibitory activity and selectivity against a panel of cancer-relevant kinases. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their therapeutic potential.

References

Application Notes & Protocols for Microwave-Assisted Synthesis of Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazoles are a vital class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The synthesis of benzimidazole derivatives is, therefore, a significant area of focus in medicinal chemistry and drug development. Traditional methods for their synthesis often involve long reaction times, high temperatures, and the use of hazardous solvents. Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering advantages such as dramatically reduced reaction times, higher yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[2][3] These application notes provide a detailed experimental setup and protocols for the efficient synthesis of benzimidazoles using microwave irradiation.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several key advantages over conventional heating methods for the synthesis of benzimidazoles:

  • Rapid Reaction Rates: Reactions that typically take hours to complete via conventional heating can often be accomplished in minutes using microwave energy.[4][5][6]

  • Higher Yields: Microwave synthesis frequently leads to improved product yields due to efficient and uniform heating, which can minimize the formation of byproducts.[4][5][6]

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient compared to conventional oil baths or heating mantles.

  • Greener Chemistry: The use of microwave technology often allows for solvent-free reactions or the use of more environmentally benign solvents, reducing waste generation.[2][4]

Experimental Setup

A typical experimental setup for the microwave-assisted synthesis of benzimidazoles consists of the following components:

  • Microwave Reactor: A dedicated single-mode microwave reactor designed for chemical synthesis is essential. These reactors allow for precise control of temperature, pressure, and microwave power. An external IR sensor is often used to monitor the reaction temperature in real-time.[6]

  • Reaction Vessels: Specially designed microwave-safe glass vials (typically 3-10 mL) with sealed caps are used to contain the reaction mixture and withstand the pressures generated during heating.

  • Reagents and Solvents: High-purity reagents and appropriate solvents are crucial for a successful synthesis. Common starting materials include o-phenylenediamines and various aldehydes or carboxylic acids.[2][4][5] Catalysts, such as Lewis acids (e.g., Er(OTf)₃) or protic acids (e.g., HCl), are often employed to facilitate the reaction.[4][5]

  • Work-up and Purification Equipment: Standard laboratory glassware and equipment are required for product isolation and purification, which may involve filtration, extraction, and recrystallization or column chromatography.

Experimental Protocols

Two general protocols for the microwave-assisted synthesis of benzimidazoles are provided below, based on the reaction of o-phenylenediamine with either an aldehyde or a carboxylic acid.

Protocol 1: Synthesis of 1,2-Disubstituted Benzimidazoles from o-Phenylenediamines and Aldehydes

This protocol is based on a solvent-free, Lewis acid-catalyzed reaction.

Diagram of Experimental Workflow

experimental_workflow_1 reagents 1. Reagent Preparation - N-substituted-o-phenylenediamine (1 mmol) - Aldehyde (1 mmol) - Er(OTf)3 (1% mol) mixing 2. Mixing Combine reagents in a 3 mL microwave vial. reagents->mixing irradiation 3. Microwave Irradiation - Set Temperature: 60 °C - Reaction Time: 5 min mixing->irradiation monitoring 4. Reaction Monitoring Monitor completion by TLC. irradiation->monitoring workup 5. Work-up - Cool to room temperature - Add water - Extract with ethyl acetate monitoring->workup purification 6. Purification - Dry organic phase (Na2SO4) - Evaporate solvent workup->purification product 7. Final Product 1,2-Disubstituted Benzimidazole purification->product

Caption: Workflow for aldehyde-based benzimidazole synthesis.

Materials:

  • N-substituted-o-phenylenediamine (e.g., N-phenyl-o-phenylenediamine)

  • Aryl or alkyl aldehyde

  • Erbium(III) triflate (Er(OTf)₃)

  • Water (deionized)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • In a 3 mL glass microwave reaction vial, combine the N-substituted-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and Er(OTf)₃ (1% mol).[4]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 5 minutes at a constant temperature of 60 °C.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (4 x 3 mL).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Aryl Benzimidazoles from o-Phenylenediamine and Carboxylic Acids

This protocol outlines a microwave-assisted condensation reaction in an aqueous medium.

Diagram of Experimental Workflow

experimental_workflow_2 reagents 1. Reagent Preparation - o-Phenylenediamine (0.01 mol) - Aromatic Carboxylic Acid (0.01 mol) - Ethyl Acetate (0.0025 mol) - Water (15 mL) mixing 2. Mixing Combine reagents in a suitable microwave vessel. reagents->mixing irradiation 3. Microwave Irradiation - Power: 90% (e.g., 765 W) - Reaction Time: Varies (see table) mixing->irradiation cooling 4. Cooling Cool to room temperature. irradiation->cooling workup 5. Work-up - Make alkaline with 10% NaOH - Filter the product cooling->workup purification 6. Purification - Wash with cold water - Recrystallize from ethanol workup->purification product 7. Final Product 2-Aryl Benzimidazole purification->product

Caption: Workflow for carboxylic acid-based benzimidazole synthesis.

Materials:

  • o-Phenylenediamine

  • Aromatic carboxylic acid

  • Ethyl acetate

  • Water

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol

Procedure:

  • Place o-phenylenediamine (0.01 mol), an aromatic carboxylic acid (0.01 mol), ethyl acetate (0.0025 mol), and water (15 mL) into a microwave-safe reaction vessel.[2]

  • Irradiate the mixture in a microwave reactor at 90% power (e.g., 765 W).[2] The reaction time will vary depending on the specific carboxylic acid used (refer to Table 2).

  • Monitor the reaction completion by TLC using an ethanol:water (8:2) eluent system.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Make the solution just alkaline to litmus paper by the slow addition of a 10% NaOH solution.[2]

  • Filter the resulting solid product and wash it with cold water.

  • Recrystallize the crude product from absolute ethanol to obtain the purified 2-aryl benzimidazole.[2]

Data Presentation

The following tables summarize the quantitative data from representative microwave-assisted benzimidazole syntheses, highlighting the efficiency of these methods.

Table 1: Synthesis of 1,2-Disubstituted Benzimidazoles (Protocol 1) [4]

EntryN-SubstituentAldehydeTime (min)Yield (%)
1PhenylBenzaldehyde599.9
2Phenylp-Methylbenzaldehyde598
3Phenylp-Methoxybenzaldehyde599
4Phenylo-Hydroxybenzaldehyde597
5BenzylBenzaldehyde598
6Benzylp-Methylbenzaldehyde596

Reaction Conditions: N-substituted-o-phenylenediamine (1 mmol), aldehyde (1 mmol), Er(OTf)₃ (1% mol), 60 °C, solvent-free.

Table 2: Comparison of Microwave vs. Conventional Synthesis of 2-Aryl Benzimidazoles (Protocol 2) [2]

EntryAromatic Carboxylic AcidMethodTimeYield (%)
1Benzoic AcidMicrowave3 min85
Conventional2.5 hr52
2Salicylic AcidMicrowave4.5 min80
Conventional3 hr45
3Cinnamic AcidMicrowave5 min75
Conventional4 hr40
4p-Nitrobenzoic AcidMicrowave3.5 min82
Conventional2 hr55

Microwave Conditions: o-phenylenediamine (0.01 mol), carboxylic acid (0.01 mol), ethyl acetate (0.0025 mol), water (15 mL), 90% power (765 W).

Microwave-assisted synthesis is a highly efficient, rapid, and environmentally friendly method for the preparation of benzimidazole derivatives. The protocols outlined provide a robust framework for researchers in drug discovery and organic synthesis to access these important heterocyclic compounds. By significantly reducing reaction times and often increasing yields, this technology can accelerate the development of new chemical entities for various therapeutic applications.

References

Application Notes and Protocols for the Characterization of (1H-Benzo[d]imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Benzo[d]imidazol-4-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the benzimidazole scaffold in a wide range of bioactive molecules. As a functionalized benzimidazole, it serves as a versatile building block for the synthesis of more complex pharmaceutical agents. Accurate and comprehensive characterization of this intermediate is crucial to ensure the identity, purity, and quality of downstream products.

These application notes provide a detailed overview of the analytical techniques and protocols for the comprehensive characterization of this compound. The methodologies described herein are essential for researchers and scientists involved in the synthesis, quality control, and utilization of this compound in drug discovery and development pipelines.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties and typical specifications for this compound is presented in the table below. This information is critical for handling, formulation, and analytical method development.

PropertyValueReference
Molecular Formula C₈H₈N₂O--INVALID-LINK--
Molecular Weight 148.16 g/mol --INVALID-LINK--
Appearance Light yellow to brown solid--INVALID-LINK--
Purity (by HPLC) ≥97.0%--INVALID-LINK--
Storage Store at room temperature--INVALID-LINK--
CAS Number 65658-13-1--INVALID-LINK--

Analytical Characterization Workflow

A general workflow for the analytical characterization of a newly synthesized batch of this compound is depicted below. This workflow ensures a comprehensive evaluation of the compound's identity, purity, and structural integrity.

Analytical Workflow for this compound cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_final Final Assessment Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC Purity Assessment (HPLC) Purification->HPLC UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis HPLC->Data_Analysis UV_Vis->Data_Analysis Final_Product Qualified This compound Data_Analysis->Final_Product

Figure 1: General analytical workflow for the characterization of this compound.

Experimental Protocols

The following sections detail the experimental protocols for the key analytical techniques used to characterize this compound. While direct experimental data for this specific compound is not widely published, these protocols are based on established methods for analogous benzimidazole derivatives and represent best practices for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrumentation and Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single-pulse sequence.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

      • Spectral Width: 0 to 180 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons of the molecule.

Expected ¹H NMR Spectral Data (Analogous Compounds):

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic CH7.0 - 8.0Multiplet
Imidazole NH12.0 - 13.0 (in DMSO-d₆)Broad Singlet
Methylene CH₂~4.7Singlet
Hydroxyl OHVariable (concentration dependent)Broad Singlet

Expected ¹³C NMR Spectral Data (Analogous Compounds):

CarbonsExpected Chemical Shift (ppm)
Aromatic C110 - 150
Imidazole C=N140 - 155
Methylene CH₂~60
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of this compound and for quantifying it in various matrices. A reverse-phase HPLC method is generally suitable for this class of compounds.

Protocol for Reverse-Phase HPLC:

  • Instrumentation and Columns:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-19 min: 90% to 10% B

      • 19-25 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Detection and Quantification:

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, typically around 254 nm or 280 nm for benzimidazoles. A DAD can be used to scan a range of wavelengths to determine the optimal wavelength.

    • Injection Volume: 10 µL.

    • Quantification: Calculate the purity by the area percentage method, assuming all impurities have a similar response factor at the chosen wavelength.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to provide information about its structure through fragmentation analysis. Electrospray ionization (ESI) is a suitable ionization technique for this compound.

Protocol for Mass Spectrometry:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

  • Instrumentation and Parameters:

    • Mass Spectrometer: An ESI-quadrupole, ESI-ion trap, or ESI-time-of-flight (TOF) mass spectrometer.

    • Ionization Mode: Positive ion mode is typically used for benzimidazoles to observe the protonated molecule [M+H]⁺.

    • Infusion: The sample can be introduced by direct infusion or via an LC-MS system.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. For this compound, this would be at m/z 149.17.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to observe its fragmentation pattern. Common fragmentation pathways for benzimidazoles involve cleavages of the imidazole ring and loss of small neutral molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Protocol for FTIR Spectroscopy:

  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation and Parameters:

    • Spectrometer: A Fourier-Transform Infrared Spectrometer.

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

Expected FTIR Absorption Bands (Analogous Compounds):

Functional GroupWavenumber (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
N-H stretch (imidazole)3100-3500
C-H stretch (aromatic)3000-3100
C=N stretch (imidazole)1590-1650
C=C stretch (aromatic)1450-1600
C-O stretch (alcohol)1000-1260
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Protocol for UV-Vis Spectroscopy:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.

  • Instrumentation and Parameters:

    • Spectrometer: A UV-Vis spectrophotometer.

    • Scan Range: 200-400 nm.

    • Blank: Use the pure solvent as a blank.

  • Data Analysis:

    • Record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax). For benzimidazole derivatives, characteristic absorption bands are typically observed in the range of 240-290 nm.[1]

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. Adherence to these methodologies will ensure the reliable identification, purity assessment, and structural confirmation of this important synthetic intermediate, thereby supporting its effective use in research and drug development. While specific spectral data for this compound is not extensively available in the public domain, the provided protocols, based on well-established methods for analogous compounds, offer a robust starting point for its analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1H-Benzo[d]imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (1H-Benzo[d]imidazol-4-yl)methanol synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields are a common challenge in benzimidazole synthesis. Several factors can contribute to this issue. The primary parameters to investigate are the purity of your starting materials, reaction temperature, and the choice of catalyst. Impurities in the 2,3-diaminobenzyl alcohol can lead to side reactions and the formation of colored byproducts. The optimal reaction temperature for the condensation with formic acid is typically around 100°C. While the reaction can proceed without a catalyst, employing a dilute mineral acid like hydrochloric acid can significantly improve the reaction rate and yield.

Q2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products and how can I minimize them?

A2: The formation of multiple products is often due to incomplete reactions, side reactions, or degradation of the product. A common side product in benzimidazole synthesis is the N,N'-diacylated product if an excess of the acid is used under harsh conditions. To minimize side product formation, it is crucial to control the stoichiometry of the reactants, using a slight excess of formic acid. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidation of the diamino starting material.

Q3: The purification of my final product is proving difficult, and I am struggling to remove colored impurities. What purification strategies are most effective?

A3: Colored impurities in benzimidazole synthesis often stem from the oxidation of the o-phenylenediamine precursor.[1] Using the dihydrochloride salt of the diamine starting material can sometimes reduce the formation of these colored impurities. For purification, recrystallization is a highly effective method. A suitable solvent system, such as ethanol/water, can be used. If the product is still colored after initial crystallization, treating the hot solution with activated charcoal can help remove colored impurities before filtration. For highly polar impurities that are difficult to remove by recrystallization, column chromatography on silica gel is a recommended alternative.

Q4: How can I effectively monitor the progress of the reaction to determine the optimal endpoint?

A4: Thin Layer Chromatography (TLC) is the most effective and straightforward method for monitoring the progress of the reaction. A suitable mobile phase for this reaction would be a mixture of ethyl acetate and hexane. By spotting the reaction mixture alongside the starting material (2,3-diaminobenzyl alcohol) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot. The reaction is considered complete when the starting material spot is no longer visible.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the synthesis of this compound?

A1: The most prevalent and direct method is the Phillips-Ladenburg benzimidazole synthesis. This involves the condensation of 2,3-diaminobenzyl alcohol with formic acid, typically in the presence of a dilute mineral acid catalyst like 4N HCl. The reaction proceeds through the formation of an N-formylated intermediate, which then undergoes cyclization and dehydration to form the benzimidazole ring.

Q2: Can I use other reagents instead of formic acid for the cyclization step?

A2: Yes, other reagents can be used as a one-carbon source for the cyclization. For example, triethyl orthoformate can be used in place of formic acid. In some cases, formaldehyde can also be used, but this may require an oxidizing agent to facilitate the cyclization to the benzimidazole. However, for simplicity and efficiency, formic acid is the most commonly used reagent for synthesizing unsubstituted benzimidazoles at the 2-position.

Q3: What is the role of the acid catalyst in this reaction?

A3: The acid catalyst, typically a mineral acid like HCl, serves to protonate the carbonyl oxygen of formic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the 2,3-diaminobenzyl alcohol. This accelerates the initial N-formylation step and facilitates the subsequent cyclization and dehydration, ultimately leading to a faster reaction rate and higher yield.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood, especially when working with formic acid and hydrochloric acid, which are corrosive. Care should be taken when heating the reaction mixture, and appropriate measures should be in place to control the temperature.

Data Presentation

Table 1: Effect of Reaction Parameters on Benzimidazole Synthesis Yield (General Observations)

ParameterVariationEffect on YieldRemarksReference
Catalyst NoneLow to moderateReaction is slow.
p-Toluenesulfonic acid (p-TsOH)Good to excellentEffective acidic catalyst.[2]
Hydrochloric Acid (HCl)Good to excellentCommonly used and effective.[3]
Erbium(III) triflate (Er(OTf)₃)ExcellentCan offer high selectivity.[4]
Solvent EthanolGood to excellentA common and effective solvent.[5]
WaterGoodA green and often effective solvent.[4]
Dimethylformamide (DMF)Good to excellentHigh boiling point allows for higher reaction temperatures.[6]
Solvent-freeGood to excellentEnvironmentally friendly, often requires higher temperatures.[7]
Temperature Room TemperatureLow to moderateReaction is often slow.[8]
80-100 °CGood to excellentOptimal range for many benzimidazole syntheses.[2]
>120 °CCan decreasePotential for side reactions and product degradation.[1]
Reactant Ratio 1:1 (Diamine:Aldehyde/Acid)GoodStandard stoichiometry for 2-substituted benzimidazoles.[4]
(Diamine:Aldehyde)1:2 (Diamine:Aldehyde)Favors 1,2-disubstitutionLeads to N-alkylation/arylation.[4]

Note: The data presented in this table are general observations from the literature on benzimidazole synthesis and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Phillips-Ladenburg Condensation

This protocol describes a plausible and widely used method for the synthesis of this compound.

Materials:

  • 2,3-Diaminobenzyl alcohol

  • Formic acid (98-100%)

  • 4N Hydrochloric acid (HCl)

  • Ammonium hydroxide solution (concentrated)

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Activated charcoal (optional)

  • Silica gel for column chromatography (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-diaminobenzyl alcohol (1 equivalent).

  • Add formic acid (1.2 equivalents) to the flask.

  • Add a catalytic amount of 4N hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete (disappearance of the starting material), cool the flask to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath as the neutralization is exothermic.

  • The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.

  • Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Mandatory Visualizations

Synthesis_Pathway 2,3-Diaminobenzyl alcohol 2,3-Diaminobenzyl alcohol Intermediate N-Formyl Intermediate 2,3-Diaminobenzyl alcohol->Intermediate Condensation (+ Formic Acid, H+) Formic Acid Formic Acid Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK purify_sm Purify Starting Materials check_purity->purify_sm Impure optimize_catalyst Optimize Catalyst (Type and Loading) optimize_temp->optimize_catalyst Temp OK adjust_temp Adjust Temperature (e.g., 100°C) optimize_temp->adjust_temp Suboptimal monitor_reaction Monitor Reaction by TLC optimize_catalyst->monitor_reaction Catalyst OK adjust_catalyst Screen Different Catalysts optimize_catalyst->adjust_catalyst Suboptimal stop_reaction Stop Reaction at Optimal Time monitor_reaction->stop_reaction Incomplete/ Over-reaction improve_purification Improve Purification (Recrystallization/ Chromatography) monitor_reaction->improve_purification Reaction OK purify_sm->optimize_temp adjust_temp->optimize_catalyst adjust_catalyst->monitor_reaction stop_reaction->improve_purification success Improved Yield and Purity improve_purification->success

Caption: Troubleshooting workflow for low synthesis yield.

Purification_Workflow crude_product Crude Product recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization check_purity_tlc Check Purity (TLC, m.p.) recrystallization->check_purity_tlc pure_product Pure Product check_purity_tlc->pure_product Pure column_chromatography Column Chromatography (Silica Gel) check_purity_tlc->column_chromatography Impure column_chromatography->check_purity_tlc

Caption: Purification workflow for this compound.

References

Overcoming common side reactions in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during benzimidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazoles?

The most prevalent methods for benzimidazole synthesis include the Phillips-Ladenburg synthesis, which involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives (like esters, anhydrides, or nitriles), and the Weidenhagen synthesis, which utilizes the condensation of o-phenylenediamines with aldehydes followed by an oxidative cyclization. Other methods involve reactions with cyanogen bromide, imidates, or using transition-metal catalysts.

Q2: What are the primary side reactions I should be aware of during benzimidazole synthesis?

Common side reactions can significantly lower the yield and purity of the desired benzimidazole product. These include:

  • Dimerization and Polymerization: Especially when using dicarboxylic acids, leading to the formation of bis-benzimidazoles or polymeric materials.

  • N-Alkylation: The nitrogen atoms of the benzimidazole ring can be susceptible to alkylation, especially if alkylating agents are present or formed in situ.

  • Over-oxidation: In syntheses involving aldehydes, the aldehyde can be oxidized to the corresponding carboxylic acid, which may then react or not, leading to impurities.

  • Incomplete Cyclization: The intermediate Schiff base (in the case of aldehyde condensation) or diamide may not fully cyclize, resulting in stable, undesired byproducts.

  • Side reactions of substituents: Functional groups on the o-phenylenediamine or the carboxylic acid/aldehyde can lead to their own set of side reactions under the synthesis conditions.

Q3: How can I improve the yield and purity of my benzimidazole product?

Optimizing reaction conditions is key to minimizing side reactions and improving yield. Important factors to consider include:

  • Temperature Control: Many condensations require high temperatures, but excessive heat can promote side reactions and degradation. Careful temperature management is crucial.

  • Choice of Catalyst: The type and amount of acid or base catalyst can significantly influence the reaction rate and the formation of byproducts. Common catalysts include mineral acids (like HCl) and polyphosphoric acid (PPA).

  • Solvent Selection: The solvent can affect the solubility of reactants and intermediates, influencing the reaction pathway.

  • Purity of Starting Materials: Using high-purity o-phenylenediamine and carboxylic acid/aldehyde is essential to prevent the introduction of impurities from the start.

Troubleshooting Guides for Common Side Reactions

Issue 1: Low Yield and Presence of High Molecular Weight Impurities (Dimerization/Polymerization)

Question: My reaction has resulted in a low yield of the desired benzimidazole, and I observe a significant amount of insoluble material. What could be the cause and how can I fix it?

Possible Cause: When using dicarboxylic acids or other bifunctional reagents, there is a high probability of forming dimers or polymers instead of the desired intramolecular cyclization product.

Troubleshooting Steps:

  • Adjust Reactant Stoichiometry: Ensure a precise 1:1 molar ratio of the o-phenylenediamine to the dicarboxylic acid derivative. An excess of either reactant can promote intermolecular reactions.

  • High-Dilution Conditions: Running the reaction at a lower concentration can favor intramolecular cyclization over intermolecular polymerization.

  • Optimize Reaction Temperature: Lowering the reaction temperature may slow down the polymerization rate more than the desired cyclization.

  • Choice of Activating Agent: When using a dicarboxylic acid, converting it to a more reactive derivative like a diacyl chloride might allow for lower reaction temperatures, reducing the likelihood of polymerization.

Issue 2: Formation of N-Alkylated Byproducts

Question: My final product shows evidence of alkylation on the benzimidazole nitrogen. How can I prevent this?

Possible Cause: If the reaction conditions can generate alkylating species (e.g., from alcohol solvents at high temperatures with acid catalysts), these can react with the product.

Troubleshooting Steps:

  • Solvent Choice: Avoid using alcohol-based solvents if possible, especially at high temperatures with strong acid catalysts, as they can be a source of alkyl groups. Consider using aprotic solvents.

  • Protecting Groups: If N-alkylation is unavoidable, consider a synthesis route that uses a protecting group on the nitrogen of the o-phenylenediamine, which can be removed after the benzimidazole ring is formed.

Issue 3: Incomplete Cyclization and Presence of Diamide Impurity

Question: I have a significant amount of a byproduct that appears to be the diamide intermediate. How can I promote complete cyclization?

Possible Cause: The energy barrier for the final cyclization and dehydration step may not be overcome under the current reaction conditions, leading to the accumulation of the stable diamide intermediate.

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures often provide the necessary activation energy for the cyclization and dehydration step.

  • Use a Dehydrating Agent/Catalyst: The use of reagents like polyphosphoric acid (PPA) or Eaton's reagent can act as both a catalyst and a powerful dehydrating agent, driving the reaction towards the cyclized product.

  • Increase Reaction Time: Allowing the reaction to proceed for a longer duration may enable the slower cyclization step to go to completion.

Summary of Troubleshooting Strategies

Side ReactionCommon CauseRecommended Solution
Dimerization/Polymerization Use of dicarboxylic acids; high concentration.Use high-dilution conditions; ensure 1:1 stoichiometry.
N-Alkylation Reaction with solvent (e.g., alcohols) at high temp.Use aprotic solvents; consider protecting groups.
Over-oxidation of Aldehyde Harsh oxidizing conditions or presence of oxidants.Use milder oxidizing agents; control atmospheric exposure.
Incomplete Cyclization Insufficient temperature or catalyst activity.Increase reaction temperature; use a dehydrating catalyst (e.g., PPA).

Generalized Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles

This protocol describes a general method for the synthesis of a 2-substituted benzimidazole from an o-phenylenediamine and a carboxylic acid.

Materials:

  • o-Phenylenediamine (10 mmol)

  • Substituted Carboxylic Acid (10 mmol)

  • Polyphosphoric Acid (PPA) (20 g)

  • Sodium Bicarbonate Solution (10% w/v)

  • Ethanol (for recrystallization)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Buchner funnel and flask

Procedure:

  • Combine the o-phenylenediamine (10 mmol) and the carboxylic acid (10 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Carefully add polyphosphoric acid (20 g) to the flask.

  • Attach a condenser and heat the mixture to 150-160 °C with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to approximately 100 °C.

  • Slowly and carefully pour the warm reaction mixture into a beaker containing ice-cold water (200 mL) with vigorous stirring.

  • Neutralize the acidic solution by slowly adding 10% sodium bicarbonate solution until the pH is approximately 7-8. The crude benzimidazole product should precipitate.

  • Collect the precipitate by vacuum filtration using a Buchner funnel and wash the solid with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven to obtain the final 2-substituted benzimidazole.

Visualized Workflows and Pathways

G cluster_start cluster_analysis cluster_troubleshooting cluster_solutions start Low Yield or Impure Product analysis Analyze Impurities (TLC, NMR, MS) start->analysis high_mw High MW Impurity? (Polymer/Dimer) analysis->high_mw unreacted_sm Unreacted Starting Material? high_mw->unreacted_sm No solution_high_mw Use High Dilution Adjust Stoichiometry high_mw->solution_high_mw Yes intermediate Intermediate Buildup? (e.g., Diamide) unreacted_sm->intermediate No solution_unreacted Increase Temperature Increase Reaction Time Check Catalyst unreacted_sm->solution_unreacted Yes solution_intermediate Increase Temperature Use Dehydrating Agent (PPA) intermediate->solution_intermediate Yes end_node Pure Product Optimized Yield solution_high_mw->end_node solution_unreacted->end_node solution_intermediate->end_node

Caption: Troubleshooting workflow for benzimidazole synthesis.

G cluster_reactants cluster_pathways cluster_products opd o-Phenylenediamine diamide Diamide Intermediate opd->diamide ca Carboxylic Acid (R-COOH) ca->diamide benzimidazole Desired Benzimidazole diamide->benzimidazole Successful Cyclization (+ Heat, -H2O) side_product Side Product (Incomplete Cyclization) diamide->side_product Incomplete Reaction

Caption: Desired vs. side reaction pathway in benzimidazole synthesis.

Technical Support Center: Optimizing N-Alkylation of Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of benzimidazoles.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of benzimidazoles, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: My N-alkylation reaction of benzimidazole is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve the outcome?

Answer: Low yields in the N-alkylation of benzimidazoles can be attributed to several factors, primarily revolving around incomplete deprotonation of the benzimidazole ring, the reactivity of the alkylating agent, and suboptimal reaction conditions.[1][2]

Troubleshooting Steps:

  • Evaluate the Base and Solvent System: The choice of base and solvent is critical for efficient deprotonation.

    • Strong Bases: For less reactive benzimidazoles or alkylating agents, strong bases like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can ensure complete deprotonation.[2][3]

    • Weaker Bases: In many cases, weaker inorganic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) are sufficient, especially with more reactive alkylating agents.[2][3][4] Cs₂CO₃ has often been reported to be highly effective.[2]

    • Solvent Choice: Polar aprotic solvents like Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are commonly used as they effectively dissolve both the benzimidazole and the base, facilitating the reaction.[2][5]

  • Assess the Alkylating Agent: The reactivity of the alkylating agent is crucial. The general order of reactivity for alkyl halides is I > Br > Cl. If you are using a less reactive alkyl chloride, consider switching to a bromide or iodide.

  • Optimize Reaction Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A systematic increase in temperature may be necessary to drive the reaction to completion.[5] Some reactions may require heating or even reflux conditions.[3][6]

  • Purity of Starting Materials: Ensure that the starting benzimidazole and the alkylating agent are pure and dry, as impurities can inhibit the reaction.[1]

Problem 2: Formation of a Mixture of Regioisomers (N1 vs. N3 Alkylation)

Question: I am obtaining a mixture of the two possible N-alkylated regioisomers, and their separation is proving difficult. How can I improve the regioselectivity of my reaction?

Answer: Achieving high regioselectivity is a common challenge in the N-alkylation of unsymmetrically substituted benzimidazoles due to the tautomeric nature of the benzimidazole ring.[1][7] The proton on the nitrogen can exist on either nitrogen atom, leading to two different nucleophiles that can react with the alkylating agent.[1]

Strategies to Enhance Regioselectivity:

  • Steric Hindrance: Bulky substituents on the benzimidazole ring or the use of a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[1][2]

  • Electronic Effects: The electronic nature of the substituents on the benzimidazole ring influences the nucleophilicity of the nitrogen atoms. Electron-donating groups can increase the reactivity of the adjacent nitrogen, whereas electron-withdrawing groups can decrease it.[1]

  • Protecting Groups: For complex syntheses requiring high regioselectivity, employing a protecting group on one of the nitrogen atoms is a reliable strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one such example that can direct substitution.[2]

  • Reaction Conditions: The choice of base and solvent can also influence the isomeric ratio.[2] Experimenting with different combinations can help favor the formation of one regioisomer over the other.

Problem 3: Formation of a Dialkylated Product (Benzimidazolium Salt)

Question: I am observing a significant amount of a dialkylated product (a 1,3-dialkylbenzimidazolium salt) in my reaction mixture. How can I prevent this side reaction?

Answer: The N-alkylated benzimidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated imidazolium salt.[1][2] This is a common side reaction, especially when using an excess of the alkylating agent or under harsh reaction conditions.[1]

Preventative Measures:

  • Control Stoichiometry: Use the alkylating agent in a controlled stoichiometric amount, typically 1.0 to 1.2 equivalents relative to the benzimidazole.[1]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to avoid localized high concentrations that can promote over-alkylation.[1]

  • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can favor the formation of the dialkylated product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of benzimidazoles?

A1: The N-alkylation of benzimidazole typically proceeds via a two-step mechanism. First, a base is used to deprotonate the N-H of the benzimidazole ring, forming a benzimidazolide anion. This anion then acts as a nucleophile and attacks the electrophilic alkylating agent in an SN2 reaction to form the N-alkylated benzimidazole.

Q2: How can I effectively monitor the progress of my N-alkylation reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting benzimidazole, you can visualize the consumption of the starting material and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[5]

Q3: My product is difficult to purify. What are some common purification challenges and solutions?

A3: Purification can be challenging due to the presence of unreacted starting materials, the dialkylated product, or regioisomers.[2]

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying N-alkylated benzimidazoles. A gradient elution system, for example, with ethyl acetate and hexane, can be effective in separating the desired product from impurities.[4][8]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[5][9]

  • Acid-Base Extraction: The basicity of the benzimidazole nitrogen can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or extract the purified product.

Q4: Are there any "green" or more environmentally friendly methods for N-alkylation of benzimidazoles?

A4: Yes, research is ongoing to develop more sustainable methods. Some approaches include:

  • Catalyst-free reactions: Some reactions can be performed without a catalyst, for example, by heating the reactants in a suitable solvent like toluene.[10]

  • Use of ionic liquids: Ionic liquids can act as both the solvent and catalyst, often leading to simpler work-up procedures.[11]

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and sometimes improve yields.[3]

Data Presentation

Table 1: Comparison of Different Bases for N-Alkylation of 5,6-Dibromobenzimidazole with 2,4-Dichlorophenacyl Chloride [3]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Conversion (%)
1K₂CO₃ (1.5)MeCNreflux2485
2NaHCO₃ (1.5)MeCNreflux2498
3Cs₂CO₃ (1.5)MeCNreflux2495
4NaOH (1.5)MeCNreflux2470
5NaH (1.5)DMFrt2490

Table 2: Influence of Solvent on the N-Alkylation of 5,6-Dibromobenzimidazole with 2,4-Dichlorophenacyl Chloride using NaHCO₃ [3]

EntrySolventTemperature (°C)Time (h)Conversion (%)
1MeCNreflux2498
2Acetonereflux2492
3THFreflux2488
4DMF802495
5EtOHreflux2475

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate [4]

  • Setup: To a solution of the substituted benzimidazole (1.0 equiv.) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃) (1.1 equiv.).

  • Stirring: Stir the mixture at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl halide) (2.0 equiv.) dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, evaporate the solvent under reduced pressure.

  • Extraction: Pour the reaction mixture into ice-water and extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo. Purify the resulting residue by column chromatography on silica gel.

Protocol 2: N-Alkylation of 5,6-Dibromobenzimidazole with Phenacyl Chlorides [3]

  • Setup: In a round-bottom flask, combine 5,6-dibromobenzimidazole (1 equiv.) and sodium bicarbonate (NaHCO₃) (1.5 equiv.) in acetonitrile (MeCN).

  • Addition of Alkylating Agent: Add the phenacyl chloride derivative (1 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction by HPLC analysis. If the conversion is not complete after a certain time, add further portions of the alkylating agent (up to a total of 1.5-2 equiv.).

  • Work-up: After full conversion (typically after 24 hours), cool the reaction mixture to room temperature.

  • Purification: Filter the reaction mixture and concentrate the filtrate. The crude product can be purified by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start Start reagents Combine Benzimidazole, Base, and Solvent start->reagents add_alkyl Add Alkylating Agent reagents->add_alkyl heat Heat / Stir at Optimal Temperature add_alkyl->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor monitor->heat Incomplete quench Quench Reaction monitor->quench Complete extract Extraction quench->extract purify Purification (Chromatography / Recrystallization) extract->purify analyze Product Analysis (NMR, MS) purify->analyze end End analyze->end

Caption: General workflow for the N-alkylation of benzimidazoles.

troubleshooting_logic cluster_base_solvent Base/Solvent Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low Yield? incomplete_deprotonation Incomplete Deprotonation start->incomplete_deprotonation Yes wrong_solvent Suboptimal Solvent start->wrong_solvent Yes impure_reagents Impure Starting Materials start->impure_reagents Yes inactive_alkyl Unreactive Alkylating Agent start->inactive_alkyl Yes low_temp Temperature Too Low start->low_temp Yes short_time Reaction Time Too Short start->short_time Yes check_base Use Stronger Base (e.g., NaH) incomplete_deprotonation->check_base check_solvent Screen Solvents (DMF, MeCN, etc.) wrong_solvent->check_solvent purify_reagents Purify/Dry Reagents impure_reagents->purify_reagents change_alkyl Use More Reactive Agent (e.g., Alkyl Iodide) inactive_alkyl->change_alkyl optimize_temp Increase Temperature low_temp->optimize_temp increase_time Increase Reaction Time short_time->increase_time

Caption: Troubleshooting logic for low yield in N-alkylation reactions.

References

Technical Support Center: Purification of Polar Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar benzimidazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.

Thin-Layer Chromatography (TLC) Issues

Question: My polar benzimidazole derivative is streaking badly on the TLC plate. What can I do?

Answer: Streaking on a TLC plate is a common issue when dealing with polar compounds, especially those with acidic or basic functional groups like benzimidazoles.[1][2][3] Here are several troubleshooting steps:

  • Sample Concentration: You may have overloaded the plate. Try spotting a more dilute solution of your sample.[1][2][3]

  • Mobile Phase Modification:

    • For basic benzimidazoles, which is common, the acidic nature of silica gel can cause streaking. Adding a small amount of a base to your eluent can neutralize the active sites on the silica. Common choices include adding 0.1–2.0% triethylamine or 1–10% ammonia in methanol to the mobile phase.[1][2]

    • For acidic benzimidazoles, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can improve the spot shape.[1][2]

  • Change the Stationary Phase: If modifying the mobile phase doesn't resolve the issue, consider using a different type of TLC plate, such as alumina or reverse-phase (C18) plates.[1]

Question: My compound either stays at the baseline (Rf = 0) or shoots up with the solvent front (Rf = 1). How do I get a good separation?

Answer: This indicates a significant mismatch between the polarity of your compound and the eluent.

  • Compound at the Baseline (Rf ≈ 0): Your eluent is not polar enough to move the compound up the plate. You need to increase the polarity of the mobile phase.[1] For example, if you are using a 9:1 hexane:ethyl acetate mixture, try increasing the proportion of ethyl acetate or switching to a more polar solvent system like dichloromethane/methanol.[4][5]

  • Compound at the Solvent Front (Rf ≈ 1): Your eluent is too polar. You should decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.[1]

Column Chromatography Issues

Question: My polar benzimidazole derivative won't elute from the silica gel column, or the recovery is very low.

Answer: This is a common problem with highly polar compounds on a polar stationary phase like silica gel.

  • Increase Eluent Polarity: You may need to use a highly polar solvent system. A common choice for very polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[4][5] You can even use a gradient of increasing methanol concentration. Be aware that using more than 10% methanol in your eluent can lead to the dissolution of the silica gel.[4][5]

  • Use of Modifiers: As with TLC, adding a small amount of triethylamine or ammonia to the eluent can help to reduce strong interactions between basic benzimidazoles and the acidic silica gel, thereby improving elution and recovery.[6]

  • Alternative Stationary Phases: Consider using a different stationary phase.

    • Alumina: Can be a good alternative to silica, especially for basic compounds.[5][7]

    • Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This technique is excellent for purifying polar compounds that are too strongly retained on normal-phase silica.[8][9]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica) but with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent. This technique is specifically designed for the separation of highly polar compounds.[10][11][12]

Question: My compound is co-eluting with impurities. How can I improve the separation?

Answer:

  • Optimize the Solvent System: The key to good separation is finding the right solvent system. Systematically screen different solvent mixtures using TLC to find one that gives the best separation between your desired compound and the impurities.

  • Gradient Elution: If an isocratic (constant solvent mixture) elution doesn't provide adequate separation, a gradient elution can be very effective. Start with a less polar eluent and gradually increase the polarity. This will help to separate compounds with similar polarities.[13]

  • Change the Stationary Phase: Different stationary phases offer different selectivities. If you can't achieve separation on silica, try alumina or a reverse-phase column.

Recrystallization Issues

Question: I'm having trouble finding a suitable solvent for the recrystallization of my polar benzimidazole derivative.

Answer: Finding the right recrystallization solvent is crucial for obtaining a pure crystalline product.

  • Ideal Solvent Properties: An ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[14]

  • Solvent Screening: Test a range of solvents with varying polarities on a small scale. Common polar solvents to try include water, ethanol, methanol, isopropanol, ethyl acetate, and acetone.[14][15]

  • Solvent Pairs: If a single solvent doesn't work, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be effective.[14] The two solvents must be miscible. A common example is dissolving the compound in a minimal amount of a hot "good" solvent and then slowly adding the "poor" solvent until the solution becomes turbid.

Question: My purified benzimidazole derivative is still colored. How can I remove colored impurities?

Answer:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution. The charcoal will adsorb the colored impurities. Be aware that it can also adsorb some of your product, so use it sparingly. The charcoal is then removed by hot filtration before allowing the solution to cool.[16]

Data Presentation

Table 1: Common Solvent Systems for Chromatography of Polar Benzimidazoles

Chromatography TypeStationary PhaseCommon Eluent Systems (in order of increasing polarity)Notes
Normal-Phase Silica Gel or AluminaHexane/Ethyl Acetate, Dichloromethane/Methanol, Dichloromethane/Methanol with 1-2% Triethylamine or AmmoniaThe addition of a basic modifier is often necessary for basic benzimidazoles to prevent streaking and improve recovery.[1][2][4][5]
Reverse-Phase C18 SilicaWater/Acetonitrile, Water/Methanol (often with 0.1% formic acid or TFA as a modifier)Excellent for highly polar compounds that are strongly retained in normal-phase.[8][9][17]
HILIC Silica, Diol, or Amino-propylated SilicaAcetonitrile/Water (typically >80% acetonitrile)Specifically designed for the retention and separation of very polar, water-soluble compounds.[10][11][12]

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography of a Polar Benzimidazole Derivative
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or methanol).

    • Perform TLC analysis using various solvent systems to find an eluent that provides a good separation of your target compound from impurities, with an Rf value for the target compound of approximately 0.2-0.3. A common starting point for polar compounds is a mixture of dichloromethane and methanol.[4][5] If your benzimidazole is basic, add 1% triethylamine to the eluent.

  • Column Packing:

    • Select an appropriately sized column (typically using 20-50 times the weight of your crude sample in silica gel).[7]

    • Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring there are no air bubbles.[18]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully load the sample onto the top of the silica gel bed.[18]

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, collecting fractions in test tubes.

    • If using a gradient elution, gradually increase the polarity of the eluent.

    • Monitor the elution by performing TLC on the collected fractions.[18]

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain your purified compound.[18]

Protocol 2: General Procedure for Recrystallization of a Polar Benzimidazole Derivative
  • Solvent Selection:

    • Place a small amount of your crude solid in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating.[14] An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.[14]

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[16]

    • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[14]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[14]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow start Crude Polar Benzimidazole Derivative tlc TLC Analysis start->tlc is_streaking Streaking? tlc->is_streaking add_modifier Add Modifier to Eluent (e.g., Triethylamine) is_streaking->add_modifier Yes good_separation Good Separation? is_streaking->good_separation No add_modifier->tlc column Column Chromatography good_separation->column Yes change_stationary_phase Consider Alternative Stationary Phase (e.g., Alumina, C18) good_separation->change_stationary_phase No recrystallization Recrystallization column->recrystallization pure_product Pure Product recrystallization->pure_product change_stationary_phase->tlc

Caption: A typical workflow for the purification of polar benzimidazole derivatives.

chromatography_selection start Polar Benzimidazole Derivative retention_np Good Retention on Normal-Phase TLC? start->retention_np normal_phase Use Normal-Phase Chromatography (Silica or Alumina) retention_np->normal_phase Yes retention_rp Good Retention on Reverse-Phase TLC? retention_np->retention_rp No reverse_phase Use Reverse-Phase Chromatography (C18) retention_rp->reverse_phase Yes hilic Consider HILIC retention_rp->hilic No

Caption: Decision tree for selecting a suitable chromatography technique.

References

Technical Support Center: Synthesis and Handling of Diamine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of diamine precursors. Diamines are highly valuable building blocks in synthesis, but their susceptibility to oxidation can lead to decreased purity, low reaction yields, and the formation of unwanted side products. This resource offers troubleshooting advice and preventative protocols to ensure the integrity of your materials.

Frequently Asked Questions (FAQs)

Q1: What are the common visual signs of diamine precursor oxidation?

A1: The most common sign of oxidation is a change in color. Many pure diamines are colorless or pale yellow. Upon exposure to air, they can quickly turn yellow, brown, or even dark purple or black. You may also observe the formation of particulates or a change in viscosity. For example, m-phenylenediamine is known to discolor upon storage if not handled properly.[1]

Q2: What are the primary causes of diamine oxidation?

A2: Diamine oxidation is primarily caused by a combination of factors:

  • Atmospheric Oxygen: This is the main culprit. The lone pair of electrons on the nitrogen atom is susceptible to attack by molecular oxygen.

  • Presence of Metal Ions: Transition metal ions, such as copper and iron, can act as catalysts, significantly accelerating the rate of oxidative degradation.[2][3]

  • Exposure to Light: UV light can provide the energy needed to initiate oxidation reactions, often leading to the formation of radical species.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation. Storing precursors at elevated temperatures can accelerate degradation.[4]

  • pH of the Solution: The pH of the solution can influence the stability of the diamine. Acidic conditions can lead to the formation of salts, which may have different stability profiles, while basic conditions can also affect the rate of oxidation.[5][6]

Q3: My diamine has changed color. Can I still use it?

A3: A color change indicates that oxidation and degradation have begun. The suitability of the material depends on the extent of oxidation and the sensitivity of your subsequent reaction. Minor discoloration might be acceptable for some robust reactions, but for high-purity applications, such as pharmaceutical synthesis, using an oxidized precursor is not recommended. It is best to purify the diamine before use or obtain a fresh batch. Several purification methods, such as distillation or recrystallization, can be employed.[7][8]

Q4: How can I detect and quantify the level of oxidation in my diamine sample?

A4: Several analytical methods can be used to assess the purity and oxidation level of diamines:

  • Spectrophotometry: Oxidized diamines often form colored impurities that absorb in the visible region. A UV-Vis spectrum can be used to detect the presence of these chromophores.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the pure diamine from its oxidized byproducts and quantifying the level of impurity.

  • Mass Spectrometry (MS): MS can be used to identify the molecular weights of the oxidation products, confirming their presence.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities, although minor oxidation products may be difficult to detect without careful analysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Diamine solution darkens upon solvent addition. The solvent was not properly degassed and contains dissolved oxygen.Use a solvent that has been thoroughly degassed by sparging with an inert gas (Nitrogen or Argon) or by several freeze-pump-thaw cycles.
Solid diamine discolors rapidly after opening the container. The diamine is highly sensitive to air and was exposed during handling.Handle the diamine in an inert atmosphere using a glove box or Schlenk line.[11] Use air-free transfer techniques.
Reaction yields are inconsistent, and purification is difficult. The diamine precursor is partially oxidized, introducing impurities that interfere with the reaction.Confirm the purity of the diamine before use with an appropriate analytical technique (e.g., HPLC). Purify the diamine if necessary.
Precipitate forms in the diamine solution over time. Insoluble oxidation products are forming.Filter the solution under inert gas before use. For long-term storage, consider adding an antioxidant or storing as a salt.

Prevention Strategies and Protocols

Storage and Handling of Diamine Precursors

Proper storage and handling are critical to prevent oxidation. Diamines are often air-sensitive reagents and must be treated accordingly.[12][13]

Recommended Storage Conditions:

Diamine TypeStorage TemperatureAtmosphereContainer
Aliphatic Diamines2-8 °C or as specifiedInert Gas (Argon or Nitrogen)Amber glass bottle with a tight-fitting cap, preferably with a septum liner (e.g., Sure/Seal™ bottles).[12][14]
Aromatic Diamines2-8 °C or Room Temp.Inert Gas (Argon or Nitrogen)Amber glass bottle, stored in a dark place.
Highly Sensitive Diamines≤ 0 °CInert Gas (Argon or Nitrogen)Sealed ampoule or Sure/Seal™ bottle.[12][14]

Diagram: Workflow for Handling Air-Sensitive Diamines

G cluster_prep Preparation cluster_transfer Transfer cluster_reaction Reaction Setup prep_glass Oven-Dry Glassware (Flask, Syringe) cool_inert Assemble & Cool Under N2/Ar prep_glass->cool_inert purge_flask Purge Reaction Flask with N2/Ar cool_inert->purge_flask puncture_septum Puncture Diamine Bottle Septum with Needle create_pressure Introduce Positive N2/Ar Pressure to Bottle puncture_septum->create_pressure transfer_reagent Transfer Diamine via Syringe or Cannula create_pressure->transfer_reagent add_diamine Add Diamine to Solvent transfer_reagent->add_diamine add_solvent Add Degassed Solvent to Reaction Flask add_solvent->add_diamine start_reaction Proceed with Synthesis add_diamine->start_reaction G start Problem Observed: Diamine Discoloration or Low Yield q1 Was the diamine handled under an inert atmosphere? start->q1 cause_air Primary Cause: Atmospheric Oxidation q1->cause_air No q2 Was the solvent degassed prior to use? q1->q2 Yes a1_yes Yes a1_no No solution_air Solution: Implement Air-Free Techniques (Glove Box, Schlenk Line) cause_air->solution_air end_node If issues persist, purify the diamine or use a fresh batch. solution_air->end_node cause_solvent Primary Cause: Dissolved Oxygen in Solvent q2->cause_solvent No q3 Is there a possibility of metal contamination (e.g., from spatula, catalyst)? q2->q3 Yes a2_yes Yes a2_no No solution_solvent Solution: Degas Solvents via N2 Sparge or Freeze-Pump-Thaw cause_solvent->solution_solvent solution_solvent->end_node cause_metal Primary Cause: Metal-Catalyzed Oxidation q3->cause_metal Yes q3->end_node No a3_yes Yes a3_no No solution_metal Solution: Use non-metallic equipment. Consider adding a chelating agent (e.g., EDTA). cause_metal->solution_metal solution_metal->end_node G Diamine Diamine (R-NH2) Ox_Diamine Oxidized Diamine (e.g., Imine, Aldehyde) Diamine->Ox_Diamine oxidation by ROS Metal_low Metal Ion (e.g., Fe²⁺) Metal_high Activated Metal (e.g., Fe³⁺) Metal_low->Metal_high e⁻ transfer O2 Oxygen (O2) ROS Reactive Oxygen Species (ROS) O2->ROS activates ROS->Metal_low regenerates catalyst

References

How to improve the solubility of (1H-Benzo[d]imidazol-4-yl)methanol for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (1H-Benzo[d]imidazol-4-yl)methanol for various assays.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?

Like many benzimidazole derivatives, this compound has poor aqueous solubility due to its predominantly hydrophobic bicyclic aromatic structure.[1] While it may readily dissolve in a potent organic solvent like dimethyl sulfoxide (DMSO), the drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound to exceed its solubility limit and precipitate out of solution. This is a common phenomenon for many small molecules in drug discovery.[1]

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[1] It is generally effective at dissolving this compound at concentrations suitable for serial dilution into assay plates. Always use anhydrous, high-purity DMSO to avoid introducing water, which can lower the initial solubility.

Q3: How can I improve the solubility of this compound in my final assay medium?

Several strategies can be employed to enhance the solubility of this compound in your aqueous assay buffer:

  • Utilize Co-solvents: Introducing a water-miscible organic solvent into your final assay buffer can significantly increase the solubility of your compound.[1]

  • Adjust the pH: The benzimidazole moiety contains basic nitrogen atoms, making the solubility of this compound pH-dependent.[1]

  • Employ Solubilizing Excipients: Agents like cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent solubility in water.[2][3]

A systematic approach to testing these strategies is recommended and is detailed in the Troubleshooting Guide below.

Troubleshooting Guide: Improving Solubility for Assays

This guide provides a step-by-step approach to systematically troubleshoot and optimize the solubility of this compound for your specific assay.

Step 1: Optimizing the Stock Solution

Before troubleshooting the assay conditions, ensure your DMSO stock solution is not the source of the problem.

  • Issue: Compound has precipitated out of the DMSO stock solution upon storage.

  • Solution: Gently warm the stock solution to 37°C for 10-15 minutes and vortex thoroughly to redissolve any precipitate. Visually inspect the solution for any undissolved particles before use.

Step 2: Systematic Solubility Testing

The following experimental workflow can help you identify the optimal conditions for your assay.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound Precipitates in Assay Buffer stock Prepare 10 mM Stock in 100% DMSO start->stock test_cosolvent Test Co-solvents (e.g., Ethanol, Propylene Glycol) stock->test_cosolvent test_ph Adjust Buffer pH (e.g., pH 5.0, 6.0, 7.4) stock->test_ph test_cyclodextrin Test Solubilizing Agents (e.g., HP-β-CD) stock->test_cyclodextrin evaluate Evaluate Solubility & Assay Compatibility test_cosolvent->evaluate test_ph->evaluate test_cyclodextrin->evaluate optimal Optimal Condition Found evaluate->optimal Soluble & Compatible reassess Reassess Compound or Assay evaluate->reassess Insoluble or Incompatible

Caption: A workflow diagram for systematically troubleshooting the solubility of this compound.

Step 3: Data-Driven Optimization

Carefully document your observations. The following tables provide a template for organizing your results and include hypothetical data for illustration.

Table 1: Co-solvent Screening
Co-solventFinal Concentration (%)Visual Observation (Precipitate?)Impact on Assay (Control vs. Vehicle)
None0%Heavy PrecipitateN/A
Ethanol1%Minor PrecipitateNo significant impact
Ethanol5%No Precipitate5% decrease in signal
Propylene Glycol1%Minor PrecipitateNo significant impact
Propylene Glycol5%No PrecipitateNo significant impact
Table 2: pH Adjustment Screening
Buffer pHVisual Observation (Precipitate?)Impact on Assay (Control vs. Vehicle)
5.0No Precipitate15% decrease in signal
6.0No Precipitate5% decrease in signal
7.4Heavy PrecipitateN/A
Table 3: Solubilizing Excipient Screening

| Excipient | Concentration (mM) | Visual Observation (Precipitate?) | Impact on Assay (Control vs. Vehicle) | | :--- | :--- | :--- | | HP-β-CD | 1 | Minor Precipitate | No significant impact | | HP-β-CD | 5 | No Precipitate | No significant impact | | SBE-β-CD | 1 | No Precipitate | No significant impact | | SBE-β-CD | 5 | No Precipitate | No significant impact |

Step 4: Detailed Experimental Protocols
Protocol 1: Kinetic Solubility Assay

This protocol allows for a quick visual assessment of solubility under different buffer conditions.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well clear bottom plate, perform a serial dilution of your DMSO stock.

  • Prepare Buffer Plate: In a separate 96-well plate, add 98 µL of your desired aqueous assay buffer (e.g., PBS, with or without co-solvents, at various pH levels) to each well.

  • Compound Addition: Transfer 2 µL of the serially diluted DMSO stock into the corresponding wells of the buffer plate. This will result in a final DMSO concentration of 2%.

  • Incubation and Observation: Incubate the plate at room temperature for 1-2 hours. Visually inspect for precipitation or use a plate reader to measure light scattering at a wavelength such as 620 nm.

Protocol 2: Preparation of a Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes how to use a cyclodextrin to improve solubility.

  • Prepare Cyclodextrin Solution: Prepare a 10 mM solution of HP-β-CD in your aqueous assay buffer. Vortex or sonicate until fully dissolved.

  • Prepare Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Complexation: While vortexing the HP-β-CD solution, slowly add the DMSO stock of your compound to achieve the desired final concentration.

  • Equilibration: Allow the mixture to equilibrate for at least 1 hour at room temperature with gentle agitation.

  • Assay Dilution: This formulated solution can now be used for further dilutions in your assay. Remember to include a vehicle control containing the same concentration of HP-β-CD and DMSO.

Caption: A diagram illustrating the encapsulation of a hydrophobic molecule by a cyclodextrin.

References

Technical Support Center: Enhancing Reproducibility in Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address poor reproducibility in the biological screening of compounds.

Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Assay & Data Variability

Question: My assay results are highly variable between plates and even within the same plate. What are the common causes and how can I fix this?

Answer: High variability is a frequent challenge in biological screening and can stem from several sources. Here’s a breakdown of potential causes and their solutions:

  • Systematic Errors: These often manifest as patterns on a plate (e.g., "edge effects," where wells on the perimeter behave differently).[1][2]

    • Cause: Evaporation of media or reagents from outer wells, temperature gradients across the plate during incubation.[1]

    • Solution:

      • Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[1]

      • Ensure proper incubator humidity and temperature distribution.

      • Use a randomized plate layout to minimize the impact of any systematic spatial effects.[2]

  • Inconsistent Pipetting: Inaccurate or inconsistent liquid handling is a major source of variability.

    • Cause: Poor pipetting technique, uncalibrated pipettes, or handling of viscous fluids.[1]

    • Solution:

      • Ensure all users are properly trained in pipetting techniques.

      • Regularly calibrate and maintain pipettes.

      • For viscous liquids, consider using reverse pipetting techniques.

  • Reagent Instability: Degradation of reagents can lead to inconsistent results over time.

    • Cause: Improper storage, repeated freeze-thaw cycles, or light sensitivity.

    • Solution:

      • Aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles.

      • Store reagents at their recommended temperatures and protect them from light when necessary.

      • Prepare fresh reagents as needed and avoid using expired materials.[3]

Section 2: Cell-Based Assays

Question: I'm observing inconsistent cell growth and responses in my cell-based assays. What should I investigate?

Answer: Reproducibility in cell-based assays is critically dependent on consistent cell culture practices.[1][4] Here are key areas to troubleshoot:

  • Cell Line Integrity and Health:

    • Cause: Cell line misidentification, cross-contamination (e.g., with other cell lines or mycoplasma), and high passage numbers leading to phenotypic drift.[5][6]

    • Solution:

      • Obtain cell lines from reputable sources.[6]

      • Regularly perform cell line authentication using methods like Short Tandem Repeat (STR) profiling.[5]

      • Routinely test for mycoplasma contamination.[5]

      • Use cells within a defined, low passage number range and create a master cell bank.[1][5]

  • Inconsistent Seeding Density:

    • Cause: Inaccurate cell counting or uneven cell suspension when plating.[1]

    • Solution:

      • Ensure accurate cell counting using a hemocytometer or an automated cell counter.

      • Thoroughly resuspend cells before plating to ensure a homogenous mixture.

      • Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.

  • Variability in Culture Conditions:

    • Cause: Fluctuations in CO2, temperature, and humidity in the incubator. Differences in media batches or supplements.[5]

    • Solution:

      • Regularly calibrate and monitor incubator conditions.

      • Minimize the frequency and duration of incubator door openings.[5]

      • Use consistent lots of media and supplements for the duration of an experiment. If a new lot must be used, perform a bridging experiment to ensure consistency.

Section 3: Compound Handling & Integrity

Question: How can I be sure that the compound itself is not the source of my irreproducible results?

Answer: The physical and chemical properties of your test compounds, and how they are handled, can significantly impact assay results.[7]

  • Compound Solubility and Aggregation:

    • Cause: Poor compound solubility in the assay buffer can lead to precipitation or aggregation, causing inconsistent and artifactual results.[8]

    • Solution:

      • Determine the solubility of your compounds in the assay buffer.

      • Use the appropriate concentration of a solvent like DMSO and ensure the final concentration in the assay is not detrimental to the cells or assay components.

      • Be aware that some compounds form aggregates at higher concentrations, which can lead to non-specific inhibition.[8]

  • Compound Stability:

    • Cause: Degradation of the compound due to improper storage, exposure to light, or multiple freeze-thaw cycles.[7]

    • Solution:

      • Store compounds under the recommended conditions (temperature, humidity, light exposure).

      • Prepare stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles.[7]

  • Accuracy of Compound Concentration:

    • Cause: Inaccurate initial weighing of the compound, errors in serial dilutions, or adsorption of the compound to plasticware.

    • Solution:

      • Use calibrated balances for weighing compounds.

      • Perform serial dilutions carefully and with calibrated pipettes.

      • Consider using low-adhesion plasticware for highly lipophilic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key quality control (QC) metrics I should use for my high-throughput screening (HTS) assays?

A1: Several QC metrics are essential for evaluating the quality and robustness of an HTS assay.[9] These metrics help to ensure that the assay can reliably distinguish between active and inactive compounds.[9][10] Key metrics include:

  • Z'-factor: This is a measure of the statistical effect size and is one of the most widely used metrics for assay quality. It takes into account both the dynamic range of the signal and the data variation.[10]

  • Signal-to-Background Ratio (S/B): This is the ratio of the mean signal of the positive control to the mean signal of the negative control.

  • Signal-to-Noise Ratio (S/N): This metric relates the difference in means between the positive and negative controls to the standard deviation of the negative control.

  • Strictly Standardized Mean Difference (SSMD): This metric also assesses the magnitude of the difference between the positive and negative controls relative to the variability of the data.[9]

Q2: How can I minimize the "edge effect" in my 96-well plate assays?

A2: The edge effect is a common form of systematic bias in plate-based assays.[2] To minimize its impact:

  • Create a Humidity Barrier: Do not use the outermost wells for samples. Instead, fill them with sterile water, PBS, or media to reduce evaporation from the inner wells.[1]

  • Ensure Proper Incubation: Use a high-quality incubator with good temperature and humidity control. Allow plates to equilibrate to room temperature before placing them in the incubator.

  • Randomize Plate Layout: Randomize the location of your samples and controls on the plate. This helps to prevent any systematic spatial effects from biasing your results.[2]

  • Use Data Correction Algorithms: If edge effects are unavoidable, some statistical software packages have algorithms to correct for this type of spatial bias.[11]

Q3: What is the ideal passage number for cells used in screening assays?

A3: There is no single ideal passage number, as it can vary between cell lines. However, it is a critical factor to control.[5] Continuous passaging can lead to changes in cell morphology, growth rate, and response to stimuli.[5][6]

  • Best Practice: Establish a master and working cell bank system. Thaw a new vial of cells from the working bank and use them for a limited number of passages (e.g., 10-15 passages). Document the passage number for every experiment.

Q4: My compound is only soluble in DMSO. What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The tolerance of cells to DMSO varies depending on the cell line. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. However, it is crucial to perform a DMSO tolerance experiment for your specific cell line and assay.

  • Experimental Protocol: Create a dose-response curve with varying concentrations of DMSO (e.g., from 0.01% to 2.0%) and measure the effect on cell viability and your assay endpoint. This will allow you to determine the maximum non-toxic concentration for your specific experimental conditions.

Data Presentation

Table 1: Common Quality Control Metrics for HTS Assays

MetricFormulaInterpretationRecommended Value
Z'-factor 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|Excellent assay for HTSZ' > 0.5
Acceptable for screening0 < Z' ≤ 0.5
Unacceptable for screeningZ' ≤ 0
Signal-to-Background (S/B) Mean_pos / Mean_negIndicates the dynamic range of the assay.S/B ≥ 10 is generally considered good, but is assay-dependent.
Signal-to-Noise (S/N) (Mean_pos - Mean_neg) / SD_negMeasures the difference between controls relative to the noise.S/N ≥ 10 is often desired.
Coefficient of Variation (%CV) (SD / Mean) * 100Measures the relative variability of replicate measurements.%CV < 10-15% is typically acceptable.

SD_pos and Mean_pos are the standard deviation and mean of the positive control, respectively. SD_neg and Mean_neg are the standard deviation and mean of the negative control, respectively.

Experimental Protocols

Protocol 1: Establishing a Master and Working Cell Bank

This protocol outlines the steps for creating a two-tiered cell banking system to ensure a consistent supply of low-passage cells for experiments.

Materials:

  • Healthy, low-passage cells in logarithmic growth phase

  • Complete growth medium

  • Cryoprotectant medium (e.g., complete growth medium with 10% DMSO)

  • Sterile cryovials

  • Controlled-rate freezing container (e.g., "Mr. Frosty")

  • -80°C freezer

  • Liquid nitrogen dewar

Methodology:

  • Culture cells under standard conditions until they reach 70-80% confluency.

  • Harvest the cells using standard trypsinization procedures.

  • Resuspend the cells in a known volume of complete growth medium and perform a cell count to determine cell density and viability.

  • Centrifuge the cell suspension and resuspend the cell pellet in cold cryoprotectant medium at a concentration of 1-5 x 10^6 cells/mL.

  • Aliquot 1 mL of the cell suspension into sterile cryovials.

  • Place the cryovials into a controlled-rate freezing container and place the container in a -80°C freezer overnight. This ensures a slow, controlled cooling rate of approximately -1°C per minute.

  • The next day, transfer the vials to a liquid nitrogen dewar for long-term storage.

  • Designate a portion of these vials as the "Master Cell Bank" (MCB). These should not be touched until the "Working Cell Bank" (WCB) is depleted.

  • To create the WCB, thaw one vial from the MCB, expand the cells for one or two passages, and then follow steps 3-7 to cryopreserve a new batch of vials. These vials constitute the WCB.

  • For routine experiments, always thaw a new vial from the WCB.

Protocol 2: Spike and Recovery Experiment to Detect Assay Interference

This protocol is used to determine if components in the sample matrix (e.g., serum, plasma) are interfering with the assay's ability to accurately measure the analyte.[12]

Materials:

  • Analyte of known concentration (stock solution)

  • Sample matrix (e.g., serum)

  • Assay buffer (control matrix)

  • Assay reagents

Methodology:

  • Prepare at least three levels of analyte concentrations (low, medium, high) by spiking the analyte stock solution into both the sample matrix and the assay buffer.

  • Prepare a "blank" sample of both the sample matrix and the assay buffer (no spiked analyte).

  • Run all samples in the assay according to the standard protocol.

  • Calculate the concentration of the analyte in each spiked sample, correcting for the endogenous level of the analyte in the blank matrix sample.

  • Calculate the percent recovery for each spiked sample using the following formula: % Recovery = (Measured Concentration of Spiked Sample / Theoretical Concentration of Spiked Sample) * 100

  • Interpretation: A recovery rate between 80-120% generally indicates that there is no significant matrix interference.[12] Recoveries outside this range suggest that the sample matrix is either enhancing or suppressing the assay signal.

Mandatory Visualization

Troubleshooting Workflow for Poor Reproducibility cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Specific Checks cluster_3 Resolution High CV or Inconsistent Hits High CV or Inconsistent Hits Assay Design & Reagents Assay Design & Reagents High CV or Inconsistent Hits->Assay Design & Reagents Cell Culture Practices Cell Culture Practices High CV or Inconsistent Hits->Cell Culture Practices Compound Handling Compound Handling High CV or Inconsistent Hits->Compound Handling Instrumentation & Data Analysis Instrumentation & Data Analysis High CV or Inconsistent Hits->Instrumentation & Data Analysis Optimize Protocol Optimize Protocol Assay Design & Reagents->Optimize Protocol Cell Culture Practices->Optimize Protocol Compound Handling->Optimize Protocol Instrumentation & Data Analysis->Optimize Protocol Controls (Z' > 0.5?) Controls (Z' > 0.5?) Controls (Z' > 0.5?)->Assay Design & Reagents Pipetting Technique Pipetting Technique Pipetting Technique->Assay Design & Reagents Reagent Stability Reagent Stability Reagent Stability->Assay Design & Reagents Passage Number Passage Number Passage Number->Cell Culture Practices Mycoplasma Test Mycoplasma Test Mycoplasma Test->Cell Culture Practices Seeding Density Seeding Density Seeding Density->Cell Culture Practices Solubility/Aggregation Solubility/Aggregation Solubility/Aggregation->Compound Handling Freeze/Thaw Cycles Freeze/Thaw Cycles Freeze/Thaw Cycles->Compound Handling Plate Reader Settings Plate Reader Settings Plate Reader Settings->Instrumentation & Data Analysis Edge Effects Edge Effects Edge Effects->Instrumentation & Data Analysis

Caption: A logical workflow for troubleshooting poor reproducibility.

Generic Signaling Pathway for Compound Screening Compound Compound Receptor Receptor Compound->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Induces Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: A generic signaling pathway for compound screening assays.

References

Technical Support Center: Optimizing Catalyst Selection for Benzimidazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize catalyst selection for efficient benzimidazole ring formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazoles?

A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivative (Phillips-Ladenburg reaction) or with an aldehyde (Weidenhagen reaction).[1] Modern approaches frequently employ a wide range of catalysts to enhance reaction yields and operate under milder conditions, often incorporating green chemistry principles to minimize environmental impact.[1][2]

Q2: How do I choose the right catalyst for my specific benzimidazole synthesis?

A2: Catalyst selection is critical and depends on your specific substrates (o-phenylenediamine and aldehyde/carboxylic acid), desired reaction conditions (e.g., temperature, solvent), and performance requirements (yield, selectivity, cost).[1] Catalysts range from simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) to Lewis acids and various transition metal catalysts.[1][3][4] For environmentally friendly processes, heterogeneous catalysts are advantageous due to their ease of recovery and reuse.[1][5]

Q3: What are the advantages of using a heterogeneous catalyst?

A3: Heterogeneous catalysts offer several benefits, particularly from an industrial and green chemistry perspective. They are easily separated from the reaction mixture by simple filtration, which simplifies product purification.[1][5] This allows for the catalyst to be recovered, regenerated, and reused for multiple reaction cycles, reducing overall cost and waste.[3][5] Examples include nanoparticles, such as nano-Fe2O3, and engineered materials like MgO@DFNS.[4][5]

Q4: Can I perform the synthesis under solvent-free conditions?

A4: Yes, several protocols have been developed for solvent-free benzimidazole synthesis. These methods are environmentally advantageous and can sometimes lead to shorter reaction times and simpler work-ups.[3][4] For instance, the synthesis can be catalyzed by p-toluenesulfonic acid under grinding and solvent-free conditions.[3] Another example is the use of a nano-Ni(II)/Y zeolite catalyst in the condensation of o-phenylenediamines with aromatic aldehydes or orthoesters under solvent-free conditions.[4]

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low or No Product Yield 1. Inactive or insufficient catalyst. 2. Suboptimal solvent. 3. Inappropriate reaction temperature or time. 4. Poor quality of starting materials.1. Increase catalyst loading or try a different catalyst (see comparison tables below).[1] 2. Perform a solvent screen (e.g., Methanol, Ethanol, Acetonitrile, DMF, CHCl₃). Polar solvents like ethanol often give high yields.[1][5] 3. Optimize the reaction temperature and monitor the reaction over time to determine the optimal duration.[1] 4. Check the purity of the o-phenylenediamine and the aldehyde/carboxylic acid.
Formation of Side Products / Low Selectivity 1. Reaction conditions favoring multiple reaction pathways. 2. Unwanted side reactions of starting materials or product. 3. In the case of aldehydes, formation of both 2-substituted and 1,2-disubstituted benzimidazoles.1. Adjust the stoichiometry of the reactants.[6] 2. Screen different catalysts; some catalysts offer higher selectivity. For example, Er(OTf)₃ can selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[1][6] 3. Optimize the reaction temperature and time to minimize side product formation.
Product Purification Difficulties 1. Product is difficult to separate from a homogeneous catalyst. 2. Formation of colored impurities. 3. Similar polarity of product and byproducts.1. Use a heterogeneous or recyclable catalyst (e.g., supported nanoparticles, MgO@DFNS).[1][5] 2. Using o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[7] Recrystallization with activated carbon can also be effective.[8] 3. Optimize chromatographic separation conditions or consider recrystallization from a different solvent system.
Catalyst Deactivation or Low Reusability 1. Leaching of the active catalytic species from the support. 2. Poisoning of the catalyst by impurities in the reactants or solvent. 3. Changes in the catalyst's physical structure at high temperatures.1. Choose a more robust heterogeneous catalyst with strong bonding of the active species to the support. 2. Ensure high purity of all starting materials and solvents. 3. Perform the reaction under the mildest possible temperature conditions.

Data Presentation: Catalyst Comparison

Table 1: Comparison of Various Catalysts for the Synthesis of 2-Substituted Benzimidazoles

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
H₂O₂/TiO₂ P25 o-phenylenediamines, aromatic aldehydesSolvent-freeNot specifiedNot specifiedExcellent[3][4]
CoOₓ@NC-800 o-phenylenediamines, aldehydesNot specifiedNot specifiedNot specifiedHigh[3]
Al₂O₃/CuI/PANI o-phenylenediamine, aldehydesNot specifiedMildNot specifiedExcellent[3]
p-TSA o-phenylenediamines, aldehydesSolvent-free (grinding)Not specifiedShortHigh[3]
MgO@DFNS (10 wt%) o-phenylenediamine, benzaldehydeEthanolRoom Temp.4 h95[1][5]
nano-Fe₂O₃ (10 mol%) 1,2-diamino benzenes, aromatic aldehydesAqueousNot specifiedShortHigh[4]
VOSO₄ o-phenylenediamines, aldehydesNot specifiedMildNot specifiedHigh[4]
Er(OTf)₃ (10 mol%) o-phenylenediamine, electron-rich aldehydesWater1°C5 min50 (1,2-disubstituted)[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using MgO@DFNS Catalyst [1][5]

Materials:

  • o-phenylenediamine (OPDA)

  • Benzaldehyde

  • 10 wt% MgO@DFNS catalyst

  • Ethanol

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-phenyl-1H-benzo[d]imidazole.

Protocol 2: Synthesis of Benzimidazole using Formic Acid [9]

Materials:

  • o-phenylenediamine

  • 90% Formic acid

  • 10% Sodium hydroxide solution

  • Decolorizing carbon

Procedure:

  • In a 250 mL round-bottom flask, dissolve 27g of o-phenylenediamine in 17.5g of 90% formic acid.

  • Heat the mixture on a water bath at 100°C for 2 hours.

  • Cool the reaction mixture and slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.

  • Filter the crude benzimidazole using a Buchner funnel and wash with ice-cold water.

  • For recrystallization, dissolve the crude product in 400 mL of boiling water, add 2g of decolorizing carbon, and digest for 15 minutes.

  • Filter the hot solution rapidly.

  • Cool the filtrate to about 10°C, filter the purified benzimidazole, wash with 25 mL of cold water, and dry at 100°C.

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start reactants Combine Reactants: o-phenylenediamine, aldehyde/carboxylic acid, catalyst, and solvent start->reactants reaction Set Reaction Conditions: Temperature, Time, Atmosphere reactants->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Work-up: Quench reaction, extract product complete->workup Yes purify Purify Crude Product: Recrystallization or Chromatography workup->purify analyze Analyze Final Product: NMR, MS, m.p. purify->analyze end End analyze->end reaction_mechanism reactant reactant intermediate intermediate product product catalyst catalyst sub_a o-phenylenediamine schiff_base Schiff Base Intermediate sub_a->schiff_base sub_b Aldehyde activated_aldehyde Activated Aldehyde (Catalyst Complex) sub_b->activated_aldehyde cat Catalyst cat->activated_aldehyde activated_aldehyde->schiff_base dihydrobenzimidazole Dihydrobenzimidazole schiff_base->dihydrobenzimidazole h2o H₂O schiff_base->h2o benzimidazole Benzimidazole dihydrobenzimidazole->benzimidazole h2 [O] or -H₂ dihydrobenzimidazole->h2

References

Reducing impurities in the final product of the synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities in the final product of their chemical syntheses.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Issue 1: Low Yield After Recrystallization

Q: My final product yield after recrystallization is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low recovery is a common issue in recrystallization and can be attributed to several factors. A systematic approach is best for troubleshooting.[1]

Troubleshooting Workflow:

LowYieldTroubleshooting start Low Yield Observed check_solvent Step 1: Evaluate Solvent Choice & Volume start->check_solvent check_cooling Step 2: Assess Cooling Process check_solvent->check_cooling Solvent OK solvent_issue Too much solvent used? Inappropriate solvent choice? check_solvent->solvent_issue check_filtration Step 3: Examine Filtration & Washing check_cooling->check_filtration Cooling Gradual cooling_issue Cooled too quickly? Agitated during cooling? check_cooling->cooling_issue end_good Yield Improved check_filtration->end_good Filtration Efficient filtration_issue Premature crystallization on filter? Washing with too much/warm solvent? check_filtration->filtration_issue end_bad Yield Still Low (Re-evaluate Synthesis) solvent_issue->end_bad Re-dissolve & evaporate excess solvent cooling_issue->end_bad Re-heat and cool slowly filtration_issue->end_bad Review washing technique PoorSeparationTroubleshooting start Poor Separation (Overlapping Peaks) check_solvent Step 1: Optimize Solvent System (TLC) start->check_solvent check_loading Step 2: Evaluate Sample Loading check_solvent->check_loading Optimized (ΔRf > 0.2) solvent_issue Inappropriate polarity? Streaking/tailing on TLC? check_solvent->solvent_issue check_column Step 3: Assess Column Packing & Dimensions check_loading->check_column Correct Loading loading_issue Column overloaded? Sample band too wide? check_loading->loading_issue end_good Separation Improved check_column->end_good Properly Packed column_issue Cracked/channeled column? Incorrect column size? check_column->column_issue end_bad Separation Still Poor (Consider Alternative Technique) solvent_issue->end_bad Try different solvent mixture Add modifier (e.g., acid/base) loading_issue->end_bad Reduce sample amount Use dry loading column_issue->end_bad Re-pack column carefully

References

Technical Support Center: Scaling Up the Synthesis of (1H-Benzo[d]imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of (1H-Benzo[d]imidazol-4-yl)methanol. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and visualizations to aid in understanding the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A common and effective method involves a two-step process:

  • Cyclization: The synthesis typically begins with the condensation of 3,4-diaminobenzoic acid with formic acid to form the benzimidazole ring, yielding 1H-benzo[d]imidazole-4-carboxylic acid.

  • Reduction: The carboxylic acid is then reduced to the corresponding alcohol, this compound. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is often employed for this transformation.

Q2: What are the critical parameters to consider when scaling up this synthesis?

When scaling up the synthesis of this compound, several factors must be carefully controlled:

  • Heat Management: The reduction of the carboxylic acid with LiAlH₄ is highly exothermic. Efficient heat dissipation is crucial to prevent thermal runaways.

  • Reagent Addition Rate: Slow and controlled addition of the reducing agent is necessary to manage the reaction exotherm and prevent the formation of byproducts.

  • Mixing Efficiency: Ensuring homogeneous mixing is essential for maintaining uniform reaction conditions and preventing localized "hot spots," especially in large reaction vessels.

  • Solvent Selection: The choice of an appropriate anhydrous solvent is critical for the reduction step to avoid quenching the highly reactive LiAlH₄.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

  • Possible Cause: Incomplete cyclization of 3,4-diaminobenzoic acid.

    • Solution: Ensure the reaction is heated sufficiently and for an adequate duration during the cyclization step. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

  • Possible Cause: Degradation of the starting material or product.

    • Solution: Benzimidazole derivatives can be sensitive to harsh acidic or basic conditions and prolonged high temperatures. Optimize reaction conditions to be as mild as possible while still achieving complete conversion.

  • Possible Cause: Inactive reducing agent.

    • Solution: Lithium aluminum hydride is highly reactive and can be deactivated by moisture. Ensure that the LiAlH₄ is fresh and handled under strictly anhydrous conditions. The use of anhydrous solvents is mandatory.

  • Possible Cause: Sub-optimal reaction temperature for the reduction.

    • Solution: The reduction with LiAlH₄ is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently refluxed. Careful temperature control is essential for optimal results.

Problem 2: Formation of Multiple Products/Side Products

  • Possible Cause: Over-reduction of the benzimidazole ring.

    • Solution: While less common, strong reducing agents can potentially affect the aromatic system. Use the stoichiometric amount of LiAlH₄ and monitor the reaction closely to avoid prolonged reaction times after the starting material is consumed.

  • Possible Cause: Formation of N-alkylated byproducts.

    • Solution: If alkylating agents are present as impurities or formed in situ, N-alkylation of the benzimidazole ring can occur. Ensure the purity of all starting materials and reagents.

Problem 3: Difficulty in Product Purification

  • Possible Cause: Similar polarity of the desired product and impurities.

    • Solution: If separation by column chromatography is challenging, consider recrystallization from a suitable solvent system. Experiment with different solvent mixtures to find the optimal conditions for selective crystallization of the product.

  • Possible Cause: Presence of unreacted starting materials.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. If unreacted starting material remains, adjust the stoichiometry of the reagents or the reaction time in subsequent runs.

Experimental Protocols

Protocol 1: Synthesis of 1H-Benzo[d]imidazole-4-carboxylic acid
Reagent/SolventMolecular WeightQuantity (molar eq.)Volume/Mass
3,4-Diaminobenzoic acid152.15 g/mol 1.0(user-defined)
Formic acid (98-100%)46.03 g/mol Excess(user-defined)

Procedure:

  • In a round-bottom flask, add 3,4-diaminobenzoic acid.

  • Add an excess of formic acid to the flask.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to yield 1H-benzo[d]imidazole-4-carboxylic acid.

  • The crude product can be purified by recrystallization.

Protocol 2: Synthesis of this compound
Reagent/SolventMolecular WeightQuantity (molar eq.)Volume/Mass
1H-Benzo[d]imidazole-4-carboxylic acid162.15 g/mol 1.0(user-defined)
Lithium aluminum hydride (LiAlH₄)37.95 g/mol 1.5 - 2.0(user-defined)
Anhydrous Tetrahydrofuran (THF)--(user-defined)

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1H-benzo[d]imidazole-4-carboxylic acid in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solid and wash it with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction start 3,4-Diaminobenzoic Acid + Formic Acid reflux Reflux (2-4h) start->reflux neutralize Neutralization reflux->neutralize filter_dry1 Filtration & Drying neutralize->filter_dry1 product1 1H-Benzo[d]imidazole-4-carboxylic acid filter_dry1->product1 start2 1H-Benzo[d]imidazole-4-carboxylic acid + LiAlH4 in THF product1->start2 Proceed to next step reaction Reaction (0°C to RT, 12-16h) start2->reaction quench Quench (Fieser Workup) reaction->quench filter_dry2 Filtration & Drying quench->filter_dry2 purify Purification (Chromatography/Recrystallization) filter_dry2->purify product2 This compound purify->product2

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway Involvement of Benzimidazole Derivatives

signaling_pathway cluster_cell Cellular Response DNA_damage DNA Damage PARP1 PARP-1 Activation DNA_damage->PARP1 DNA_repair DNA Repair PARP1->DNA_repair Apoptosis Apoptosis DNA_repair->Apoptosis Failure leads to Benzimidazole This compound (or derivative) Benzimidazole->PARP1 Inhibition

Caption: Inhibition of PARP-1 signaling by benzimidazole derivatives.

Validation & Comparative

A Comparative Guide to the Synthesis of Benzimidazoles: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of benzimidazole scaffolds is a cornerstone of medicinal chemistry. This guide provides an objective comparison between traditional conventional synthesis and modern microwave-assisted techniques, supported by experimental data, detailed protocols, and workflow visualizations to inform methodology selection.

Benzimidazoles are a vital class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals with a wide range of biological activities.[1][2] The choice of synthetic methodology can significantly impact reaction times, yields, and the overall efficiency and environmental friendliness of the process. This guide delves into a direct comparison of the two primary methods for benzimidazole synthesis: conventional heating and microwave irradiation.

Performance Comparison: A Quantitative Overview

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in accelerating chemical reactions.[3][4] In the context of benzimidazole synthesis, this often translates to dramatic reductions in reaction time and significant improvements in product yields compared to conventional heating methods.[5][6] The data presented below, compiled from various studies, illustrates the quantitative advantages of microwave irradiation.

Benzimidazole DerivativeConventional Method Reaction TimeConventional Method Yield (%)Microwave Method Reaction TimeMicrowave Method Yield (%)Reference
2-Arylbenzimidazoles (general)2 - 15 hours>50minutesHigh[3]
2-Substituted benzimidazoles2 - 8 hours-3 - 10 minutes3 - 113% increase[5]
2-Alkyl/Aryl benzimidazoles-10 - 50% lower-10 - 50% higher[6]
Various 3a-k derivatives--1.5 - 4 minutes80 - 95%[7]
2-Arylbenzimidazoles (general)--5 - 10 minutes86 - 99%[8]

Experimental Protocols: A Side-by-Side Look at the Synthesis of 2-Phenylbenzimidazole

To provide a practical comparison, detailed experimental protocols for the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzoic acid are presented below for both conventional and microwave-assisted methods.

Conventional Synthesis Protocol

This method typically involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions with prolonged heating.[1]

Materials:

  • o-Phenylenediamine

  • Benzoic acid

  • Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) as a catalyst[1][9]

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and benzoic acid (1.0-1.2 equivalents).[1]

  • Add a catalytic amount of polyphosphoric acid or p-toluenesulfonic acid.[1]

  • Heat the reaction mixture under reflux for a period of 2 to 6 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[1]

  • Upon completion, allow the mixture to cool to room temperature.[10]

  • Carefully pour the cooled mixture into a beaker containing crushed ice and neutralize with a 10% NaOH solution until a precipitate forms.[1][10]

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.[1][10]

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain pure 2-phenylbenzimidazole.[3]

Microwave-Assisted Synthesis Protocol

Microwave-assisted synthesis offers a significant acceleration of this reaction, often with improved yields and cleaner product formation.[7]

Materials:

  • o-Phenylenediamine

  • Benzoic acid

  • Hydrochloric acid (4M) or another suitable catalyst[7]

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol/water mixture (for recrystallization)

Procedure:

  • In a microwave-safe vessel, thoroughly mix o-phenylenediamine (0.01 moles) and benzoic acid (0.01 moles).[3]

  • Add a catalytic amount of an acid, such as a few drops of 4M hydrochloric acid.[7]

  • Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 90% power or 765 W) for a short duration, typically ranging from 1.5 to 4 minutes.[3][7]

  • After irradiation, cool the reaction mixture to room temperature.[3]

  • Make the mixture alkaline by slowly adding a 10% NaOH solution.[3]

  • Filter the resulting precipitate and wash with cold water.[3]

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 2-phenylbenzimidazole.[7]

Visualizing the Workflow: Conventional vs. Microwave Synthesis

The following diagrams, generated using Graphviz, illustrate the distinct workflows of the two synthetic approaches, highlighting the streamlined nature of the microwave-assisted method.

G cluster_conventional Conventional Synthesis cluster_microwave Microwave Synthesis conv_start Mix Reactants & Catalyst conv_reflux Reflux (2-15 hours) conv_start->conv_reflux Heat conv_cool Cool to Room Temperature conv_reflux->conv_cool conv_neutralize Neutralize & Precipitate conv_cool->conv_neutralize conv_filter Filter & Wash conv_neutralize->conv_filter conv_recrystallize Recrystallize conv_filter->conv_recrystallize conv_end Pure Benzimidazole conv_recrystallize->conv_end mw_start Mix Reactants & Catalyst mw_irradiate Microwave Irradiation (2-10 mins) mw_start->mw_irradiate Irradiate mw_cool Cool to Room Temperature mw_irradiate->mw_cool mw_neutralize Neutralize & Precipitate mw_cool->mw_neutralize mw_filter Filter & Wash mw_neutralize->mw_filter mw_recrystallize Recrystallize mw_filter->mw_recrystallize mw_end Pure Benzimidazole mw_recrystallize->mw_end

Caption: Workflow for Benzimidazole Synthesis.

The Underlying Principles: Why is Microwave Synthesis Faster?

Conventional heating relies on thermal conduction, which is a relatively slow and inefficient method of transferring energy to the reaction mixture. In contrast, microwave irradiation directly heats the reactants and solvent molecules through dielectric heating. This rapid and uniform heating can lead to a significant acceleration of the reaction rate, often resulting in cleaner reactions with fewer side products.[4]

Conclusion: Choosing the Right Method

For drug development and other research applications where time and efficiency are critical, microwave-assisted synthesis of benzimidazoles offers clear advantages. The dramatic reduction in reaction times, coupled with often higher yields and simpler work-up procedures, makes it a highly attractive alternative to conventional heating.[6][7] However, for large-scale industrial production, the scalability of microwave reactors may be a consideration. Conventional methods, while slower, are well-established and may be more readily implemented for bulk synthesis. Ultimately, the choice of method will depend on the specific requirements of the research or production goals, including scale, available equipment, and desired throughput.

References

Cross-reactivity profiling of (1H-Benzo[d]imidazol-4-yl)methanol against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cross-Reactivity Profiling of Benzimidazole-Based Kinase Inhibitors

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its ability to mimic the purine nucleobase allows it to interact with the ATP-binding site of a wide range of protein kinases.[1] Consequently, while a benzimidazole derivative may be designed for a specific target, it often exhibits off-target activity. Understanding the cross-reactivity profile of a compound is therefore a critical step in preclinical development to anticipate potential polypharmacology or adverse effects.

This guide provides a comparative analysis of the kinase cross-reactivity profiles of representative kinase inhibitors. It is important to note that direct experimental data on the cross-reactivity of (1H-Benzo[d]imidazol-4-yl)methanol is not extensively available in the public domain. Therefore, this guide utilizes data from two well-characterized kinase inhibitors, Lapatinib and Selumetinib , to illustrate the varying degrees of selectivity that can be achieved and the importance of comprehensive profiling. Lapatinib, a dual inhibitor of EGFR and HER2/ErbB2, represents a targeted but not entirely specific inhibitor, while Selumetinib, a MEK1/2 inhibitor, exemplifies a highly selective compound.[3][4][5]

Quantitative Kinase Inhibition Data

The following table summarizes the kinase inhibition data for Lapatinib and Selumetinib from a KINOMEscan™ panel. The data is presented as "Percent of Control," where a lower percentage indicates stronger binding and inhibition.[6] The control is a DMSO vehicle, representing 100% kinase activity.[6] For clarity, only kinases with significant inhibition by at least one of the compounds are shown.

Kinase TargetLapatinib (% of Control @ 10 µM)Selumetinib (% of Control @ 10 µM)Kinase Family
Primary Targets
EGFR0.598Tyrosine Kinase
ERBB2 (HER2)1.5101Tyrosine Kinase
MAP2K1 (MEK1)960.1Serine/Threonine Kinase
MAP2K2 (MEK2)990.15Serine/Threonine Kinase
Selected Off-Targets
AAK12895Serine/Threonine Kinase
ABL13599Tyrosine Kinase
AURKA4597Serine/Threonine Kinase
CLK21996Serine/Threonine Kinase
DDR12.5100Tyrosine Kinase
EPHA22298Tyrosine Kinase
FLT33399Tyrosine Kinase
FYN40102Tyrosine Kinase
LCK38101Tyrosine Kinase
LYN42100Tyrosine Kinase
MAP4K51194Serine/Threonine Kinase
NEK93.598Serine/Threonine Kinase
RIPK21.599Serine/Threonine Kinase
SRC41103Tyrosine Kinase
STK101697Serine/Threonine Kinase
YES139101Tyrosine Kinase

Data is representative and compiled from publicly available KINOMEscan™ results. Actual values may vary between experiments.[6][7]

Experimental Protocols

A thorough assessment of an inhibitor's selectivity is crucial for its development. Several methods are available, including radiometric assays and competition binding assays.[8][9][10] The data presented above was generated using the KINOMEscan™ competition binding assay platform.[6][10][11]

KINOMEscan™ Competition Binding Assay Protocol

This method quantifies the binding of a test compound to a panel of DNA-tagged kinases. The assay measures the amount of kinase that binds to an immobilized ligand in the presence versus the absence of the test compound. A reduction in the amount of kinase bound to the immobilized ligand indicates that the test compound is competing for the active site.[12]

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO.

  • A panel of DNA-tagged recombinant human kinases.

  • An immobilized, active-site directed ligand (e.g., on sepharose beads).

  • Assay buffer.

  • Quantitative PCR (qPCR) reagents.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A standard screening concentration is 10 µM.[11]

  • Assay Assembly: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound. A DMSO control is run in parallel, representing 0% inhibition.[12]

  • Binding Reaction: The mixture is incubated to allow the binding interactions to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using qPCR.[12]

  • Data Analysis: The qPCR signal from the test compound sample is compared to the DMSO control sample. The results are reported as "Percent of Control" (%Ctrl), calculated as: %Ctrl = (Signaltest compound / SignalDMSO) x 100%. A "hit" is identified when the %Ctrl value is below a certain threshold (e.g., <35%).[6] For potent hits, dissociation constants (Kd) can be determined by running the assay with an 11-point dose-response curve of the test compound.[13]

Visualizations

Experimental and Signaling Pathway Diagrams

To better illustrate the processes involved in kinase inhibitor profiling, the following diagrams depict a generalized experimental workflow and a key signaling pathway targeted by many kinase inhibitors.

G cluster_prep Compound Preparation cluster_assay Kinase Binding Assay cluster_analysis Data Acquisition & Analysis compound Test Compound (this compound) dilution Serial Dilution in DMSO compound->dilution incubation Add Compound & Incubate dilution->incubation plate Assay Plate Preparation (Kinase, Immobilized Ligand) plate->incubation detection Quantification by qPCR incubation->detection analysis Data Analysis (% of Control) detection->analysis profiling Selectivity Profiling (Comparison across Kinase Panel) analysis->profiling

Caption: Experimental Workflow for Kinase Inhibitor Profiling.

G GF Growth Factor (e.g., EGF) RTK EGFR / HER2 GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response Inhibitor1 Lapatinib Inhibitor1->RTK Inhibitor2 Selumetinib Inhibitor2->MEK

References

A Comparative Analysis of the Anticancer Efficacy of Curcumin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Curcumin, the principal curcuminoid of the popular Indian spice turmeric, has garnered significant attention in the scientific community for its potential anticancer properties.[1][2][3] Its ability to modulate multiple cellular signaling pathways involved in cancer progression makes it a promising candidate for cancer therapy.[4][5][6] However, the clinical application of curcumin is often limited by its poor bioavailability and rapid metabolism.[1][7] This has led to the development of numerous curcumin derivatives with improved stability, bioavailability, and enhanced anticancer activity.[1][7] This guide provides a comparative study of the anticancer effects of curcumin and two of its well-studied derivatives, Tetrahydrocurcumin (THC) and FLLL-12, supported by experimental data and detailed protocols.

Data Presentation: Comparative Cytotoxicity

The in vitro anticancer activity of curcumin and its derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of Curcumin, Tetrahydrocurcumin (THC), and FLLL-12 against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Curcumin MCF-7Breast Cancer19.44 ± 2.60[8]
MDA-MB-231Breast Cancer37.36 ± 1.88[8]
SW480Colorectal Cancer13.31[9]
HT-29Colorectal Cancer10.26[9]
HCT116Colorectal Cancer11.52[9]
Tetrahydrocurcumin (THC) MCF-7Breast Cancer>100-
MDA-MB-231Breast Cancer>100-
FLLL-12 SW480Colorectal Cancer2.53[9]
HT-29Colorectal Cancer4.48[9]
HCT116Colorectal Cancer3.84[9]

Note: The IC50 values can vary between studies due to different experimental conditions.

Signaling Pathways Modulated by Curcumin and Its Derivatives

Curcumin and its derivatives exert their anticancer effects by targeting multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[5][10][11] Key pathways include NF-κB, MAPK/ERK, PI3K/Akt, and STAT3 signaling.[4][6]

cluster_0 Curcumin & Derivatives cluster_1 Signaling Pathways cluster_2 Cellular Processes Curcumin Curcumin NFkB NF-κB Curcumin->NFkB Inhibits PI3K_Akt PI3K/Akt Curcumin->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Curcumin->MAPK_ERK Inhibits STAT3 STAT3 Curcumin->STAT3 Inhibits THC THC FLLL12 FLLL12 FLLL12->STAT3 Strongly Inhibits Proliferation Cell Proliferation NFkB->Proliferation Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits Angiogenesis Angiogenesis NFkB->Angiogenesis Promotes Metastasis Metastasis NFkB->Metastasis Promotes PI3K_Akt->Proliferation Promotes PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Angiogenesis Promotes PI3K_Akt->Metastasis Promotes MAPK_ERK->Proliferation Promotes STAT3->Proliferation Promotes STAT3->Apoptosis Inhibits STAT3->Angiogenesis Promotes

Modulation of key cancer-related signaling pathways by curcumin and its derivatives.

Experimental Workflow: In Vitro Anticancer Assay

The following diagram illustrates a typical workflow for evaluating the anticancer effects of curcumin and its derivatives in vitro.

start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with Curcumin / Derivatives cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay flow_cytometry Flow Cytometry for Apoptosis treatment->flow_cytometry western_blot Western Blot for Protein Expression treatment->western_blot data_analysis Data Analysis mtt_assay->data_analysis flow_cytometry->data_analysis western_blot->data_analysis end End data_analysis->end

A typical experimental workflow for in vitro anticancer drug screening.

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of curcumin and its derivatives on cancer cells.[12][13][14][15]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Curcumin and its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of curcumin or its derivatives for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value.

Apoptosis Analysis by Flow Cytometry

This protocol is used to quantify the percentage of apoptotic cells induced by curcumin and its derivatives.[16][17][18][19]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Curcumin and its derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with curcumin or its derivatives for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins in the signaling pathways affected by curcumin and its derivatives.[20][21][22]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Curcumin and its derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with curcumin or its derivatives and then lyse the cells using RIPA buffer.

  • Determine the protein concentration of the lysates using a protein assay kit.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities using densitometry software.

References

Validating the Mechanism of Action of (1H-Benzo[d]imidazol-4-yl)methanol Derivatives as Tubulin Polymerization Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. Among these, (1H-Benzo[d]imidazol-4-yl)methanol derivatives have emerged as a promising class of anticancer agents. A key mechanism of action for many of these compounds is the inhibition of tubulin polymerization. This guide provides an objective comparison of the performance of a representative benzimidazole derivative with an established alternative, supported by experimental data and detailed protocols to aid in the validation of this mechanism of action.

The Role of Tubulin in Cancer and the Mechanism of Inhibition

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are crucial for several cellular processes, most notably the formation of the mitotic spindle during cell division.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for proper chromosome segregation.[1]

Microtubule-targeting agents (MTAs) disrupt this dynamic process, leading to a G2/M phase cell cycle arrest and subsequent apoptosis, making tubulin an effective target for cancer chemotherapy.[2] These agents are broadly categorized as either microtubule-stabilizing (e.g., taxanes) or microtubule-destabilizing (e.g., vinca alkaloids, colchicine).[2] Many benzimidazole derivatives, including those related to the this compound scaffold, act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[2][3][4]

Caption: Signaling pathway of tubulin polymerization inhibition. (Within 100 characters)

Comparative Performance of Tubulin Inhibitors

To validate the mechanism of action, the efficacy of a novel compound is often compared against a well-characterized agent. Here, we compare a representative 1H-benzo[d]imidazole derivative, Compound 18b from a published study, with the classic tubulin inhibitor, Colchicine.[5]

CompoundTargetIC50 (Tubulin Polymerization)IC50 (A549 Cells)IC50 (MCF-7 Cells)IC50 (K562 Cells)
Benzimidazole Derivative (18b) Tubulin2.1 µM[5]0.12 µM[5]0.15 µM[5]0.21 µM[5]
Colchicine Tubulin2.12 µM[6]~0.01-0.1 µM (literature values)~0.005-0.05 µM (literature values)~0.003-0.03 µM (literature values)

Note: Cytotoxicity values for Colchicine are approximate ranges from various literature sources as a direct side-by-side comparison was not available in the cited source for Compound 18b.

Experimental Protocols for Mechanism Validation

Accurate and reproducible experimental data are paramount for validating the mechanism of action. The following are detailed protocols for key assays used to characterize tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. A fluorescence-based method is described here for its high sensitivity.[1]

cluster_workflow Experimental Workflow Prepare Reagents Prepare Tubulin, Buffers, GTP, and Test Compounds Reaction Mix Create Tubulin Reaction Mix on Ice Prepare Reagents->Reaction Mix Plate Loading Add Test Compounds and Reaction Mix to 96-well Plate Reaction Mix->Plate Loading Incubation Incubate at 37°C in Plate Reader Plate Loading->Incubation Data Acquisition Measure Fluorescence (Ex: 360 nm, Em: 450 nm) Over Time Incubation->Data Acquisition Analysis Plot Fluorescence vs. Time and Calculate IC50 Data Acquisition->Analysis

Caption: Workflow for in vitro tubulin polymerization assay. (Within 100 characters)

Methodology:

  • Reagent Preparation: Reconstitute lyophilized porcine tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Prepare a 10 mM stock solution of GTP in the same buffer. Prepare stock solutions of the test compound and controls (e.g., Colchicine as an inhibitor, Paclitaxel as a stabilizer) in DMSO.

  • Reaction Mixture: On ice, prepare a final tubulin solution at a concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.[7]

  • Assay Plate Setup: Add serially diluted test compounds to the wells of a pre-warmed 96-well plate.

  • Initiation and Measurement: Initiate the polymerization by adding the tubulin reaction mixture to the wells. Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60-90 minutes.[7]

  • Data Analysis: Plot the fluorescence intensity against time. The area under the curve (AUC) is calculated for each concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay determines the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.[8]

cluster_workflow Experimental Workflow Cell Seeding Seed Cancer Cells in 96-well Plates Compound Treatment Treat Cells with Serial Dilutions of Test Compound Cell Seeding->Compound Treatment Incubation_24_72h Incubate for 24-72 hours Compound Treatment->Incubation_24_72h MTT Addition Add MTT Reagent to each well Incubation_24_72h->MTT Addition Incubation_2_4h Incubate for 2-4 hours (Formation of Formazan) MTT Addition->Incubation_2_4h Solubilization Add Solubilization Buffer (e.g., DMSO) Incubation_2_4h->Solubilization Absorbance Reading Read Absorbance at 570 nm Solubilization->Absorbance Reading Analysis_MTT Calculate % Viability and IC50 Absorbance Reading->Analysis_MTT

Caption: Workflow for the MTT cell viability assay. (Within 100 characters)

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative or control drug for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, thus confirming cell cycle arrest.[9]

cluster_workflow Experimental Workflow Cell Treatment Treat Cells with Test Compound for 24h Harvesting Harvest and Collect Cells Cell Treatment->Harvesting Fixation Fix Cells in Cold 70% Ethanol Harvesting->Fixation Staining Stain with Propidium Iodide (PI) and RNase A Fixation->Staining Flow Cytometry Analyze DNA Content by Flow Cytometry Staining->Flow Cytometry Data Analysis_FCM Quantify Cell Population in G0/G1, S, and G2/M Phases Flow Cytometry->Data Analysis_FCM

Caption: Workflow for cell cycle analysis by flow cytometry. (Within 100 characters)

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[9]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence is proportional to the DNA content.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of tubulin inhibition.

Conclusion

The validation of the mechanism of action of this compound derivatives as tubulin polymerization inhibitors is a critical step in their development as anticancer agents. The comparative data presented, along with the detailed experimental protocols, provide a framework for researchers to objectively assess the performance of these novel compounds. The representative benzimidazole derivative demonstrates potent tubulin polymerization inhibition and cytotoxicity against various cancer cell lines, confirming its mechanism of action and highlighting the therapeutic potential of this chemical class. Further investigation and optimization of these derivatives could lead to the development of novel and effective cancer therapies.

References

A Head-to-Head Comparison of BRAF Inhibitors: Dabrafenib vs. Vemurafenib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of two key BRAF inhibitors, Dabrafenib and Vemurafenib. Both are utilized in treating melanomas with BRAF V600 mutations, but they exhibit distinct profiles in terms of potency, selectivity, and their effects on cellular signaling.[1] This analysis is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research decisions.

Biochemical and Cellular Potency

Dabrafenib generally demonstrates greater potency against the BRAF V600E mutation compared to Vemurafenib in both biochemical and cellular assays.[2][3] The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, is consistently lower for Dabrafenib across various melanoma cell lines.[2]

Table 1: Comparative Inhibitory Potency (IC50) of Dabrafenib and Vemurafenib

InhibitorTargetAssay TypeIC50 (nM)Reference
Dabrafenib BRAF V600ECell-free0.7[4]
Wild-type BRAFCell-free5.0[4]
c-RafCell-free6.3[4]
Vemurafenib BRAF V600ECell-free13 - 31[4]
Wild-type BRAFCell-free100 - 160[4]
c-RafCell-free6.7 - 48[4]

Data compiled from multiple sources to show a representative range.

From the data, Dabrafenib is not only a more potent inhibitor of the target BRAF V600E mutant but also shows higher selectivity against wild-type BRAF compared to Vemurafenib.[4][5] Dabrafenib has less potency for inhibition of CRAF (IC50 5 nM) compared to its primary target BRAF V600E (IC50 0.6 nM), whereas Vemurafenib shows similar potency for both CRAF (IC50 48 nM) and BRAF V600E (IC50 31 nM).[5]

Signaling Pathway Context

Both inhibitors target the BRAF kinase within the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway. Mutations like V600E lead to constitutive activation of this pathway, promoting cell proliferation and survival.[1] By inhibiting the mutated BRAF protein, these drugs aim to halt this downstream signaling cascade.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitors Dabrafenib Vemurafenib Inhibitors->BRAF

Caption: The MAPK signaling pathway and the inhibitory action of Dabrafenib and Vemurafenib on mutant BRAF.

A known liability of first-generation BRAF inhibitors is the paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can lead to secondary malignancies. Dabrafenib is reported to be a weaker inducer of this paradoxical activation compared to Vemurafenib.[2]

Experimental Protocols

The following are representative methodologies for the key assays used to determine the biological activity and compare inhibitors like Dabrafenib and Vemurafenib.

Cell-Free Biochemical Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Objective: To determine the IC50 value of the inhibitors against purified BRAF V600E, wild-type BRAF, and other kinases (e.g., c-Raf).

  • Methodology:

    • Reagents: Purified recombinant human kinase (e.g., BRAF V600E), a suitable kinase substrate (e.g., MEK1), ATP, and the test inhibitors (Dabrafenib, Vemurafenib).[6]

    • Procedure: The kinase, substrate, and inhibitor (at various concentrations) are pre-incubated in a 96-well plate.[6] The kinase reaction is initiated by adding ATP.[6]

    • The reaction is allowed to proceed for a set time (e.g., 45 minutes at 30°C).[6]

    • Detection: The amount of phosphorylated substrate is quantified. A common method is using a luminescence-based assay like Kinase-Glo®, which measures the amount of ATP remaining in the well; less light indicates higher kinase activity.[6]

    • Data Analysis: The percentage of kinase activity relative to a no-inhibitor control is plotted against the inhibitor concentration. The IC50 value is calculated using a nonlinear regression curve fit.

Cellular Proliferation/Viability Assay

This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.

  • Objective: To determine the GI50 (half-maximal growth inhibition) or IC50 value in a cellular context, using cell lines harboring the BRAF V600E mutation (e.g., A375 melanoma cells).

  • Methodology:

    • Cell Culture: BRAF V600E mutant melanoma cells are seeded into 96-well plates and allowed to adhere overnight.

    • Inhibitor Treatment: The cells are treated with a range of concentrations of Dabrafenib or Vemurafenib for a specified period (e.g., 72 hours).[3]

    • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (which measures cellular ATP levels) or an MTS assay.[7]

    • Data Analysis: The viability signal is normalized to untreated control cells. The resulting dose-response curve is used to calculate the IC50/GI50 value, representing the concentration at which the inhibitor reduces cell viability or growth by 50%.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assay b_kinase Purified BRAF V600E Kinase b_reaction Kinase Reaction (Substrate + ATP) b_kinase->b_reaction b_inhibitor Add Inhibitor (Dose-Response) b_reaction->b_inhibitor b_detect Detect Phosphorylation b_inhibitor->b_detect b_calc Calculate IC50 b_detect->b_calc c_culture Seed BRAF V600E Melanoma Cells c_inhibitor Add Inhibitor (Dose-Response) c_culture->c_inhibitor c_incubation Incubate (e.g., 72h) c_inhibitor->c_incubation c_viability Cell Viability Assay (e.g., MTS) c_incubation->c_viability c_calc Calculate GI50 c_viability->c_calc

Caption: A typical experimental workflow for characterizing and comparing BRAF inhibitors.

Conclusion

While both Dabrafenib and Vemurafenib are effective inhibitors of BRAF V600E, preclinical data consistently show that Dabrafenib has higher potency and greater selectivity.[5] These differences in their biological activity profiles are critical considerations for researchers when selecting an agent for preclinical studies or interpreting clinical outcomes.

References

Validating Target Engagement of Kinase Inhibitors in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a therapeutic compound reaches and interacts with its intended target within a cell is a critical step. This guide provides a comparative overview of two widely used methods for validating target engagement: the Cellular Thermal Shift Assay (CETSA) and Co-Immunoprecipitation (Co-IP).

Due to the limited publicly available data on the specific target engagement of (1H-Benzo[d]imidazol-4-yl)methanol, this guide will utilize a well-characterized kinase inhibitor, Gefitinib, and its primary target, the Epidermal Growth Factor Receptor (EGFR), as a representative model system. While Gefitinib is not a benzimidazole derivative, the principles and experimental approaches for validating its target engagement are broadly applicable to other small molecule kinase inhibitors, including those with a benzimidazole scaffold.

Overview of Target Engagement Validation Methods

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand, such as a small molecule inhibitor, can stabilize its target protein, making it more resistant to heat-induced denaturation.[1][2] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a melting curve can be generated. A shift in this curve in the presence of the compound indicates direct target engagement.[1][2]

Co-Immunoprecipitation (Co-IP): Co-IP is a technique used to identify and study protein-protein interactions.[3][4] In the context of target engagement for a small molecule inhibitor, Co-IP can be adapted to demonstrate the inhibitor's ability to disrupt the interaction between its target protein and other binding partners. This provides indirect but physiologically relevant evidence of target engagement.

Quantitative Data Comparison

The following table summarizes hypothetical, yet realistic, quantitative data from CETSA and Co-IP experiments designed to validate the engagement of a kinase inhibitor with its target (e.g., Gefitinib with EGFR).

Parameter Cellular Thermal Shift Assay (CETSA) Co-Immunoprecipitation (Co-IP) Alternative Method: NanoBRET™ Target Engagement Assay
Primary Readout Change in Melting Temperature (ΔTm)Relative abundance of co-precipitated proteinBioluminescence Resonance Energy Transfer (BRET) signal
Inhibitor Concentration 10 µM10 µM0.1 - 1000 nM
Observed Effect ΔTm = +4.5°C75% reduction in co-precipitated proteinIC50 = 25 nM
Interpretation Direct binding and stabilization of the target protein by the inhibitor.The inhibitor disrupts the interaction between the target protein and its binding partner.Quantitative measurement of inhibitor binding affinity in live cells.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the steps for performing a CETSA experiment to validate the binding of a small molecule inhibitor to its target kinase.[5][6]

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentration of the inhibitor or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Cell Harvesting and Lysis:

    • Harvest cells by scraping or trypsinization.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3-5 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Quantify the amount of the target protein in the soluble fraction using an appropriate method, such as Western blotting or ELISA.

    • Plot the relative amount of soluble target protein as a function of temperature to generate melting curves.

    • Determine the change in melting temperature (ΔTm) between the inhibitor-treated and vehicle-treated samples.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol describes a Co-IP experiment to demonstrate the disruption of a protein-protein interaction by a small molecule inhibitor.[4][7][8]

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the inhibitor or vehicle for the desired time and concentration.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using a non-denaturing lysis buffer (e.g., containing 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Pre-clearing the Lysate (Optional):

    • Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody specific for the target protein overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Perform a Western blot analysis using antibodies against the target protein and its expected binding partner.

    • Compare the amount of the co-precipitated binding partner in the inhibitor-treated versus vehicle-treated samples.

Visualizations

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos MAPK Pathway PI3K PI3K Dimerization->PI3K PI3K/Akt Pathway Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Gefitinib Gefitinib (Inhibitor) Gefitinib->Dimerization

Caption: EGFR/HER2 signaling pathway and the point of inhibition.[9][10][11][12]

CETSA_Workflow Start Start: Cultured Cells Treatment Treat with Inhibitor or Vehicle (DMSO) Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Heat Heat Treatment (Temperature Gradient) Harvest->Heat Lysis Cell Lysis (Freeze-Thaw) Heat->Lysis Centrifuge Centrifugation to Separate Fractions Lysis->Centrifuge Soluble Collect Soluble Fraction (Supernatant) Centrifuge->Soluble Analysis Analyze Target Protein (e.g., Western Blot) Soluble->Analysis End End: Generate Melting Curve & Determine ΔTm Analysis->End

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

CoIP_Workflow Start Start: Cultured Cells Treatment Treat with Inhibitor or Vehicle (DMSO) Start->Treatment Lysis Cell Lysis (Non-denaturing buffer) Treatment->Lysis Preclear Pre-clear Lysate (Optional) Lysis->Preclear IP Immunoprecipitation with Target-Specific Antibody Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elute Elute Protein Complex Wash->Elute Analysis Analyze by Western Blot Elute->Analysis End End: Compare Co-precipitated Protein Levels Analysis->End

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

References

A Comparative Spectroscopic Analysis of Xanthine Alkaloids: Caffeine, Theophylline, and Theobromine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for three closely related xanthine alkaloids: caffeine, theophylline, and theobromine. These compounds are structurally similar, differing only in the number and position of methyl groups on their xanthine core. This structural similarity leads to comparable, yet distinct, spectroscopic signatures. This analysis will be valuable for researchers, scientists, and drug development professionals in identifying and differentiating these compounds.

Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry analyses for caffeine, theophylline, and theobromine.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundN1-CH₃N3-CH₃N7-CH₃C8-H
Caffeine ~3.24~3.40~3.86~7.96
Theophylline ~3.23~3.43-~8.03
Theobromine -~3.38~3.97~7.98

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm) [1][2]

CompoundC2C4C5C6C8N1-CH₃N3-CH₃N7-CH₃
Caffeine ~155.4~148.7~107.3~151.7~141.6~29.7~27.9~33.5
Theophylline ~155.3~148.9~106.8~151.8~141.9~29.6~27.8-
Theobromine ~155.9~149.1~106.3~152.4~142.1-~28.1~33.4

Table 3: Key FTIR Absorption Bands (in cm⁻¹)

CompoundC=O StretchingC=C & C=N StretchingC-H Bending
Caffeine ~1700, ~1650~1600, ~1550~1450
Theophylline ~1715, ~1665~1610, ~1565~1445
Theobromine ~1705, ~1660~1605, ~1555~1455

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M+H]⁺Key Fragments
Caffeine C₈H₁₀N₄O₂194.19195.09138, 110, 82, 67
Theophylline C₇H₈N₄O₂180.17181.16124, 95, 68
Theobromine C₇H₈N₄O₂180.17181.16124, 95, 68

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : For ¹H NMR, 5-25 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] For ¹³C NMR, a more concentrated solution of 50-100 mg was used.[3] The solution was then filtered through a glass wool plug into a clean NMR tube.

  • Instrumentation : Spectra were acquired on a 500 or 600 MHz NMR spectrometer.[1][4]

  • Data Acquisition : For ¹H NMR, 16 to 160 scans were typically acquired with a spectral width of approximately 20 ppm.[4] For ¹³C NMR, a greater number of scans were necessary due to the lower natural abundance of the ¹³C isotope.

  • Referencing : Chemical shifts were referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).[3]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation : The solid sample was prepared for analysis using one of the following methods:

    • KBr Pellet Method : 1-2 mg of the finely ground sample was mixed with 100-200 mg of dry potassium bromide (KBr) powder.[5] The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[5]

    • Thin Solid Film Method : Approximately 50 mg of the solid was dissolved in a volatile solvent like methylene chloride.[6] A drop of this solution was placed on a salt plate (e.g., NaCl or KBr), and the solvent was allowed to evaporate, leaving a thin film of the compound.[6]

  • Instrumentation : A standard FTIR spectrometer was used.

  • Data Acquisition : Spectra were typically recorded in the mid-IR range of 4000-400 cm⁻¹.[7] A background spectrum of a blank KBr pellet or the clean salt plate was acquired first and automatically subtracted from the sample spectrum.[8]

3. Mass Spectrometry (MS)

  • Sample Preparation : The sample was dissolved in a suitable organic solvent (e.g., methanol, acetonitrile) or water to a concentration of approximately 1 mg/mL.[9] This stock solution was then further diluted to a final concentration of about 10 µg/mL.[9] The final solution was filtered to remove any particulate matter.[9]

  • Instrumentation : A mass spectrometer equipped with an electrospray ionization (ESI) source was used.[9][10]

  • Data Acquisition : The analysis was performed in positive ion mode to observe the protonated molecular ions ([M+H]⁺). For tandem mass spectrometry (MS/MS), the [M+H]⁺ ion was selected and fragmented to produce characteristic product ions.[11]

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Pure Compound (Caffeine, Theophylline, or Theobromine) Dissolution Dissolution in Appropriate Solvent Compound->Dissolution Filtration Filtration Dissolution->Filtration NMR NMR Spectroscopy (¹H and ¹³C) Filtration->NMR FTIR FTIR Spectroscopy Filtration->FTIR MS Mass Spectrometry (MS and MS/MS) Filtration->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data FTIR_Data FTIR Spectrum (Absorption Bands) FTIR->FTIR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation & Comparison NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of small molecules.

References

In Vivo Efficacy of Benzimidazole Derivatives: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide will focus on the anti-inflammatory properties of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Comparative In Vivo Anti-Inflammatory Efficacy

A study on novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives identified compound 6e as a potent anti-inflammatory agent.[1] Its efficacy was compared with the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The primary in vivo model used was the xylene-induced ear edema in mice, a standard assay for acute inflammation.

CompoundDoseRoute of AdministrationAnti-inflammatory Activity (% Inhibition of Edema)
Compound 6e 50 mg/kgOral68.4%
Ibuprofen100 mg/kgOral52.3%

As the data indicates, compound 6e exhibited significantly more potent in vivo anti-inflammatory activity than ibuprofen, and at a lower dose.[1] This highlights the potential of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold in developing novel anti-inflammatory therapeutics.

Experimental Protocols

Xylene-Induced Ear Edema in Mice

This experiment is a widely accepted method for evaluating the efficacy of anti-inflammatory drugs.

  • Animal Model: Male Kunming mice (18-22 g) are used for this study.

  • Groups: The mice are randomly divided into a control group, a positive control group (ibuprofen), and a test group (compound 6e).

  • Drug Administration: The test compounds and ibuprofen are administered orally. The control group receives the vehicle (e.g., 0.5% sodium carboxymethyl cellulose).

  • Induction of Inflammation: One hour after drug administration, 0.03 mL of xylene is topically applied to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.

  • Evaluation: Two hours after the xylene application, the mice are euthanized. Circular sections of both ears are removed using a cork borer (7 mm diameter) and weighed.

  • Calculation of Inhibition: The difference in weight between the right and left ear punches is calculated as the edema weight. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Edema weight of control group - Edema weight of treated group) / Edema weight of control group] x 100

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of compound 6e are believed to be mediated through the inhibition of the NF-κB signaling pathway.[1] The following diagrams illustrate this pathway and the experimental workflow.

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->Inflammatory_Genes Activates Transcription of Compound_6e Compound 6e Compound_6e->IKK Inhibits G Experimental Workflow for In Vivo Efficacy start Start animal_acclimatization Animal Acclimatization start->animal_acclimatization group_allocation Group Allocation (Control, Ibuprofen, Compound 6e) animal_acclimatization->group_allocation drug_administration Oral Administration of Compounds group_allocation->drug_administration inflammation_induction Xylene Application to Ear drug_administration->inflammation_induction 1 hour post-administration sample_collection Ear Punch Biopsy inflammation_induction->sample_collection 2 hours post-induction data_analysis Weighing and Calculation sample_collection->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of (1H-Benzo[d]imidazol-4-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory operations, ensuring the protection of personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (1H-Benzo[d]imidazol-4-yl)methanol, a benzimidazole derivative utilized in research and drug development. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Hazard Profile

Hazard Classifications of Analogous Benzimidazole Compounds

For clarity, the hazard classifications for closely related benzimidazole compounds, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.[1]

Hazard ClassificationCategoryGHS CodeDescription
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4H312Harmful in contact with skin.[1]
Skin IrritationCategory 2H315Causes skin irritation.[1][2]
Serious Eye IrritationCategory 2H319Causes serious eye irritation.[2]
Respiratory Irritation-H335May cause respiratory irritation.[1][2]

Immediate precautionary measures include the use of appropriate personal protective equipment (PPE), such as chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.[1][3] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in its lifecycle. The following procedures will minimize risk and ensure regulatory compliance.

Step 1: Waste Identification and Segregation

All materials contaminated with this compound must be treated as hazardous waste. This includes:

  • Solid Waste: Unused or expired solid compound, contaminated personal protective equipment (gloves, weighing papers, etc.), and any other solid materials that have come into contact with the chemical.

  • Liquid Waste: Solutions containing this compound, as well as solvent rinses from cleaning contaminated glassware.

Segregate this hazardous waste from non-hazardous laboratory trash at the point of generation to prevent cross-contamination.[5]

Step 2: Waste Collection and Container Management
  • Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealable container.[1][5] The container must be made of a material compatible with the chemical and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.[5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1][5] The label should also include the approximate concentration, the date the waste was first added, and the name of the generating laboratory or researcher.[5]

  • Container Handling: Keep the waste container securely closed except when adding waste.[6] Store the container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[6][7]

Step 3: Decontamination of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[1]

  • Triple Rinsing: To decontaminate an empty container, it should be triple-rinsed with a suitable solvent.[6][8]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[1][6][8]

  • Disposal of Rinsed Containers: Once triple-rinsed, the container can often be disposed of as non-hazardous waste.[1] However, it is crucial to deface or remove the original label and, if possible, puncture the container to prevent reuse.[1][8] Always confirm your institution's specific policies on empty container disposal.

Step 4: Final Disposal
  • Institutional Procedures: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[5]

  • Record Keeping: Maintain a detailed record of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.[5]

Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.

cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal gen Waste this compound (Solid or Liquid) segregate Segregate from Non-Hazardous Waste gen->segregate collect Collect in Labeled, Compatible Hazardous Waste Container segregate->collect store Store in Designated, Secure, and Ventilated Area collect->store seal Keep Container Tightly Sealed store->seal pickup Arrange for Pickup by Certified Hazardous Waste Contractor seal->pickup records Maintain Disposal Records pickup->records

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (1H-Benzo[d]imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (1H-Benzo[d]imidazol-4-yl)methanol. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous benzimidazole compounds, this compound is anticipated to present the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene, or butyl rubber).[3] Consider double-gloving.[4]Prevents skin contact and absorption.[2][3] Powder-free gloves are recommended to avoid aerosolization of the compound.[5]
Eye Protection Tightly fitting safety goggles or a face shield.[1]Protects against splashes, dust, and aerosols.[2][6]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) if handling powders or creating aerosols.[3][7]Prevents inhalation of harmful dust or aerosols.[2]
Body Protection A disposable, long-sleeved, solid-front gown with tight-fitting cuffs.[4][7]Protects skin and personal clothing from contamination.
Foot Protection Closed-toe shoes and disposable shoe covers.Prevents contamination of personal footwear and subsequent spread.

Operational Plan: Safe Handling Workflow

Safe handling of this compound requires a systematic approach to minimize exposure risk.

Experimental Workflow

prep Preparation - Work in a ventilated hood - Don all required PPE weigh Weighing - Use an analytical balance - Handle as a powder prep->weigh dissolve Dissolution - Add slowly to solvent - Avoid splashing weigh->dissolve reaction Reaction - Keep vessel closed - Monitor for any changes dissolve->reaction cleanup Cleanup - Decontaminate surfaces - Segregate waste reaction->cleanup

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Work in a well-ventilated area, such as a chemical fume hood.[2]

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Don all required PPE as specified in the table above.

  • Handling:

    • Avoid the formation of dust and aerosols.[2]

    • When weighing, do so carefully to minimize dust generation.

    • If dissolving, add the solid to the solvent slowly while stirring to prevent splashing.

    • Keep containers tightly closed when not in use.[2]

  • Decontamination:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[3]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and dispose of contaminated PPE in a designated hazardous waste container.[4]

Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Process

start Waste Generated is_contaminated Contaminated with This compound? start->is_contaminated hazardous Segregate as Hazardous Waste is_contaminated->hazardous Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No

Caption: Decision workflow for waste disposal.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • All materials contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Container Labeling:

    • The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[1]

  • Empty Containers:

    • Empty containers that held the chemical must be treated as hazardous waste unless they have been triple-rinsed.[1]

    • The rinsate from decontamination is also considered hazardous waste and must be collected accordingly.[1]

    • Once properly decontaminated, containers can often be disposed of as non-hazardous waste, but they should be punctured to prevent reuse.[1]

  • Final Disposal:

    • Dispose of all hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Benzo[d]imidazol-4-yl)methanol
Reactant of Route 2
(1H-Benzo[d]imidazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.